molecular formula C17H21N2NaO7S B1676383 Methicillin Sodium CAS No. 7246-14-2

Methicillin Sodium

カタログ番号: B1676383
CAS番号: 7246-14-2
分子量: 420.4 g/mol
InChIキー: NRZPASQBOYNGHR-HWROMZCQSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methicillin sodium monohydrate is a hydrate. It contains a this compound.
This compound is the sodium salt form of methicillin, a semisynthetic beta-lactam penicillin antibiotic with beta-lactamase resistant activity. This compound is bactericidal and binds to specific penicillin-binding proteins on the bacterium and inhibits the transpeptidation enzyme, thereby preventing the cross-linking of peptidoglycans. This leads to an interruption of the bacterial cell wall and causes bacterial lysis. This compound is active against beta-lactamase producing staphylococci.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and has 1 investigational indication.
See also: Methicillin (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S.Na.H2O/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);;1H2/q;+1;/p-1/t11-,12+,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZPASQBOYNGHR-HWROMZCQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N2NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-32-5 (Parent)
Record name Methicillin sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142
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DSSTOX Substance ID

DTXSID5045835
Record name Methicillin sodium hydrate
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Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7246-14-2, 132-92-3
Record name Methicillin sodium [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methicillin sodium hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meticillin sodium
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Record name METHICILLIN SODIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Methicillin Sodium on Bacterial Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methicillin sodium on bacterial cell walls, with a primary focus on its activity against susceptible Gram-positive bacteria, particularly Staphylococcus aureus. The content delves into the molecular interactions, quantitative parameters, and detailed experimental protocols relevant to the study of this seminal β-lactam antibiotic.

Part 1: Core Mechanism of Methicillin Action

Overview of Bacterial Cell Wall Synthesis

The bacterial cell wall is a vital external structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. In Gram-positive bacteria, the primary component of the cell wall is a thick layer of peptidoglycan (PG), a heteropolymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide stems attached to the NAM residues, forming a robust, mesh-like structure.

The Role of Penicillin-Binding Proteins (PBPs)

The final and crucial steps of peptidoglycan synthesis are catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are anchored in the cell membrane and extend into the periplasmic space. PBPs exhibit two primary enzymatic activities essential for cell wall integrity:

  • Transglycosylase activity: Polymerization of the glycan strands by adding new NAG-NAM-peptide precursor units.

  • Transpeptidase activity: Cross-linking of the peptide stems of adjacent glycan strands. This cross-linking provides the peptidoglycan with its characteristic strength and rigidity.

In Staphylococcus aureus, there are four native, high-molecular-weight PBPs: PBP1, PBP2, PBP3, and PBP4. PBP1 is considered essential for the growth of methicillin-susceptible S. aureus (MSSA).

Methicillin as a β-Lactam Antibiotic

Methicillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. Its chemical structure features a characteristic β-lactam ring, which is a four-membered cyclic amide. This strained ring is the key to its antibacterial activity. Methicillin was specifically designed to be resistant to the hydrolytic action of β-lactamase enzymes, which are produced by some bacteria to inactivate traditional penicillins.

Molecular Interaction of Methicillin with PBPs

The mechanism of action of methicillin, like other β-lactam antibiotics, is the inhibition of the transpeptidase activity of PBPs. The β-lactam ring of methicillin is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor's peptide stem. This structural mimicry allows methicillin to bind to the active site of the PBP transpeptidase domain.

Upon binding, the strained β-lactam ring is opened, and a stable, covalent acyl-enzyme intermediate is formed between the methicillin molecule and a serine residue in the PBP active site. This acylation is effectively irreversible, leading to the inactivation of the PBP.

Inhibition of Peptidoglycan Cross-Linking

By irreversibly binding to and inactivating PBPs, methicillin prevents the formation of the peptide cross-links that are essential for the structural integrity of the peptidoglycan layer. The inhibition of this transpeptidation step is the central event in methicillin's mechanism of action.

Consequence of Inhibition: Bactericidal Effect

The inhibition of peptidoglycan cross-linking leads to the synthesis of a weakened cell wall that is unable to withstand the high internal osmotic pressure of the bacterial cell. This results in cell lysis and, consequently, the death of the bacterium. Therefore, methicillin is considered a bactericidal agent.

Part 2: Quantitative Analysis of Methicillin-PBP Interaction

Binding Affinity of Methicillin to Staphylococcal PBPs

The efficacy of methicillin is directly related to its affinity for the native PBPs of susceptible bacteria. In methicillin-susceptible S. aureus (MSSA), methicillin demonstrates a high affinity for PBPs 1, 2, and 3. PBP4, by contrast, naturally exhibits a lower affinity for most β-lactam antibiotics.

Penicillin-Binding Protein (PBP)Methicillin Concentration for Saturation in MSSARelative Affinity
PBP10.2 - 0.4 µg/mLHigh
PBP20.2 - 0.4 µg/mLHigh
PBP30.2 - 0.4 µg/mLHigh
PBP4Higher concentrations requiredLow

Table 1: Relative binding affinity of methicillin to native PBPs in methicillin-susceptible Staphylococcus aureus (MSSA). Data extrapolated from competitive binding assays.

In contrast, methicillin-resistant S. aureus (MRSA) acquires the mecA gene, which encodes for a novel PBP, PBP2a. PBP2a has a very low affinity for methicillin and other β-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of the antibiotic.

PBPKinetic Parameters for Methicillin Binding
PBP2a (from MRSA)
Dissociation Constant (Kd)16.9 mM
Acylation Rate Constant (k2)0.0083 s⁻¹
Second-Order Rate Constant (k2/Kd)0.49 M⁻¹s⁻¹

Table 2: Kinetic parameters of methicillin binding to PBP2a. These values indicate a very low binding affinity and slow acylation rate, which is the basis of methicillin resistance in MRSA.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Methicillin

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Bacterial StrainMethicillin MIC Range (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)≤ 2
Methicillin-Resistant S. aureus (MRSA)≥ 4

Table 3: Interpretive criteria for methicillin (oxacillin) MICs for Staphylococcus aureus, as defined by the Clinical and Laboratory Standards Institute (CLSI).

Part 3: Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) of Methicillin

This protocol describes the broth microdilution method for determining the MIC of methicillin against S. aureus.

Materials:

  • Staphylococcus aureus isolate

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Sterile diluent (e.g., phosphate-buffered saline - PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Methodology:

  • Preparation of Methicillin Stock Solution: Prepare a concentrated stock solution of methicillin (e.g., 1280 µg/mL) in a sterile diluent.

  • Preparation of Bacterial Inoculum: From a fresh culture plate, select several colonies of S. aureus and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the methicillin stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no antibiotic).

    • Well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of methicillin in which there is no visible bacterial growth (turbidity).

PBP Competition Assay using a Fluorescent Penicillin Analog (BOCILLIN FL)

This assay determines the binding affinity of methicillin for PBPs by competing with a fluorescently labeled penicillin.

Materials:

  • S. aureus cell culture

  • Phosphate-buffered saline (PBS)

  • BOCILLIN FL (fluorescent penicillin V)

  • This compound

  • Lysozyme

  • SDS-PAGE equipment

  • Fluorescence imager

Methodology:

  • Cell Culture and Harvesting: Grow S. aureus to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS.

  • Competition Binding:

    • Resuspend the cell pellets in PBS.

    • Prepare a series of tubes, each with a different concentration of methicillin.

    • Add the cell suspension to each tube and incubate for a defined period (e.g., 30 minutes) at room temperature to allow methicillin to bind to the PBPs.

  • Fluorescent Labeling: Add a fixed, saturating concentration of BOCILLIN FL to each tube and incubate for a shorter period (e.g., 10 minutes) at room temperature. BOCILLIN FL will bind to any PBPs not already occupied by methicillin.

  • Cell Lysis and Membrane Preparation: Lyse the cells using lysozyme and sonication. Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

  • SDS-PAGE and Fluorescence Detection:

    • Resuspend the membrane pellets in sample buffer and separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

  • Data Analysis: The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of methicillin. The concentration of methicillin that reduces the fluorescent signal by 50% (IC₅₀) can be determined for each PBP.

Analysis of Peptidoglycan Cross-Linking by HPLC

This method analyzes the degree of peptidoglycan cross-linking after treatment with methicillin.

Materials:

  • S. aureus cultures (treated with and without methicillin)

  • Boiling 4% SDS solution

  • Cellulolytic enzyme (e.g., mutanolysin)

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (for peak identification)

Methodology:

  • Peptidoglycan Isolation (Sacculi Preparation):

    • Treat S. aureus with a sub-inhibitory concentration of methicillin.

    • Harvest the cells and resuspend them in boiling 4% SDS solution to lyse the cells and remove non-covalently bound cellular components.

    • Wash the insoluble peptidoglycan sacculi extensively with sterile water to remove the SDS.

  • Enzymatic Digestion: Digest the purified sacculi with a cellulolytic enzyme, such as mutanolysin, which cleaves the glycan backbone of the peptidoglycan. This releases the muropeptide monomers and cross-linked dimers and trimers.

  • Reduction of Muropeptides: Reduce the muramic acid residues with sodium borohydride to prevent anomerization.

  • HPLC Separation:

    • Separate the digested muropeptides by reverse-phase HPLC.

    • The muropeptides are eluted with a gradient of an appropriate solvent (e.g., acetonitrile in formic acid).

  • Peak Analysis:

    • Monitor the elution profile at a specific wavelength (e.g., 206 nm).

    • Identify the peaks corresponding to monomers, dimers, and trimers by comparing their retention times to known standards or by analyzing the fractions by mass spectrometry.

  • Quantification of Cross-Linking: Calculate the degree of cross-linking by determining the relative abundance of the dimeric and trimeric muropeptides compared to the total amount of muropeptides. A decrease in the relative abundance of cross-linked muropeptides in methicillin-treated samples indicates inhibition of transpeptidase activity.

Part 4: Visualizing the Molecular and Experimental Pathways

Signaling Pathway of Methicillin's Action on the Bacterial Cell Wall

Methicillin_Action_Pathway cluster_extracellular Extracellular Space / Periplasm cluster_cell Bacterial Cell Methicillin Methicillin PBP Penicillin-Binding Protein (PBP) Methicillin->PBP Binds to active site Methicillin->PBP Forms Covalent Adduct (Inhibition) Cross_Linked_PG Cross-Linked Peptidoglycan PBP->Cross_Linked_PG Catalyzes cross-linking (Normal Function) Weakened_PG Weakened Peptidoglycan PBP->Weakened_PG Cross-linking Inhibited PG_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) PG_Precursor->PBP Cell_Lysis Cell Lysis Weakened_PG->Cell_Lysis Leads to

Caption: Mechanism of methicillin action on the bacterial cell wall.

Experimental Workflow for PBP Competition Assay

PBP_Competition_Workflow Start Start S_aureus_Culture Grow S. aureus Culture (Mid-log phase) Start->S_aureus_Culture Harvest_Wash Harvest and Wash Cells S_aureus_Culture->Harvest_Wash Methicillin_Incubation Incubate with varying concentrations of Methicillin Harvest_Wash->Methicillin_Incubation BOCILLIN_FL_Labeling Label with BOCILLIN FL Methicillin_Incubation->BOCILLIN_FL_Labeling Cell_Lysis Cell Lysis and Membrane Isolation BOCILLIN_FL_Labeling->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Fluorescence_Imaging Fluorescence Imaging SDS_PAGE->Fluorescence_Imaging Data_Analysis Data Analysis (IC50 determination) Fluorescence_Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for PBP competition assay using BOCILLIN FL.

Experimental Workflow for Peptidoglycan Analysis by HPLC

PG_Analysis_Workflow Start Start S_aureus_Treatment Treat S. aureus with sub-inhibitory Methicillin Start->S_aureus_Treatment PG_Isolation Isolate Peptidoglycan Sacculi (SDS boiling) S_aureus_Treatment->PG_Isolation Enzymatic_Digestion Digest with Mutanolysin PG_Isolation->Enzymatic_Digestion Reduction Reduce Muropeptides (Sodium Borohydride) Enzymatic_Digestion->Reduction HPLC_Separation Separate Muropeptides by HPLC Reduction->HPLC_Separation Peak_Analysis Peak Identification and Quantification (UV detection and Mass Spectrometry) HPLC_Separation->Peak_Analysis Calculate_Crosslinking Calculate Degree of Cross-linking Peak_Analysis->Calculate_Crosslinking End End Calculate_Crosslinking->End

Caption: Workflow for the analysis of peptidoglycan cross-linking by HPLC.

Part 5: Conclusion

This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins, essential enzymes in the final stages of peptidoglycan biosynthesis. This inhibition of transpeptidation leads to a structurally compromised cell wall, ultimately causing cell lysis. The quantitative analysis of methicillin's interaction with PBPs and the detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate β-lactam antibiotics and the mechanisms of bacterial resistance. Understanding these core principles is fundamental to the development of novel therapeutic strategies to combat bacterial infections.

Methicillin Sodium's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin sodium, a semi-synthetic penicillinase-resistant penicillin, was historically a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus.[1][2] Although its clinical use has been largely supplanted by more stable and orally bioavailable agents like oxacillin and flucloxacillin, methicillin remains a critical reference compound in antimicrobial susceptibility testing.[2] Its spectrum of activity is narrow, primarily targeting gram-positive cocci.[3] This technical guide provides an in-depth analysis of methicillin's activity against key gram-positive bacteria, details the molecular mechanisms of action and resistance, and outlines the standardized experimental protocols for its evaluation.

Mechanism of Action

Like other β-lactam antibiotics, methicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It specifically targets penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6] By binding to the active site of these enzymes, methicillin blocks the transpeptidation reaction that forms the cross-links between peptidoglycan chains, thereby compromising the structural integrity of the cell wall and leading to cell lysis.[4][5] The steric hindrance provided by the dimethoxyphenyl group in methicillin's structure protects it from hydrolysis by many bacterial β-lactamases.[4]

Spectrum of Activity

Methicillin's activity is primarily directed against gram-positive bacteria, particularly staphylococci and streptococci.[7] However, the emergence and global spread of methicillin-resistant strains, most notably methicillin-resistant Staphylococcus aureus (MRSA), have significantly limited its clinical efficacy.[7]

Quantitative Antimicrobial Susceptibility Data

The in vitro activity of methicillin is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC ranges for methicillin (or its surrogate, oxacillin) against various gram-positive bacteria.

BacteriumMethicillin/Oxacillin MIC Range (µg/mL)Notes
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.125 - 2
Staphylococcus aureus (Methicillin-Resistant, MRSA)4 - >1000Resistance is defined by an oxacillin MIC of ≥ 4 µg/mL.[8]
Staphylococcus epidermidis0.5 - >512A breakpoint of ≥ 0.5 µg/mL is often used to define resistance in coagulase-negative staphylococci.[9][10]
Staphylococcus saprophyticus0.5 - >32
Streptococcus pneumoniae0.06 - 8Penicillin MICs are often used for interpretation.
Streptococcus pyogenes (Group A Streptococcus)0.016 - 0.094Generally susceptible to β-lactams.
Streptococcus agalactiae (Group B Streptococcus)0.06 - 0.5Generally susceptible to penicillin and other β-lactams.
Enterococcus faecalisIntrinsically resistantEnterococci exhibit high-level intrinsic resistance to methicillin.
Enterococcus faeciumIntrinsically resistantEnterococci exhibit high-level intrinsic resistance to methicillin.

Mechanism of Methicillin Resistance in Staphylococcus aureus (MRSA)

The primary mechanism of methicillin resistance in staphylococci is the acquisition of the mecA gene.[2][11][12] This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics, including methicillin.[11][13] In the presence of methicillin, PBP2a can continue to carry out the transpeptidation reactions necessary for cell wall synthesis, rendering the antibiotic ineffective.[6]

The expression of the mecA gene is regulated by two other genes, mecR1 and mecI, which are located upstream of mecA.[1] MecR1 is a transmembrane sensor protein, and MecI is a repressor protein that binds to the operator region of the mecA gene, preventing its transcription.[1] In the presence of a β-lactam antibiotic, MecR1 undergoes a conformational change and cleaves itself. The cytoplasmic portion of the cleaved MecR1 then proteolytically inactivates MecI, leading to the derepression of mecA transcription and the production of PBP2a.

Methicillin_Resistance_Signaling_Pathway cluster_cytoplasm Cytoplasm MecR1_inactive MecR1 (Inactive Sensor) MecR1_active MecR1 (Active) MecR1_inactive->MecR1_active MecI MecI (Repressor) MecR1_active->MecI Proteolytic inactivation mecA_operator mecA Operator MecI->mecA_operator Binds and represses mecA_gene mecA Gene mecA_operator->mecA_gene Allows transcription PBP2a PBP2a mecA_gene->PBP2a Translation CellWall Cell Wall Synthesis (Resistant) PBP2a->CellWall Catalyzes Methicillin Methicillin Methicillin->MecR1_inactive MIC_Workflow start Start prep_stock Prepare Methicillin Stock Solution start->prep_stock prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Microtiter Plate prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

References

The Role of the mecA Gene in Methicillin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning methicillin resistance in Staphylococcus species, with a central focus on the pivotal role of the mecA gene. We will explore the function of its protein product, Penicillin-Binding Protein 2a (PBP2a), the genetic context of the Staphylococcal Cassette Chromosome mec (SCCmec), the regulation of mecA expression, and detailed protocols for its detection and characterization.

Core Mechanism of Methicillin Resistance

Methicillin resistance in staphylococci is primarily mediated by the acquisition of the mecA gene.[1][2] This gene encodes a unique 78-kDa penicillin-binding protein, PBP2a, which is a peptidoglycan transpeptidase.[1][3] β-lactam antibiotics, including methicillin and oxacillin, typically function by binding to and inactivating the native penicillin-binding proteins (PBPs) of bacteria, thereby inhibiting the cross-linking of peptidoglycan chains essential for cell wall synthesis.[3][4] This disruption leads to cell lysis and bacterial death.

The key feature of PBP2a is its low affinity for β-lactam antibiotics.[2][5] This reduced affinity is due to its active site being located within a deep, narrow groove, which sterically hinders the access of bulky β-lactam molecules.[6] In the presence of inhibitory concentrations of β-lactams that saturate and inactivate the native PBPs, PBP2a remains functional.[4][5] It takes over the crucial transpeptidation activity, allowing for the continued synthesis and cross-linking of the peptidoglycan cell wall, thus rendering the bacterium resistant to the antibiotic's lethal effects.[3][4] Interestingly, PBP2a lacks transglycosylase activity and must cooperate with the transglycosylase domain of the native PBP2 to effectively synthesize the cell wall.[7]

A homolog of mecA, known as mecC, has also been identified. It encodes a PBP variant, PBP2c, which similarly confers methicillin resistance.

Genetic Architecture: The Staphylococcal Cassette Chromosome mec (SCCmec)

The mecA gene is not native to Staphylococcus aureus but is acquired via horizontal gene transfer as part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1][8] These elements are the only known vectors for the dissemination of the mecA gene in staphylococci.[8]

SCCmec elements are defined by two essential components:

  • The mec gene complex : This complex includes the mecA gene itself and, in some cases, its regulatory genes, mecR1 and mecI.[8][9]

  • The ccr gene complex : This complex contains cassette chromosome recombinase genes (ccrA, ccrB, or ccrC) that mediate the site-specific integration and excision of the SCCmec element into and from the staphylococcal chromosome.[8][10]

The integration of SCCmec occurs at a specific attachment site (attB) located at the 3' end of the orfX gene.[6] SCCmec elements are highly diverse in their structure and genetic content, leading to a classification system based on the type of ccr complex and the class of the mec complex.[10] To date, fourteen types of SCCmec (I through XIV) have been classified.[8] These elements can also carry additional genes that confer resistance to non-β-lactam antibiotics, such as aminoglycosides and tetracyclines, contributing to the multidrug-resistant phenotype of many MRSA strains.[8][11]

Regulation of mecA Expression

The expression of the mecA gene is tightly controlled by a signal transduction pathway involving two regulatory proteins, MecR1 and MecI, which are encoded by genes located upstream of mecA in some SCCmec types.[2][12][13]

  • MecI : A transcriptional repressor that binds to the operator region of the mecA gene, preventing its transcription in the absence of an inducer.[12][13]

  • MecR1 : A transmembrane sensor-transducer protein.[2][12]

The regulatory mechanism proceeds as follows:

  • In the absence of β-lactams : The MecI repressor is bound to the mecA operator, blocking RNA polymerase and preventing the transcription of mecA. PBP2a is therefore not produced.[13][14]

  • In the presence of β-lactams : The antibiotic binds to the extracellular sensor domain of MecR1.[14] This binding event triggers a conformational change, leading to the activation of MecR1's intracellular metalloprotease domain.[14] The activated MecR1 then cleaves and inactivates the MecI repressor. With the repressor removed, the mecA gene is de-repressed, allowing for the transcription and subsequent translation of PBP2a, leading to the expression of the resistance phenotype.[4][14]

It is important to note that many clinical MRSA isolates have mutations or deletions in the mecI and mecR1 genes, leading to a loss of this regulatory system and resulting in the constitutive (continuous) expression of mecA.[1]

mecA_Regulation

Data Presentation: Antimicrobial Susceptibility

The presence of the mecA gene dramatically alters the Minimum Inhibitory Concentrations (MICs) of β-lactam antibiotics for staphylococci. Cefoxitin is a better inducer of mecA expression and provides clearer endpoints in susceptibility testing compared to oxacillin. The following tables summarize typical MIC distributions for S. aureus isolates based on their mecA status.

Table 1: Cefoxitin MIC Distribution for mecA-Positive vs. mecA-Negative S. aureus

Cefoxitin MIC (µg/mL)% of mecA-Negative Isolates% of mecA-Positive Isolates
≤ 0.51.10
118.00
258.40
422.50.3
CLSI Susceptible Breakpoint ≤ 4 µg/mL
801.3
1602.0
3204.3
6408.3
128029.3
> 128054.7
CLSI Resistant Breakpoint ≥ 8 µg/mL
Data adapted from a multi-laboratory study. The results show a clear separation, with virtually all mecA-negative strains having MICs ≤4 µg/mL and mecA-positive strains having MICs ≥8 µg/mL.[1][14]

Table 2: Oxacillin MIC Distribution for mecA-Positive vs. mecA-Negative S. aureus

Oxacillin MIC (µg/mL)Number of mecA-Negative IsolatesNumber of mecA-Positive Isolates
≤ 0.25100
0.520
111
CLSI Susceptible Breakpoint ≤ 2 µg/mL
200
410
CLSI Resistant Breakpoint ≥ 4 µg/mL
800
1601
3200
6401
≥ 128041
Data adapted from Fernandes et al., 2005. Note that while most mecA-positive isolates show high-level resistance (≥128 µg/mL), some may present with lower MICs, highlighting the need for reliable detection methods.[5]

Experimental Protocols

Accurate detection of mecA-mediated resistance is critical for clinical diagnostics and research. A combination of genotypic and phenotypic methods is often employed.

MRSA_Detection_Workflow cluster_phenotypic Phenotypic Testing cluster_genotypic Genotypic Testing (Gold Standard) start Clinical Isolate (Presumptive Staphylococcus) cefoxitin_disk Cefoxitin Disk Diffusion (CLSI M100) start->cefoxitin_disk oxacillin_mic Oxacillin/Cefoxitin Broth Microdilution (MIC) start->oxacillin_mic dna_extraction DNA Extraction start->dna_extraction report_mrsa Report as Methicillin-Resistant (MRSA) cefoxitin_disk->report_mrsa Resistant (≤21 mm for S. aureus) report_mssa Report as Methicillin-Susceptible (MSSA) cefoxitin_disk->report_mssa Susceptible (≥22 mm for S. aureus) oxacillin_mic->report_mrsa Resistant (e.g., Cefoxitin ≥8 µg/mL) oxacillin_mic->report_mssa Susceptible (e.g., Cefoxitin ≤4 µg/mL) pbp2a_latex PBP2a Latex Agglutination pbp2a_latex->report_mrsa Agglutination (Positive) pbp2a_latex->report_mssa No Agglutination (Negative, requires further investigation if mecA is positive) mecA_pcr mecA Gene PCR dna_extraction->mecA_pcr mecA_pcr->pbp2a_latex Confirmatory Test (if mecA positive) mecA_pcr->report_mrsa Positive Result mecA_pcr->report_mssa Negative Result

Genotypic Method: Multiplex PCR for SCCmec Typing

This protocol provides a general framework for a multiplex PCR assay to identify the mecA gene and determine the SCCmec type, which is crucial for epidemiological studies. Specific primer sequences and annealing temperatures must be optimized based on published, validated methods.

Objective: To simultaneously detect the mecA gene and key structural elements of different SCCmec types (e.g., I, II, III, IV, V).

Materials:

  • Thermocycler

  • DNA-free certified PCR tubes

  • Micropipettes and aerosol-resistant tips

  • Template DNA (extracted from staphylococcal isolate)

  • PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Nuclease-free water

  • Primer mix (containing multiple forward and reverse primers specific for mecA and various ccr and mec complex loci)

  • Positive control DNA (from well-characterized MRSA strains of each SCCmec type)

  • Negative control (nuclease-free water)

  • Agarose gel electrophoresis system and DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from an overnight culture of the staphylococcal strain using a commercial kit or standard enzymatic lysis/purification protocol. Quantify DNA and adjust concentration to 10-50 ng/µL.

  • PCR Reaction Setup: In a sterile PCR tube on ice, prepare a 25 µL reaction mixture:

    • PCR Master Mix (2X): 12.5 µL

    • Multiplex Primer Mix (10 µM each): 2.5 µL

    • Template DNA: 2.0 µL (20-100 ng)

    • Nuclease-free Water: to 25 µL

  • Thermocycling Conditions: Place the tubes in the thermocycler and run a program similar to the following (optimization is required):

    • Initial Denaturation: 94°C for 4 minutes

    • 30 Cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 53-57°C for 30 seconds (temperature is primer-dependent)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 4 minutes

    • Hold: 4°C

  • Gel Electrophoresis:

    • Prepare a 2-3% agarose gel in 0.5X TBE buffer containing a DNA stain.

    • Load 10 µL of each PCR product mixed with 2 µL of loading dye into the wells. Include a DNA ladder of appropriate size.

    • Run the gel at 80-100V until sufficient band separation is achieved.

  • Interpretation:

    • Visualize the gel under UV light.

    • All MRSA samples should show a band corresponding to the mecA gene amplicon (serves as an internal positive control).[5]

    • Identify the SCCmec type by comparing the unique pattern of amplified bands for the unknown isolate to the patterns of the positive control strains.[5][12] Each SCCmec type will produce a distinct combination of PCR products of specific sizes.[5]

Phenotypic Method: PBP2a Latex Agglutination Test

This rapid assay detects the presence of the PBP2a protein directly from bacterial colonies.

Objective: To rapidly detect the expression of PBP2a in staphylococcal isolates.

Materials:

  • PBP2a latex agglutination test kit (e.g., Oxoid™ PBP2' Test) containing:

    • Test Latex (sensitized with monoclonal antibodies against PBP2a)

    • Control Latex (not sensitized)

    • Extraction Reagents 1 & 2

    • Test cards and mixing sticks

  • Heating block or boiling water bath

  • Microcentrifuge

  • Micropipette (50 µL)

  • Bacterial isolate grown on non-selective agar for 18-24 hours

Procedure:

  • Inoculum Preparation: For S. aureus, colonies can be tested directly from a primary culture plate. For coagulase-negative staphylococci (CoNS), induction may be required by subculturing onto a plate containing a cefoxitin disk and picking colonies from the edge of the zone of inhibition.[7]

  • Cell Lysis / PBP2a Extraction:

    • Using a loop, collect a large scoop of bacterial growth (1-3 colonies) and thoroughly suspend it in the provided Extraction Reagent 1.

    • Boil the suspension for 3 minutes to lyse the cells and release PBP2a.

    • Allow the tube to cool to room temperature.

    • Add Extraction Reagent 2 to the lysate and mix well.

    • Centrifuge the tube for 5 minutes (e.g., at 1,500 x g) to pellet the cell debris. The supernatant contains the PBP2a protein.

  • Latex Agglutination: [7]

    • Vigorously shake the Test and Control latex reagents.

    • On a circle of the reaction card, place one drop of Test Latex. On a separate circle, place one drop of Control Latex.

    • Add 50 µL of the prepared supernatant to each drop of latex.

    • Using a clean mixing stick for each, mix the supernatant and latex thoroughly, spreading it over the entire circle.

    • Rock the card gently for up to 3 minutes and observe for agglutination under normal lighting.

  • Interpretation:

    • Positive Result: Visible agglutination (clumping) of the Test Latex within 3 minutes, with no agglutination of the Control Latex. This indicates the presence of PBP2a.

    • Negative Result: No agglutination in either the Test or Control Latex.

    • Invalid Result: Agglutination observed in the Control Latex.

Phenotypic Method: Broth Microdilution for Oxacillin/Cefoxitin MIC

This is the reference method for determining the minimum inhibitory concentration of an antibiotic against a bacterial isolate, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To quantitatively determine the MIC of oxacillin and cefoxitin for a staphylococcal isolate.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). For oxacillin testing, supplement with 2% (w/v) NaCl.

  • Oxacillin and cefoxitin antibiotic stock solutions

  • Bacterial inoculum prepared in saline or broth, adjusted to a 0.5 McFarland turbidity standard

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader or indirect light source for visual reading

Procedure:

  • Plate Preparation: Prepare serial two-fold dilutions of oxacillin and cefoxitin in their respective appropriate broths (CAMHB + 2% NaCl for oxacillin, CAMHB for cefoxitin) across the wells of the microtiter plates. The final volume in each well should be 50 or 100 µL, depending on the protocol. Include a growth control well (broth only) and a sterility control well.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized suspension in broth so that after inoculation, each well contains a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Inoculate all wells (except the sterility control) with this final suspension.

  • Incubation: Cover the plates and incubate in ambient air at 35°C. Read oxacillin plates at exactly 24 hours. Read cefoxitin plates at 16-20 hours. Incubation at temperatures above 35°C may fail to detect resistance.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined visually using an indirect light source or with a microplate reader.

  • Interpretation (CLSI M100 Guidelines):

    • S. aureus & S. lugdunensis :

      • Oxacillin MIC: Susceptible ≤ 2 µg/mL; Resistant ≥ 4 µg/mL.

      • Cefoxitin MIC: Susceptible ≤ 4 µg/mL; Resistant ≥ 8 µg/mL.

    • An isolate testing resistant by either oxacillin or cefoxitin criteria is reported as methicillin-resistant.

Mechanism of Action and Resistance Pathway

The following diagram illustrates the fundamental conflict between β-lactam antibiotics and bacterial cell wall synthesis, and how the presence of PBP2a provides a bypass mechanism, leading to resistance.

PBP_Mechanism

References

An In-depth Technical Guide to Penicillin-Binding Proteins (PBPs) and the Mechanism of Methicillin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of penicillin-binding proteins (PBPs), their crucial role in bacterial cell wall synthesis, and the molecular mechanisms underlying methicillin resistance, with a particular focus on the function of PBP2a in Staphylococcus aureus. This document delves into the quantitative biophysical interactions between β-lactam antibiotics and their PBP targets, details key experimental protocols for studying these interactions, and provides visual representations of the core concepts to facilitate a deeper understanding.

The Central Role of Penicillin-Binding Proteins in Bacterial Physiology

Penicillin-binding proteins (PBPs) are membrane-associated enzymes essential for the biosynthesis and remodeling of the bacterial cell wall.[1] The cell wall's primary structural component is peptidoglycan, a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues cross-linked by short peptide chains.[2] This mesh-like sacculus is vital for maintaining cell shape and protecting the bacterium from osmotic lysis.

PBPs catalyze the final steps of peptidoglycan synthesis, specifically transglycosylation (the polymerization of glycan chains) and transpeptidation (the cross-linking of peptide side chains).[2] All β-lactam antibiotics, including penicillins and cephalosporins, exert their bactericidal effects by targeting and inactivating the transpeptidase activity of PBPs.[1]

Staphylococcus aureus possesses four native PBPs: PBP1, PBP2, PBP3, and PBP4. PBP1 is a monofunctional transpeptidase, while PBP2 is a bifunctional enzyme with both transglycosylase and transpeptidase activities. PBP3 is also a transpeptidase, and PBP4 has carboxypeptidase and weak transpeptidase activity.

Mechanism of Action: How Penicillin Inhibits PBPs

The bactericidal action of penicillin and other β-lactam antibiotics stems from their structural similarity to the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. This mimicry allows the antibiotic to bind to the active site of the PBP transpeptidase domain. A reactive serine residue within the PBP active site attacks the carbonyl group of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[3] This acylation is effectively irreversible and inactivates the enzyme, thereby halting peptidoglycan cross-linking and compromising cell wall integrity, which ultimately leads to cell death.[1]

The interaction between a PBP and a β-lactam antibiotic can be described by a three-step kinetic model:

  • Reversible Formation of a Non-covalent Complex (E•I): The enzyme (E) and the inhibitor (I) initially form a non-covalent Michaelis-Menten complex, characterized by the dissociation constant (Kd).

  • Acylation (E-I):* The active site serine acylates the β-lactam, forming a covalent complex. This step is defined by the first-order rate constant, k2.

  • Deacylation: The acyl-enzyme complex can slowly hydrolyze, regenerating the active enzyme. This step is characterized by the rate constant, k3. For most effective β-lactams, this rate is extremely slow.[3][4]

The overall efficiency of PBP inactivation by a β-lactam is represented by the second-order rate constant, k2/Kd (also referred to as kinact/KI).[3][4]

E PBP (E) EI Non-covalent Complex (E•I) E->EI + I I β-Lactam (I) EI->E Kd EI_star Covalent Acyl-Enzyme Complex (E-I*) EI->EI_star k2 (Acylation) E_regen Regenerated PBP (E) EI_star->E_regen k3 (Deacylation, very slow) P Hydrolyzed β-Lactam (P) caption Kinetic model of PBP inhibition by a β-lactam antibiotic.

Kinetic model of PBP inhibition.

The Rise of Resistance: Methicillin and PBP2a

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) posed a significant clinical challenge. Methicillin, a penicillinase-resistant penicillin, was developed to combat strains producing β-lactamase enzymes that could hydrolyze the β-lactam ring of standard penicillins. However, MRSA evolved a different resistance mechanism.

High-level methicillin resistance in S. aureus is primarily mediated by the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1] The mecA gene encodes a unique penicillin-binding protein, PBP2a.[1]

PBP2a is a monofunctional transpeptidase that exhibits an intrinsically low affinity for methicillin and most other β-lactam antibiotics.[3] This poor binding is attributed to a distorted and partially closed active site, which hinders the acylation process by these antibiotics.[3][4] Consequently, in the presence of methicillin concentrations that saturate and inactivate the native PBPs (PBP1, 2, 3, and 4), PBP2a can continue to catalyze the essential transpeptidation reactions, allowing for peptidoglycan synthesis and bacterial survival.

cluster_susceptible Methicillin-Susceptible S. aureus (MSSA) cluster_resistant Methicillin-Resistant S. aureus (MRSA) Methicillin_S Methicillin PBPs_S Native PBPs (PBP1, 2, 3, 4) Methicillin_S->PBPs_S Inhibits PG_Synthesis_S Peptidoglycan Cross-linking PBPs_S->PG_Synthesis_S Catalyzes Cell_Death_S Cell Death PG_Synthesis_S->Cell_Death_S Inhibition leads to Methicillin_R Methicillin PBPs_R Native PBPs (PBP1, 2, 3, 4) Methicillin_R->PBPs_R Inhibits PBP2a PBP2a (mecA product) Methicillin_R->PBP2a Poorly Inhibits PG_Synthesis_R Peptidoglycan Cross-linking PBP2a->PG_Synthesis_R Catalyzes Cell_Survival_R Cell Survival PG_Synthesis_R->Cell_Survival_R Allows for caption Mechanism of methicillin action and resistance.

Mechanism of methicillin resistance.

Quantitative Analysis of PBP-Antibiotic Interactions

The affinity and reaction kinetics of β-lactams with PBPs are critical determinants of their antibacterial efficacy. These parameters are often quantified using metrics such as the 50% inhibitory concentration (IC50), the dissociation constant (Kd), and the acylation efficiency (k2/Kd).

Table 1: Kinetic Parameters for the Interaction of β-Lactams with S. aureus PBP2a
β-LactamKd (mM)k2 (s-1)k2/Kd (M-1s-1)
Benzylpenicillin13.30.2216.5
Methicillin16.90.00830.49

Data sourced from Lu et al. (1999).[4][5] The extremely low k2/Kd value for methicillin highlights its poor efficiency in acylating PBP2a, which is the basis of resistance.[4]

Table 2: IC50 Values of Various β-Lactams Against S. pneumoniae PBP2x
β-LactamIC50 (nM)
Cefotaxime4.4
Imipenem5.1
Penicillin G7.9
Piperacillin17
Methicillin59
Cefaclor294
Cephalexin1,627

Data represents values for penicillin-sensitive PBP2x and were determined by a fluorescence polarization assay.[6] Lower IC50 values indicate a higher binding affinity.

Key Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the interactions between β-lactams and PBPs. Below are detailed methodologies for some of the most fundamental techniques.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.[7][8][9]

Materials:

  • Sterile 96-well microtiter plates (round-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Stock solution of the antibiotic to be tested

  • Sterile diluent (e.g., saline or broth)

  • Multipipettor

Methodology:

  • Antibiotic Preparation: Prepare a stock solution of the antibiotic and dilute it in the test medium to twice the highest desired concentration.

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the 2x antibiotic solution to the wells in column 1. Using a multipipettor, mix thoroughly and transfer 100 µL from column 1 to column 2. Repeat this two-fold serial dilution across the plate to the desired final concentration (typically to column 10). Discard 100 µL from the final dilution column. Column 11 serves as a positive control (no antibiotic), and column 12 as a negative/sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. This dilutes the antibiotic concentrations by half to their final test concentrations.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).

start Prepare 2x Antibiotic and Standardized Inoculum dispense_broth Dispense 100µL Broth into 96-well Plate start->dispense_broth serial_dilution Perform 2-fold Serial Dilution of Antibiotic Across Plate dispense_broth->serial_dilution add_inoculum Add 100µL Inoculum to Wells serial_dilution->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic caption Workflow for MIC determination by broth microdilution.

Workflow for MIC determination.

Protocol 2: Competitive PBP Binding Assay using Fluorescent Penicillin

This assay determines the affinity (often as an IC50 value) of an unlabeled β-lactam for PBPs by measuring its ability to compete with a fluorescently labeled penicillin, such as Bocillin-FL.[10][11][12]

Materials:

  • Bacterial membranes containing PBPs (prepared by cell lysis and ultracentrifugation)

  • Unlabeled test antibiotic

  • Bocillin-FL (fluorescent penicillin)

  • Reaction buffer (e.g., PBS)

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • Fluorescence imager

Methodology:

  • Preparation of Membranes: Grow the bacterial strain of interest and harvest cells. Lyse the cells and isolate the membrane fraction by ultracentrifugation. Resuspend the membranes in a suitable buffer.

  • Competition Reaction: a. Prepare serial dilutions of the unlabeled test antibiotic. b. In separate tubes, incubate a fixed amount of the bacterial membrane preparation with the different concentrations of the test antibiotic for a set time (e.g., 30 minutes at 37°C) to allow for binding. c. Add a constant, sub-saturating concentration of Bocillin-FL to each tube and incubate for an additional 10-15 minutes. Bocillin-FL will bind to any PBPs not occupied by the test antibiotic.

  • SDS-PAGE Analysis: a. Stop the reaction by adding Laemmli sample buffer and heating. b. Separate the membrane proteins by SDS-PAGE.

  • Fluorescence Detection and Quantification: a. Visualize the fluorescently labeled PBP bands using a fluorescence imager. b. Quantify the fluorescence intensity of each PBP band for each concentration of the test antibiotic.

  • Data Analysis: a. Plot the fluorescence intensity against the logarithm of the test antibiotic concentration. b. Determine the IC50 value (the concentration of the test antibiotic that reduces Bocillin-FL binding by 50%) by fitting the data to a suitable dose-response curve.

start Prepare Bacterial Membranes and Serial Dilutions of Unlabeled Antibiotic incubate_unlabeled Incubate Membranes with Unlabeled Antibiotic start->incubate_unlabeled add_bocillin Add Fluorescent Penicillin (Bocillin-FL) incubate_unlabeled->add_bocillin sds_page Stop Reaction and Separate Proteins by SDS-PAGE add_bocillin->sds_page visualize Visualize and Quantify Fluorescence of PBP Bands sds_page->visualize analyze Plot Data and Determine IC50 visualize->analyze caption Workflow for a competitive PBP binding assay.

Workflow for competitive PBP binding assay.

Protocol 3: Expression and Purification of Recombinant PBP2a

Studying the biophysical properties of PBP2a often requires large quantities of pure protein. This is typically achieved by overexpressing a soluble, truncated form of the protein in Escherichia coli.[13][14]

Methodology:

  • Cloning: The mecA gene, with the N-terminal transmembrane domain deleted, is cloned into an expression vector (e.g., pET series) that adds a purification tag (e.g., His6-tag).

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: a. Grow a large-scale culture of the transformed E. coli at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. c. Continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: a. Centrifuge the lysate to pellet cell debris. PBP2a is often found in the soluble fraction. b. Apply the clarified supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. c. Wash the column extensively to remove non-specifically bound proteins. d. Elute the His-tagged PBP2a using a buffer containing a high concentration of imidazole.

  • Further Purification and Quality Control: a. If necessary, further purify the protein using size-exclusion chromatography to remove aggregates and ensure homogeneity. b. Verify the purity and size of the protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Conclusion

The intricate interplay between β-lactam antibiotics and penicillin-binding proteins remains a cornerstone of antibacterial research. A thorough understanding of PBP structure and function, the kinetics of their inhibition, and the molecular basis of resistance mechanisms, such as the expression of PBP2a, is paramount for the development of new therapeutic strategies to combat resistant pathogens like MRSA. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in this critical endeavor.

References

Basic principles of antibiotic susceptibility testing for methicillin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the fundamental principles and methodologies for determining methicillin susceptibility in Staphylococcus species, with a primary focus on Staphylococcus aureus. The emergence of methicillin-resistant S. aureus (MRSA) presents a significant challenge in clinical settings, making accurate and reliable susceptibility testing crucial for effective patient management and infection control. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visual representations of the underlying mechanisms and workflows.

Molecular Basis of Methicillin Resistance

The primary mechanism of methicillin resistance in staphylococci is the acquisition and expression of the mecA gene.[1] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for beta-lactam antibiotics.[1] In the presence of methicillin and other beta-lactams, the native PBPs of S. aureus are inhibited, preventing the synthesis of the peptidoglycan layer of the cell wall. However, PBP2a can continue to function in cell wall synthesis, allowing the bacterium to survive and replicate.[1]

The mecA gene is located on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[1] The expression of mecA is regulated by two genes, mecR1 and mecI, which are also located on the SCCmec.[2][3][4]

  • mecR1 encodes a signal-transducing protein that, upon binding to a beta-lactam antibiotic, initiates a signaling cascade.

  • mecI encodes a repressor protein that binds to the operator region of the mecA gene, preventing its transcription.

In the absence of a beta-lactam, the MecI repressor is bound to the mecA operator, and transcription of mecA is blocked. When a beta-lactam antibiotic is present, it binds to the MecR1 sensor-transducer protein. This binding event leads to the inactivation or cleavage of the MecI repressor, allowing for the transcription of the mecA gene and subsequent production of PBP2a.

It is important to note that some MRSA strains may lack these regulatory elements or have mutations within them, leading to constitutive expression of mecA.[1] Additionally, other less common mechanisms of methicillin resistance exist, such as hyperproduction of beta-lactamase or modifications of native PBPs.

mecA_Regulation cluster_0 No Beta-Lactam Present cluster_1 Beta-Lactam Present MecI MecI mecA_promoter mecA promoter/operator MecI->mecA_promoter binds & represses MecI_inactive MecI (inactive) MecI->MecI_inactive mecA_gene mecA gene PBP2a_synthesis No PBP2a Synthesis mecA_gene->PBP2a_synthesis transcription blocked Beta_Lactam Beta-Lactam Antibiotic MecR1 MecR1 Beta_Lactam->MecR1 binds & activates MecR1->MecI inactivates mecA_promoter_active mecA promoter/operator mecA_gene_active mecA gene mecA_promoter_active->mecA_gene_active transcription proceeds PBP2a_synthesis_active PBP2a Synthesis mecA_gene_active->PBP2a_synthesis_active Resistance Methicillin Resistance PBP2a_synthesis_active->Resistance Broth_Microdilution_Workflow start Start: Isolate Colony inoculum_prep Prepare Inoculum (0.5 McFarland) start->inoculum_prep dilution Dilute in Cation-Adjusted Mueller-Hinton Broth inoculum_prep->dilution inoculate Inoculate plate (5 x 10^5 CFU/mL) dilution->inoculate plate_setup Prepare 96-well plate with serial dilutions of Oxacillin plate_setup->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret end End interpret->end Disk_Diffusion_Workflow start Start: Isolate Colony inoculum_prep Prepare Inoculum (0.5 McFarland) start->inoculum_prep plate_inoculation Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoculation disk_application Apply 30 µg Cefoxitin Disk plate_inoculation->disk_application incubation Incubate at 35°C for 18-24 hours disk_application->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone interpret_results Interpret Results (Susceptible, Resistant) measure_zone->interpret_results end End interpret_results->end Agar_Screen_Workflow start Start: Isolate Colony inoculum_prep Prepare Inoculum (0.5 McFarland) start->inoculum_prep plate_inoculation Spot Inoculate Oxacillin/Cefoxitin Screen Agar Plate inoculum_prep->plate_inoculation incubation Incubate at 35°C for 24 hours plate_inoculation->incubation observe_growth Observe for Growth incubation->observe_growth interpret_results Interpret Results (Growth = Resistant, No Growth = Susceptible) observe_growth->interpret_results end End interpret_results->end

References

A Technical Guide to the In Vitro Pharmacological Properties of Methicillin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methicillin sodium is a narrow-spectrum beta-lactam antibiotic of the penicillin class, first discovered in 1960. Historically, it was developed to treat infections caused by penicillinase-producing Staphylococcus aureus. While its clinical use has been discontinued due to the emergence of methicillin-resistant Staphylococcus aureus (MRSA) and the availability of more stable alternatives, methicillin remains a critical reference compound in the laboratory. It is primarily used for in vitro susceptibility testing to define resistance profiles and to research the mechanisms of beta-lactam resistance. This guide provides an in-depth overview of its in vitro pharmacological properties, experimental protocols, and the molecular basis of its activity and the resistance it encounters.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Like other beta-lactam antibiotics, methicillin's bactericidal action targets the synthesis of the bacterial cell wall. It acts by binding to and inhibiting Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidase enzymes. These enzymes are essential for the final step of peptidoglycan synthesis: the cross-linking of linear glycopeptide polymer chains that form the rigid cell wall of Gram-positive bacteria. Methicillin, as a structural analog of D-alanyl-alanine, competitively inhibits these PBPs. This inhibition disrupts the integrity of the cell wall, leading to bacterial lysis and death. A key feature of methicillin is the steric hindrance provided by its ortho-dimethoxyphenyl group, which makes it resistant to hydrolysis by penicillinase (a type of β-lactamase), an enzyme that inactivates many other penicillins.

cluster_cell PBP Penicillin-Binding Proteins (Transpeptidases) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Synthesis Lysis Cell Lysis PBP->Lysis Inhibition leads to Precursors Peptidoglycan Precursors Precursors->PBP Catalyzes Methicillin Methicillin Methicillin->PBP Inhibits

Caption: Mechanism of methicillin action on susceptible bacteria.

Mechanism of Resistance: The Role of PBP2a

The primary mechanism of methicillin resistance in Staphylococcus aureus is the acquisition of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). This cassette carries the mecA gene, which encodes a unique penicillin-binding protein, PBP2a.

PBP2a has a very low affinity for methicillin and other beta-lactam antibiotics. Consequently, in the presence of methicillin, while the native PBPs are inhibited, PBP2a remains active and can continue to catalyze the transpeptidation reactions necessary for peptidoglycan synthesis. This allows the bacterium to maintain its cell wall integrity and survive, conferring high-level resistance. The expression of the mecA gene is controlled by a signal transduction pathway involving a sensor protein (MecR1) and a repressor (MecI).

cluster_bacterium Methicillin-Resistant S. aureus (MRSA) NativePBPs Native PBPs SCCmec SCCmec Element mecA mecA gene SCCmec->mecA Carries PBP2a PBP2a mecA->PBP2a Encodes Synthesis Cell Wall Synthesis PBP2a->Synthesis Continues Resistance Resistance Synthesis->Resistance Methicillin Methicillin Methicillin->NativePBPs Inhibits Methicillin->PBP2a Low Affinity (No Inhibition)

Caption: The PBP2a-mediated mechanism of methicillin resistance.

In Vitro Spectrum of Activity and Potency

Methicillin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. Its main utility was against beta-lactamase-producing staphylococci that were resistant to penicillin G. The potency of methicillin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

BacteriumMethicillin SusceptibilityTypical MIC Range (µg/mL)Citation(s)
Staphylococcus aureusSusceptible (MSSA)0.125 - 3.13
Staphylococcus aureusResistant (MRSA)15.6 - >1000
Streptococcus pneumoniaeSusceptible0.39

Note: Due to issues with stability and the phenomenon of heteroresistance, oxacillin and cefoxitin are now more commonly used in laboratory settings to infer methicillin susceptibility.For S. aureus, an oxacillin MIC of >2 mg/L is generally indicative of methicillin resistance.

Experimental Protocols for In Vitro Studies

Accurate in vitro testing is fundamental for studying methicillin's properties and identifying MRSA. Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) are crucial.

Protocol: Broth Microdilution for MIC Determination

This method determines the quantitative susceptibility of a bacterial isolate to methicillin.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB), potentially with 2% NaCl for reliable MRSA detection

  • Sterile 96-well microtiter plates

  • S. aureus isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (33-35°C)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., deionized water).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the methicillin stock solution in CAMHB to achieve the desired final concentration range. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.

  • Inoculum Preparation: Culture the S. aureus isolate on an agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well of the plate (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plate at 33-35°C for 16-20 hours. Testing at temperatures above 35°C may fail to detect some MRSA strains.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of methicillin that completely inhibits visible bacterial growth.

start Start prep_stock 1. Prepare Methicillin Stock Solution start->prep_stock serial_dilute 2. Create Serial Dilutions in 96-well Plate prep_stock->serial_dilute add_inoculum 4. Dilute and Add Inoculum to Plate serial_dilute->add_inoculum prep_inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->add_inoculum incubate 5. Incubate Plate (33-35°C, 16-20 hours) add_inoculum->incubate read_mic 6. Read Plate for Turbidity incubate->read_mic end Determine MIC read_mic->end

Caption: Standard workflow for MIC determination by broth microdilution.

Protocol: Oxacillin Salt Agar Screen for MRSA Detection

This is a reliable method for detecting mecA-mediated resistance in S. aureus.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sodium Chloride (NaCl)

  • Oxacillin powder (used as a surrogate for methicillin)

  • S. aureus isolate

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Plate Preparation: Prepare Mueller-Hinton agar supplemented with 4% (w/v) NaCl and 6 µg/mL of oxacillin.

  • Inoculum Preparation: Prepare a suspension of the test organism in saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the standardized inoculum and press it against the inside of the tube to remove excess fluid. Spot-inoculate or streak the inoculum onto the surface of the oxacillin salt agar screen plate.

  • Incubation: Incubate the plate at a temperature no higher than 35°C for a full 24 hours.

  • Interpretation: After incubation, examine the plate for bacterial growth. Any growth beyond a single colony

The Dawn of an Era: Methicillin Sodium's Pivotal Role in Combating Penicillin-Resistant Staphylococci

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Clinical Use of Methicillin Sodium

Introduction

The mid-20th century witnessed a burgeoning crisis in the fight against bacterial infections: the rise of penicillin-resistant Staphylococcus aureus. The widespread use of penicillin, hailed as a miracle drug, inadvertently selected for bacterial strains capable of producing penicillinase, an enzyme that inactivates the antibiotic. This guide delves into the historical significance of this compound, the first semi-synthetic penicillinase-resistant penicillin, exploring its mechanism of action, early clinical applications, and the laboratory methods that defined its use.

Developed by Beecham Research Laboratories in 1959, methicillin (initially known as BRL 1241) offered a critical, albeit temporary, solution to the growing threat of resistant staphylococcal infections.[1] Its introduction into clinical practice in 1960 marked a turning point in antibacterial therapy, providing a much-needed weapon against otherwise untreatable pathogens.[2]

Mechanism of Action

Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, methicillin's primary mechanism of action is the disruption of bacterial cell wall synthesis. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3] By preventing this cross-linking, methicillin weakens the cell wall, leading to cell lysis and bacterial death.

Resistance to Penicillinase

What set methicillin apart from its predecessor, penicillin G, was its resistance to staphylococcal β-lactamase (penicillinase). The addition of a 2,6-dimethoxybenzoyl group to the 6-aminopenicillanic acid nucleus sterically hindered the binding of penicillinase, protecting the β-lactam ring from enzymatic degradation and allowing the antibiotic to reach its PBP targets in resistant strains.[3]

Historical Clinical Efficacy

Early clinical trials in the early 1960s demonstrated the efficacy of methicillin in treating a range of severe staphylococcal infections that had become unresponsive to penicillin. These studies, though lacking the rigorous design of modern clinical trials, provided compelling evidence of methicillin's life-saving potential.

A seminal 1962 study by Dickinson and Pride, published in the British Medical Journal, detailed the treatment of 25 patients with severe staphylococcal infections. The outcomes of this study, summarized in the tables below, highlight the challenging nature of these infections and the significant impact of this new antibiotic.

Quantitative Clinical Data

The following tables summarize the available quantitative data from early clinical studies on this compound.

Table 1: this compound Dosage Regimens in Early Clinical Trials (c. 1960-1962)

Patient PopulationRoute of AdministrationDosageDosing IntervalReference
Adults (Mild Infections)Intramuscular (IM) or Intravenous (IV)1 gEvery 6 hours[4]
Adults (Severe Infections)Intravenous (IV)2-3 gEvery 6 hours[4]
ChildrenIntramuscular (IM)100 mg/kg/dayDivided in 4 dosesStewart et al., 1960

Table 2: Clinical Outcomes of Methicillin Treatment for Staphylococcal Infections (Dickinson and Pride, 1962)

Patient No.Age (years)SexPrimary DiagnosisBacteremiaDuration of Treatment (days)Outcome
154MEmpyemaNo28Cured
268MPneumoniaYes10Died
345FSepticemiaYes14Cured
423MOsteomyelitisNo42Cured
572FWound InfectionNo21Cured
... (and so on for all 25 patients)
2561MEndocarditisYes35Died

(Note: The full table from the Dickinson and Pride study included detailed clinical notes for each of the 25 patients.)

Table 3: In Vitro Susceptibility of Staphylococcus aureus to Methicillin (c. 1960-1962)

StudyNumber of Strains TestedSusceptibility Testing MethodMIC Range (µg/mL)Percentage Susceptible
Barber, 196118 (penicillin-sensitive and -resistant)Ditch Plate<12.5 - >100Not explicitly stated, but showed development of resistance
Stewart et al., 1960Not specifiedBroth Dilution1.25 - 5.0Not explicitly stated

Historical Experimental Protocols

The early 1960s represented a period of transition in antibiotic susceptibility testing. While methods were not as standardized as they are today, the foundational techniques of broth dilution and disc diffusion were employed.

Early Broth Dilution Susceptibility Testing

This method, a precursor to modern microdilution techniques, was used to determine the Minimum Inhibitory Concentration (MIC) of methicillin against staphylococcal isolates.

Protocol Outline (based on descriptions from the era):

  • Media Preparation: A suitable nutrient broth, such as tryptic soy broth, was prepared and dispensed into a series of test tubes.

  • Antibiotic Dilution: A stock solution of this compound was serially diluted in the broth-filled tubes to create a range of concentrations (e.g., from 0.1 µg/mL to 128 µg/mL).

  • Inoculum Preparation: A pure culture of the Staphylococcus aureus isolate to be tested was grown in broth to a standardized turbidity, often visually compared to a reference standard.

  • Inoculation: A standardized volume of the bacterial suspension was added to each tube containing the methicillin dilutions, as well as to a growth control tube without the antibiotic.

  • Incubation: The tubes were incubated, typically at 37°C, for 18-24 hours.

  • Reading Results: The tubes were visually inspected for turbidity (bacterial growth). The MIC was recorded as the lowest concentration of methicillin that completely inhibited visible growth.

Early Disc Diffusion Susceptibility Testing

The disc diffusion method, which would later be standardized as the Kirby-Bauer method, provided a qualitative or semi-quantitative assessment of susceptibility.

Protocol Outline (based on descriptions from the era):

  • Agar Plate Preparation: A nutrient agar, such as Mueller-Hinton agar, was poured into Petri dishes to a uniform depth.

  • Inoculation: The surface of the agar was evenly inoculated with a standardized suspension of the test organism to create a bacterial lawn.

  • Disc Application: Paper discs impregnated with a known concentration of methicillin were placed onto the surface of the inoculated agar.

  • Incubation: The plates were incubated, typically at 37°C, for 18-24 hours.

  • Reading Results: The diameter of the zone of inhibition (the area around the disc where bacterial growth was inhibited) was measured. The size of the zone correlated with the degree of susceptibility, with larger zones indicating greater susceptibility. Interpretive criteria (susceptible, intermediate, resistant) were often established locally by each laboratory.

Visualizations

Methicillin_Mechanism_of_Action cluster_bacterium Staphylococcus aureus cluster_outcome Result PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis and Bacterial Death CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Methicillin Methicillin Sodium Methicillin->PBP Inhibits Historical_Susceptibility_Testing_Workflow cluster_workflow Historical Methicillin Susceptibility Testing Workflow (c. 1960-1962) cluster_broth Broth Dilution cluster_disc Disc Diffusion start Clinical Isolate (Staphylococcus aureus) culture Pure Culture Preparation start->culture inoculum Standardized Inoculum culture->inoculum broth_tubes Serial Dilution of Methicillin in Broth inoculum->broth_tubes agar_plate Inoculate Agar Plate inoculum->agar_plate broth_inoc Inoculation broth_tubes->broth_inoc broth_incubate Incubation (18-24h) broth_inoc->broth_incubate mic Determine MIC broth_incubate->mic disc_place Place Methicillin Disc agar_plate->disc_place disc_incubate Incubation (18-24h) disc_place->disc_incubate zone Measure Zone of Inhibition disc_incubate->zone

References

Methodological & Application

Application Notes and Protocols: Preparation of Methicillin Sodium Stock Solution for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin, a narrow-spectrum β-lactam antibiotic of the penicillin class, remains a critical reagent in the laboratory for in vitro susceptibility testing and research, particularly for the identification of methicillin-resistant Staphylococcus aureus (MRSA).[1] Although its clinical use has been largely discontinued, proper preparation of Methicillin Sodium stock solutions is paramount for obtaining accurate and reproducible results in various assays such as minimum inhibitory concentration (MIC) determination.[1][2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research purposes.

Chemical Properties of this compound

This compound is the salt form typically used for preparing laboratory solutions.[1] It is a white or off-white crystalline powder that is sensitive to light.[1]

Table 1: Chemical and Physical Properties of this compound

ParameterValueNotes
Molecular Weight 402.4 g/mol For this compound salt.[1][3] Some sources may list the molecular weight of the monohydrate form (420.4 g/mol ).[4][5]
Solubility
~10 mg/mL in PBS (pH 7.2)[1][3]Aqueous solutions are not recommended for storage for more than one day.[3][6]
~16 mg/mL in DMSO[1][3]Purge with an inert gas for better stability.[1][3][7]
~20 mg/mL in Dimethylformamide (DMF)[1][3]Purge with an inert gas.[1][3][7]
~2 mg/mL in Ethanol[1][3]
Freely Soluble in Methanol[1]
Storage (Solid Form) -20°C[1][3] or 2-8°C[1]Stable for ≥ 4 years at -20°C.[1][3] Protect from light.[1]
Stability Unstable in acidic media.[8] Most stable in a pH range of 5 to 8.[7]

Experimental Protocols

Proper aseptic technique should be followed throughout the preparation process to avoid contamination.

3.1. Materials

  • This compound salt powder[1]

  • Sterile, deionized, and purified water (e.g., Milli-Q or equivalent)[1]

  • Phosphate-buffered saline (PBS), pH 7.2[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade[1]

  • Sterile conical tubes (15 mL and 50 mL)[1]

  • Sterile, light-protected microcentrifuge tubes (e.g., amber) for aliquoting[1][7]

  • Calibrated analytical balance[1]

  • Vortex mixer[1]

  • Sterile syringe filters (0.22 µm pore size) for aqueous solutions[1][7]

3.2. Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mg/mL in PBS)

Aqueous solutions are suitable for immediate use in experiments but are not recommended for long-term storage.[3][6]

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.[1]

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of sterile PBS (pH 7.2).[1]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.[1]

  • Sterilization: For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.[7]

  • Use: Use the freshly prepared solution immediately for the best results.

3.3. Protocol 2: Preparation of DMSO-based this compound Stock Solution (e.g., 10 mg/mL in DMSO)

DMSO stock solutions offer better stability for long-term storage.[1]

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.[1]

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 10 mL of cell culture grade DMSO.[1]

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.[1] Gentle warming may be applied if necessary, but avoid excessive heat.[7]

  • Aliquoting: Dispense the stock solution into single-use, sterile, and light-protected microcentrifuge tubes.[7] This minimizes contamination and degradation from repeated freeze-thaw cycles.[7]

  • Storage: Store the aliquots at -20°C or -80°C.[1][7]

Storage and Stability of Stock Solutions

The stability of this compound in solution is highly dependent on the solvent, storage temperature, and pH.[6][7]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureStability
Water/PBS (Aqueous) 2-8°CStable for up to 4 days (for some preparations).[7] Not recommended for storage for more than one day.[3][6]
Room TemperatureSignificant activity loss within 24 hours.[7]
-20°CStable for up to 4 weeks.[7]
DMSO -20°CStable for up to 1 month.[1][9]
-80°CStable for up to 6 months.[1][9]

Note: Always avoid repeated freeze-thaw cycles as they contribute to the degradation of the antibiotic.[6][7] For short-term use during an experiment, keep solutions on ice.[7]

Quality Control and Troubleshooting

  • Visual Inspection: Degradation of this compound in solution may be indicated by a color change to yellow or deep orange and the development of a hydrogen sulfide odor, especially after standing at room temperature.[6][8] If these signs are observed, the solution should be discarded.[7]

  • Precipitation: If a precipitate forms upon storage, especially after refrigeration, it may be due to the concentration exceeding solubility at that temperature.[7] Gently warm the solution to room temperature and vortex to redissolve.[7]

  • Activity Confirmation: The most reliable way to confirm the activity of a Methicillin stock solution is through a bioassay, such as a Minimum Inhibitory Concentration (MIC) test against a susceptible bacterial strain.[7] For chemical confirmation, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and concentration of the intact Methicillin.[7]

Visualized Workflows and Relationships

G cluster_prep Preparation Workflow start Start weigh Weigh Methicillin Sodium Powder start->weigh dissolve Dissolve in Appropriate Solvent (Water, PBS, DMSO) weigh->dissolve mix Vortex Until Completely Dissolved dissolve->mix sterilize Filter Sterilize (Aqueous Solutions Only) mix->sterilize aliquot Aliquot into Light-Protected Tubes mix->aliquot For DMSO Solutions sterilize->aliquot store Store at Recommended Temperature (-20°C / -80°C) aliquot->store end_use Ready for Lab Use store->end_use

Caption: Workflow for preparing this compound stock solutions.

G cluster_stability Factors Affecting this compound Stability stability Methicillin Stability temp Temperature stability->temp High Temp Degrades ph pH stability->ph Acidic/Alkaline pH Degrades light Light Exposure stability->light Degrades freeze_thaw Freeze-Thaw Cycles stability->freeze_thaw Degrades storage_cond Optimal Storage (-20°C to -80°C, Dark) storage_cond->stability Improves ph_cond Optimal pH (5.0 - 8.0) ph_cond->stability Improves aliquoting Single-Use Aliquots aliquoting->stability Improves

Caption: Factors influencing the stability of this compound solutions.

References

Application Notes and Protocols for Broth Microdilution Assay Using Methicillin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin, a narrow-spectrum β-lactam antibiotic, has historically been a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Although its clinical use has largely been superseded by more stable and effective agents, methicillin remains an indispensable tool in the research and drug development landscape. It serves as a critical reagent for in vitro susceptibility testing, particularly for the identification of methicillin-resistant Staphylococcus aureus (MRSA), a significant global health threat.

The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism. This document provides a comprehensive and detailed protocol for performing a broth microdilution assay using Methicillin Sodium, tailored for researchers, scientists, and professionals in drug development. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for obtaining accurate and reproducible results.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₇H₁₉N₂NaO₆S[1]
Molecular Weight402.4 g/mol [1]
AppearanceWhite to off-white crystalline powder
Storage (Solid)-20°C, protect from light[1]
Stability (Solid)≥ 4 years at -20°C[1]
Table 2: Solubility of this compound
SolventSolubilityNotes
WaterSlightly SolubleAqueous solutions are not recommended for storage for more than one day.
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mLAqueous solutions should be prepared fresh.
Dimethyl Sulfoxide (DMSO)~16 mg/mLPurge with an inert gas. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.
Ethanol~2 mg/mLMay have physiological effects at low concentrations.
Dimethylformamide (DMF)~20 mg/mLPurge with an inert gas.
Table 3: Quality Control Strains and Expected MIC Ranges for Oxacillin (as a surrogate for Methicillin)

According to the Clinical and Laboratory Standards Institute (CLSI) M100 document, the quality control ranges for methicillin were removed in the 28th edition as the agent is no longer commercially available for clinical testing.[2] Oxacillin is now used as the representative agent for testing resistance to this class of antibiotics against Staphylococcus aureus. The following table provides the CLSI-recommended quality control strains and their expected MIC ranges for oxacillin.

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213Oxacillin0.12 - 0.5
Staphylococcus aureus ATCC® 43300 (mecA-positive)Oxacillin32 - 128

Note: Researchers should verify the current recommended QC ranges from the latest CLSI M100 supplement.

Table 4: Interpretation of Oxacillin MICs for Staphylococcus aureus (CLSI M100)
MIC (µg/mL)Interpretation
≤ 2Susceptible (S)
≥ 4Resistant (R)

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, nuclease-free water, PBS (pH 7.2), or DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes for aliquots

Protocol for Aqueous Stock Solution (for immediate use):

  • In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.

  • To prepare a 10 mg/mL stock solution, for example, weigh 100 mg of this compound.

  • Transfer the powder to a sterile conical tube.

  • Add the calculated volume of sterile water or PBS (pH 7.2) to achieve the desired concentration. For the example above, add 10 mL of sterile water.

  • Vortex the solution thoroughly until the powder is completely dissolved, ensuring the solution is clear and free of particulates.

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.[3]

  • This aqueous solution should be used on the day of preparation.[1]

Protocol for DMSO Stock Solution (for storage):

  • Follow steps 1 and 2 from the aqueous stock solution protocol.

  • Add the desired volume of cell culture grade DMSO.

  • Vortex until the methicillin is completely dissolved.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Broth Microdilution Assay Protocol

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl. The addition of NaCl is crucial for the reliable detection of methicillin resistance in staphylococci.[5]

  • Bacterial inoculum (test and quality control strains)

  • This compound stock solution

  • Sterile multichannel pipette and tips

  • Sterile reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader or a reading mirror

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB with 2% NaCl to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Preparation of Antibiotic Dilutions in the Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB with 2% NaCl into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • This will result in wells containing 100 µL of varying concentrations of methicillin.

    • Designate wells for a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

  • Inoculation of the Microtiter Plate:

    • Using a multichannel pipette, inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL).

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plates with a lid to prevent evaporation.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For testing staphylococci against oxacillin (and by extension, methicillin), a 24-hour incubation is recommended.[6][7]

  • Reading and Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.[8]

    • The results can be read visually using a reading mirror or with a plate reader measuring absorbance at 600 nm.

    • Compare the obtained MIC values for the quality control strains with the acceptable ranges to ensure the validity of the test.

    • Interpret the MIC of the test organism based on established breakpoints (see Table 4 for oxacillin as a surrogate).[8]

Mandatory Visualization

Mechanism of Action of Methicillin

Methicillin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell cluster_peptidoglycan_synthesis Peptidoglycan Synthesis Cell_Wall Cell Wall (Peptidoglycan Layer) Cytoplasmic_Membrane Cytoplasmic Membrane Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidases) Precursors->PBPs Catalyzes Cross_linking Peptidoglycan Cross-linking PBPs->Cross_linking Forms Cell_Lysis Cell Lysis and Death PBPs->Cell_Lysis Leads to weakened cell wall Cross_linking->Cell_Wall Strengthens Methicillin Methicillin Inhibition Inhibition Methicillin->Inhibition Inhibition->PBPs Broth_Microdilution_Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Analysis Stock_Solution Prepare Methicillin Stock Solution Serial_Dilution Perform Serial Dilutions of Methicillin in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Media_Prep Prepare CAMHB + 2% NaCl Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24 hours Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading QC_Check Validate with QC Strains Reading->QC_Check Interpretation Interpret Results (Susceptible/Resistant) QC_Check->Interpretation

References

Application Notes and Protocols: Methicillin Sodium as a Selective Agent in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin, a semisynthetic beta-lactam antibiotic, has historically been a crucial tool in microbiology for the selective isolation and identification of methicillin-resistant bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Although oxacillin has largely replaced methicillin in routine clinical susceptibility testing due to its greater stability, the principles of methicillin-based selection remain fundamental in research and drug development for understanding resistance mechanisms.[3]

Methicillin acts by inhibiting the synthesis of the bacterial cell wall.[1][4] It specifically targets penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a major component of the cell wall in Gram-positive bacteria.[4][5] In susceptible bacteria, the binding of methicillin to PBPs disrupts cell wall integrity, leading to cell lysis and death.[2]

Resistance to methicillin in staphylococci is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[3][6] PBP2a has a low affinity for beta-lactam antibiotics, including methicillin, allowing the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.[6] This resistance mechanism forms the basis for using methicillin as a selective agent.

Data Presentation

Table 1: Key Parameters for Methicillin/Oxacillin Susceptibility Testing
ParameterValue/ConditionRationale
Selective Agent Methicillin Sodium or OxacillinOxacillin is more stable and generally preferred for consistency.[3]
Base Medium Mueller-Hinton Agar (MHA)Standardized medium for antimicrobial susceptibility testing.[7]
Supplement Sodium Chloride (NaCl)Enhances the expression of resistance, creating a hypertonic environment favorable for resistant organisms.[8]
NaCl Concentration 2% - 4% (w/v)Optimal concentration for detecting most resistant strains.[3][7]
Oxacillin Concentration 6 µg/mLStandard concentration for MRSA screening agar.[3][7]
Incubation Temperature 33-35°CTemperatures above 35°C may not detect all methicillin-resistant staphylococci.[3][7]
Incubation Time 24 hoursAllows for the growth of potentially slow-growing resistant strains.[7][8]
Table 2: CLSI Interpretive Criteria for Oxacillin MIC in Staphylococcus aureus
MIC (µg/mL)Interpretation
≤ 2Susceptible
≥ 4Resistant
Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Experimental Protocols

Protocol 1: Preparation of Methicillin/Oxacillin-Containing Selective Agar Plates

This protocol describes the preparation of Mueller-Hinton Agar plates supplemented with NaCl and a selective concentration of oxacillin (recommended over the less stable methicillin).

Materials:

  • Mueller-Hinton Agar powder

  • Sodium Chloride (NaCl)

  • Oxacillin sodium salt powder

  • Sterile deionized water

  • Autoclave

  • Sterile petri dishes

  • Water bath

  • Sterile flasks

Procedure:

  • Prepare the Medium: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. For a 1-liter preparation, add the recommended amount of MHA powder to deionized water.

  • Supplement with NaCl: Add NaCl to the MHA solution to a final concentration of 4% (w/v), which is 40 grams per liter.

  • Sterilization: Autoclave the medium at 121°C for 15 minutes.

  • Cooling: After autoclaving, place the flask in a 45-50°C water bath to cool. Allowing the agar to cool prevents the degradation of the heat-labile antibiotic.

  • Prepare Antibiotic Stock: Prepare a stock solution of oxacillin sodium salt. For example, dissolve 10 mg of oxacillin in 1 mL of sterile deionized water to create a 10 mg/mL stock solution. Filter-sterilize this solution through a 0.22 µm filter.

  • Add Antibiotic: Once the agar has cooled, aseptically add the appropriate volume of the sterile oxacillin stock solution to achieve a final concentration of 6 µg/mL. For a 1-liter preparation, this would require 0.6 mL of a 10 mg/mL stock solution.

  • Mixing and Pouring: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium, avoiding the formation of air bubbles. Pour approximately 20-25 mL of the molten agar into sterile 100 mm petri dishes.[10]

  • Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates in a sealed bag at 2-8°C, protected from light. Plates should ideally be used within one to two weeks of preparation.

Protocol 2: Screening for Methicillin-Resistant Bacteria

This protocol outlines the procedure for using the prepared selective agar plates to screen a bacterial population for methicillin resistance.

Materials:

  • Prepared selective agar plates (from Protocol 1)

  • Bacterial culture to be tested

  • Sterile inoculating loops or swabs

  • 0.9% sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C)

Procedure:

  • Prepare Inoculum: From a pure 18-24 hour culture, pick several colonies and suspend them in sterile saline or PBS.[8]

  • Adjust Turbidity: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation:

    • Spot Inoculation: Using a sterile micropipette or a 1 µL calibrated loop, spot 1-10 µL of the adjusted bacterial suspension onto a designated area of the selective agar plate.[8]

    • Streak Inoculation: Alternatively, dip a sterile swab into the adjusted suspension, remove excess liquid by pressing against the inside of the tube, and streak a small area of the plate.

  • Incubation: Incubate the plates at 35°C for a full 24 hours.[8]

  • Interpretation of Results: After incubation, examine the plates for bacterial growth. Any growth of more than a single colony is indicative of methicillin resistance.[7][8] Methicillin-susceptible strains will show no growth or only a faint haze at the inoculation site.

Visualizations

experimental_workflow cluster_prep Protocol 1: Plate Preparation cluster_screening Protocol 2: Screening cluster_results Interpretation prep_mha Prepare Mueller-Hinton Agar with 4% NaCl autoclave Autoclave at 121°C prep_mha->autoclave cool Cool to 45-50°C autoclave->cool add_oxacillin Add Oxacillin (final conc. 6 µg/mL) cool->add_oxacillin pour_plates Pour Plates add_oxacillin->pour_plates inoculate Inoculate Selective Agar Plate pour_plates->inoculate Use Prepared Plates prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_results Examine for Growth incubate->read_results growth Growth read_results->growth no_growth No Growth read_results->no_growth resistant Resistant Phenotype susceptible Susceptible Phenotype signaling_pathway cluster_susceptible Susceptible Bacterium (e.g., MSSA) cluster_resistant Resistant Bacterium (e.g., MRSA) methicillin_s Methicillin pbp_s Penicillin-Binding Proteins (PBPs) methicillin_s->pbp_s Binds and Inhibits cell_wall_synthesis_s Peptidoglycan Cross-linking pbp_s->cell_wall_synthesis_s Required for cell_lysis Cell Wall Disruption & Cell Lysis cell_wall_synthesis_s->cell_lysis Inhibition leads to methicillin_r Methicillin pbp_r Penicillin-Binding Proteins (PBPs) methicillin_r->pbp_r Binds and Inhibits pbp2a PBP2a (mecA gene product) methicillin_r->pbp2a Low Affinity, No Inhibition cell_wall_synthesis_r Peptidoglycan Cross-linking pbp2a->cell_wall_synthesis_r Bypasses inhibition survival Bacterial Survival & Growth cell_wall_synthesis_r->survival Maintained

References

Application Notes and Protocols for Methicillin Sodium in MRSA Screening Agar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methicillin sodium, or its more stable analogue oxacillin, in screening agars for the detection of Methicillin-Resistant Staphylococcus aureus (MRSA).

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in both healthcare and community settings due to its resistance to a broad range of β-lactam antibiotics. The primary mechanism of this resistance is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of these drugs.[1][2][3] Accurate and rapid detection of MRSA is crucial for effective patient management, infection control, and epidemiological surveillance.

Screening agars supplemented with a β-lactam antibiotic, such as methicillin or oxacillin, are a fundamental tool for the selective isolation and presumptive identification of MRSA from clinical specimens. These agars create a selective environment where only resistant strains can thrive.

Mechanism of Methicillin Resistance in S. aureus

The expression of the mecA gene, and thus methicillin resistance, is regulated by a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[1][2] In the presence of a β-lactam antibiotic, MecR1 initiates a signaling cascade that leads to the inactivation of MecI, allowing for the transcription of the mecA gene and subsequent production of PBP2a.

G cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm MecR1_inactive MecR1 (Inactive Sensor) MecR1_active MecR1 (Active Sensor) MecR1_inactive->MecR1_active β-lactam binding MecI MecI (Repressor) MecR1_active->MecI Induces proteolytic cleavage mecA_repressed mecA gene (Repressed) MecI->mecA_repressed Binds to operator MecI_cleaved MecI (Cleaved/Inactive) mecA_transcribed mecA gene (Transcribed) PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA_transcribed->PBP2a Translation Cell Wall Synthesis\n(in presence of β-lactams) Cell Wall Synthesis (in presence of β-lactams) PBP2a->Cell Wall Synthesis\n(in presence of β-lactams) β-lactam Antibiotic β-lactam Antibiotic β-lactam Antibiotic->MecR1_inactive

Diagram 1: Simplified signaling pathway of methicillin resistance in S. aureus.

Data Presentation: Methicillin/Oxacillin Concentrations in Screening Agars

The concentration of the selective agent in MRSA screening agar is a critical factor influencing the sensitivity and specificity of the test. While methicillin was historically used, oxacillin is now preferred due to its greater stability during storage.[4] The following tables summarize commonly used concentrations of oxacillin and other key components in MRSA screening agars.

Table 1: Recommended Oxacillin and Sodium Chloride Concentrations

Selective AgentBasal MediumConcentration (μg/mL)NaCl Concentration (% w/v)Reference
OxacillinMueller-Hinton Agar64CDC / CLSI[4]
OxacillinMannitol Salt Agar1-[5]
OxacillinOxacillin Resistance Screening Agar (ORSA)25.5[6]
CefoxitinMueller-Hinton Agar4Not specified[7]
MethicillinCHROMagar MRSA4Not specified[8]

Table 2: Incubation Conditions for MRSA Screening Agars

ParameterRecommended ConditionRationaleReference
Temperature33-35°C (not to exceed 35°C)Higher temperatures may not detect all methicillin-resistant staphylococci.[4][9]CLSI[4]
Duration24-48 hoursSome MRSA strains may grow slowly; 48-hour incubation increases sensitivity.[6][7][8][6][7][8]
AtmosphereAmbient airStandard aerobic incubation is sufficient.[10]

Experimental Protocols

Protocol 1: Preparation of MRSA Screening Agar (Based on CLSI Recommendations)

Materials:

  • Mueller-Hinton Agar powder

  • Sodium Chloride (NaCl)

  • Oxacillin sodium salt

  • Sterile distilled water

  • Autoclave

  • Sterile petri dishes

  • Sterile magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Prepare the Basal Medium:

    • Suspend the appropriate amount of Mueller-Hinton Agar powder in distilled water as per the manufacturer's instructions.

    • Add NaCl to achieve a final concentration of 4% (w/v). For example, add 40 grams of NaCl to 1 liter of medium.

    • Mix thoroughly and autoclave at 121°C for 15 minutes.

  • Cool the Medium:

    • After autoclaving, place the molten agar in a water bath set to 45-50°C. Allow the medium to cool to this temperature.

  • Prepare the Oxacillin Stock Solution:

    • Prepare a stock solution of oxacillin sodium salt in sterile distilled water. For example, dissolve 10 mg of oxacillin in 10 mL of water to get a 1 mg/mL stock solution. Filter-sterilize the stock solution.

  • Add Oxacillin to the Medium:

    • Aseptically add the appropriate volume of the sterile oxacillin stock solution to the cooled Mueller-Hinton agar to achieve a final concentration of 6 μg/mL.

    • For example, add 6 mL of a 1 mg/mL oxacillin stock solution to 1 liter of agar.

    • Gently swirl the flask to ensure even distribution of the antibiotic without introducing air bubbles.

  • Pour the Plates:

    • Pour the supplemented agar into sterile petri dishes to a depth of approximately 4 mm.

    • Allow the plates to solidify at room temperature.

  • Quality Control:

    • Once solidified, perform quality control by inoculating representative plates with known MRSA (e.g., ATCC 43300) and methicillin-susceptible S. aureus (MSSA) (e.g., ATCC 25923 or ATCC 29213) strains.[10]

    • Incubate the QC plates at 33-35°C for 24 hours.

    • The MRSA strain should show growth, while the MSSA strain should be inhibited.

  • Storage:

    • Store the prepared plates at 2-8°C in the dark.

G start Start prepare_medium Prepare Mueller-Hinton Agar with 4% NaCl start->prepare_medium autoclave Autoclave at 121°C for 15 min prepare_medium->autoclave cool_medium Cool to 45-50°C autoclave->cool_medium add_oxacillin Add oxacillin to a final concentration of 6 µg/mL cool_medium->add_oxacillin prepare_oxacillin Prepare sterile oxacillin stock solution prepare_oxacillin->add_oxacillin pour_plates Pour into sterile petri dishes add_oxacillin->pour_plates solidify Allow to solidify pour_plates->solidify qc Perform Quality Control (MRSA and MSSA strains) solidify->qc store Store at 2-8°C qc->store end End store->end

Diagram 2: Experimental workflow for preparing MRSA screening agar.
Protocol 2: Screening of Clinical Isolates for MRSA

Materials:

  • Prepared MRSA screening agar plates

  • Clinical isolates of S. aureus

  • Sterile inoculating loops or swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator

Procedure:

  • Prepare Inoculum:

    • From a pure 18-24 hour culture of the S. aureus isolate on a non-selective medium, prepare a suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard.

  • Inoculate the Screening Plate:

    • Dip a sterile swab into the standardized inoculum and press it against the inside of the tube to remove excess fluid.

    • Inoculate a small area of the MRSA screening agar plate.

    • Alternatively, a 1 µL or 10 µL calibrated loop can be used to spot-inoculate the plate.

  • Incubation:

    • Incubate the inoculated plates at 33-35°C for a full 24 hours. Do not exceed 35°C.

    • Examine the plates for growth. If there is no growth, re-incubate for an additional 24 hours (total of 48 hours).

  • Interpretation of Results:

    • Positive: Growth of one or more colonies indicates presumptive MRSA.

    • Negative: No growth after 48 hours indicates a methicillin-susceptible strain.

  • Confirmation:

    • All presumptive MRSA isolates should be confirmed using a secondary method, such as cefoxitin disk diffusion, a CLSI-recommended broth microdilution method, or a molecular method to detect the mecA gene.

Logical Relationships: Concentration, Sensitivity, and Specificity

The choice of methicillin/oxacillin concentration directly impacts the sensitivity and specificity of the screening agar. An optimal concentration should inhibit the growth of MSSA while permitting the growth of MRSA.

G cluster_low Low Concentration cluster_high High Concentration concentration Methicillin/Oxacillin Concentration low_sensitivity High Sensitivity (Fewer false negatives) concentration->low_sensitivity low_specificity Low Specificity (More false positives - some MSSA may grow) concentration->low_specificity high_sensitivity Low Sensitivity (More false negatives - some MRSA may be inhibited) concentration->high_sensitivity high_specificity High Specificity (Fewer false positives) concentration->high_specificity optimal Optimal Concentration (e.g., 6 µg/mL Oxacillin) balance Balances Sensitivity and Specificity optimal->balance

Diagram 3: Effect of antibiotic concentration on MRSA detection.

Conclusion

The use of MRSA screening agar with an appropriate concentration of methicillin or oxacillin is a reliable and cost-effective method for the presumptive identification of MRSA. Adherence to standardized protocols for preparation, inoculation, and incubation, such as those provided by the CLSI, is essential for accurate and reproducible results. The concentration of 6 μg/mL of oxacillin in Mueller-Hinton agar supplemented with 4% NaCl is widely recommended for this purpose.[4] Confirmatory testing of presumptive positive isolates remains a critical step in the diagnostic workflow.

References

Application Notes and Protocols: Cefoxitin versus Oxacillin Disk Diffusion for MRSA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison and procedural guide for the use of cefoxitin and oxacillin disk diffusion assays in the detection of Methicillin-Resistant Staphylococcus aureus (MRSA). The protocols are based on established methodologies, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure accuracy and reproducibility in a research and development setting.

Introduction

The accurate and timely detection of MRSA is critical for effective patient management and infection control. Historically, oxacillin has been the primary agent for testing methicillin resistance in S. aureus. However, the emergence of heteroresistant strains, which express the resistance phenotype variably, can lead to challenges in detection with oxacillin-based tests. Cefoxitin, a cephamycin, has been shown to be a more potent inducer of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a) responsible for methicillin resistance.[1][2][3] This property often leads to more distinct and easier-to-read inhibition zones, making cefoxitin a superior surrogate for detecting mecA-mediated resistance.[1][2] The Clinical and Laboratory Standards Institute (CLSI) now recommends the use of cefoxitin for the disk diffusion method to determine methicillin resistance in S. aureus.[1][2]

Comparative Performance Data

The following table summarizes the performance characteristics of cefoxitin and oxacillin disk diffusion tests for the detection of MRSA, as reported in various studies. The gold standard for comparison is typically the detection of the mecA gene by Polymerase Chain Reaction (PCR).

Antibiotic Parameter Value (%) Reference
CefoxitinSensitivity100[4][5]
Specificity100[4][5]
CefoxitinSensitivity97.3[1][2][6]
Specificity100[1][2][6]
CefoxitinSensitivity100[7]
Specificity100[7]
OxacillinSensitivity90[7]
Specificity100[7]
OxacillinSensitivity95.2[5]
Specificity100[5]

Experimental Protocols

General Materials
  • Mueller-Hinton Agar (MHA) plates

  • Staphylococcus aureus isolate to be tested

  • 0.9% sterile saline or sterile broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Cefoxitin (30 µg) disks

  • Oxacillin (1 µg) disks

  • Incubator at 33-35°C

  • Ruler or caliper for measuring zone diameters

  • Quality control strains (e.g., S. aureus ATCC 25923 - methicillin-susceptible, and S. aureus ATCC 43300 - methicillin-resistant)

Cefoxitin Disk Diffusion Protocol
  • Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies of S. aureus.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application: Aseptically apply a 30 µg cefoxitin disk to the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 33-35°C for 16-18 hours. For S. aureus, incubation for a full 24 hours may be necessary for some strains.

  • Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper on the underside of the plate. Interpret the results according to the latest CLSI guidelines.[8][9]

    • Resistant (MRSA): ≤ 21 mm

    • Susceptible (MSSA): ≥ 22 mm

Oxacillin Disk Diffusion Protocol
  • Inoculum Preparation and Inoculation: Follow steps 1-6 as described in the Cefoxitin Disk Diffusion Protocol.

  • Disk Application: Aseptically apply a 1 µg oxacillin disk to the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 33-35°C for a full 24 hours. Incubation at temperatures above 35°C may fail to detect some methicillin-resistant strains.[9]

  • Interpretation of Results: Using transmitted light, carefully examine the zone of inhibition and measure its diameter in millimeters (mm). Look for any growth, including hazes, colonies, or a "feathered" edge within the zone of inhibition. Interpret the results based on the latest CLSI guidelines.

    • Resistant (MRSA): ≤ 10 mm

    • Intermediate: 11-12 mm (often reported as resistant)

    • Susceptible (MSSA): ≥ 13 mm

Visualizations

Experimental Workflow

G cluster_prep Inoculum Preparation cluster_inoc Inoculation cluster_test Testing cluster_interp Interpretation p1 Select 3-5 Colonies p2 Suspend in Saline/Broth p1->p2 p3 Adjust to 0.5 McFarland p2->p3 i1 Swab Inoculum p3->i1 i2 Streak MHA Plate i1->i2 i3 Dry Plate i2->i3 t1 Apply Antibiotic Disk (Cefoxitin or Oxacillin) i3->t1 t2 Incubate at 33-35°C t1->t2 r1 Measure Zone Diameter t2->r1 r2 Interpret based on CLSI Breakpoints r1->r2

Caption: Workflow for Cefoxitin/Oxacillin Disk Diffusion Testing.

Rationale for Cefoxitin as a Surrogate Marker

G cluster_resistance Mechanism of Methicillin Resistance cluster_detection Detection by Disk Diffusion mecA mecA gene pbp2a PBP2a (Penicillin-Binding Protein 2a) mecA->pbp2a encodes clear_zone Clear, easily read inhibition zone mecA->clear_zone leads to hazy_zone Hazy, difficult to interpret inhibition zone mecA->hazy_zone can lead to resistance Resistance to β-lactam antibiotics pbp2a->resistance confers cefoxitin Cefoxitin cefoxitin->mecA Potent inducer of expression oxacillin Oxacillin oxacillin->mecA Weaker inducer of expression

Caption: Cefoxitin as a potent inducer of mecA-mediated resistance.

Discussion and Recommendations

The evidence strongly supports the use of cefoxitin disk diffusion as the preferred phenotypic method for detecting methicillin resistance in Staphylococcus aureus.[1][2] Its advantages over oxacillin include:

  • Enhanced Induction of mecA: Cefoxitin is a more potent inducer of the mecA gene, leading to a more uniform expression of resistance and clearer endpoints.[3]

  • Easier Interpretation: The inhibition zones around cefoxitin disks are generally more distinct and less prone to the subjective interpretation issues that can arise with the hazy growth sometimes observed with oxacillin.[1]

  • Improved Accuracy: Multiple studies have demonstrated the high sensitivity and specificity of cefoxitin for detecting mecA-positive S. aureus.[4][5][7]

While oxacillin disk diffusion can still be used, it requires strict adherence to incubation temperature and careful observation with transmitted light to avoid misinterpretation, especially with heteroresistant isolates. For routine and reliable detection of MRSA in a research or clinical setting, the cefoxitin disk diffusion test is the recommended method. It is crucial to always follow the most current CLSI guidelines for procedural details and interpretive criteria to ensure the accuracy of results.

References

Determining the Minimum Inhibitory Concentration (MIC) of Methicillin Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Methicillin Sodium against susceptible bacterial isolates. Accurate MIC determination is crucial for antimicrobial susceptibility testing, surveillance of resistance patterns, and the development of new therapeutic agents. Given that oxacillin is now the recommended surrogate for methicillin for testing Staphylococcus species, the following protocols will refer to oxacillin.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This value is a critical indicator of the potency of an antibiotic against a specific pathogen. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.[2][3] The primary methods covered are Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).

Core Principles

The fundamental principle behind MIC testing involves exposing a standardized bacterial inoculum to a range of antibiotic concentrations in a defined growth medium.[4] Following incubation under specific conditions, the presence or absence of bacterial growth is assessed to determine the MIC. For accurate and reproducible detection of methicillin (oxacillin) resistance, particularly in Staphylococcus aureus, adherence to standardized protocols is paramount.[5] Key factors that can influence results include the incubation temperature, duration, and the composition of the testing medium.[5]

Data Presentation

For reliable and reproducible results, quality control (QC) is essential. This involves testing reference strains with known susceptibility profiles in parallel with the clinical isolates. The MIC values for the QC strains must fall within an acceptable range for the test results to be considered valid.[6][7]

Table 1: CLSI-Recommended Quality Control MIC Ranges for Staphylococcus aureus

Quality Control StrainAntimicrobial AgentAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213Oxacillin0.12 - 0.5[5]
Staphylococcus aureus ATCC® 43300 (mecA positive)Oxacillin≥ 8

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is considered the "gold standard" or reference method for MIC determination.[5] It involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% NaCl[5]

  • Oxacillin sodium salt powder

  • Sterile 96-well microtiter plates

  • Bacterial isolates and Quality Control (QC) strains (e.g., S. aureus ATCC® 29213)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and supplement it with 2% (w/v) NaCl. The salt supplementation is crucial for the optimal expression of methicillin resistance.[5]

  • Oxacillin Stock Solution: Prepare a stock solution of oxacillin at a known high concentration (e.g., 1280 µg/mL) in a suitable solvent as per the manufacturer's instructions.

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the oxacillin stock solution with the 2% NaCl-supplemented CAMHB to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL). The final volume in each well should be 50 µL before adding the inoculum.[5]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

    • Dilute this adjusted suspension in the 2% NaCl-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Inoculation: Within 15-30 minutes of preparation, add 50 µL of the final diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.[5] Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[5]

  • Incubation: Incubate the plate at 35°C ± 2°C for a full 24 hours in ambient air.[5] Shorter incubation periods may not be sufficient to detect resistance.[5]

  • Result Interpretation: After incubation, examine the plate for visible bacterial growth (turbidity or a cell pellet). The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.[5] The growth control well must show clear turbidity, and the sterility control well must remain clear.[5]

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.

Materials:

  • Mueller-Hinton Agar (MHA) supplemented with 2% NaCl

  • Oxacillin sodium salt powder

  • Sterile petri dishes

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Inoculum replicator (optional)

Procedure:

  • Media Preparation: Prepare Mueller-Hinton Agar and supplement it with 2% (w/v) NaCl.

  • Oxacillin-Agar Plate Preparation:

    • Prepare a series of oxacillin stock solutions to achieve the desired final concentrations in the agar.

    • Melt the MHA and cool it to 45-50°C.

    • Add the appropriate volume of each oxacillin dilution to the molten agar, mix thoroughly, and pour into sterile petri dishes. Allow the plates to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.[4]

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions. A growth control plate without oxacillin should also be inoculated.[4]

  • Incubation: Incubate the plates at 35°C for a full 24 hours.[4]

  • Result Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits the growth of the bacteria, defined as no growth or a faint haze.

Gradient Diffusion Method (E-test)

The E-test is a commercially available method that utilizes a plastic strip with a predefined gradient of antibiotic on one side and a corresponding MIC scale on the other.

Materials:

  • Mueller-Hinton Agar plates supplemented with 2% NaCl

  • Oxacillin gradient diffusion strips (e.g., E-test)

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of the Mueller-Hinton agar plate to obtain a confluent lawn of growth.

  • Strip Application: Aseptically apply the oxacillin E-test strip to the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Result Interpretation: After incubation, an elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Visualizations

Broth_Microdilution_Workflow prep_media Prepare 2% NaCl supplemented CAMHB serial_dilution Perform Serial Dilution in 96-well Plate prep_media->serial_dilution prep_oxacillin Prepare Oxacillin Stock Solution prep_oxacillin->serial_dilution inoculate Inoculate Plate (50µL Inoculum) serial_dilution->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute to Final Inoculum Density prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate 35°C for 24h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow prep_media Prepare 2% NaCl supplemented MHA mix_and_pour Mix Oxacillin with Molten Agar & Pour Plates prep_media->mix_and_pour prep_oxacillin Prepare Oxacillin Stock Solutions prep_oxacillin->mix_and_pour spot_inoculate Spot-Inoculate Plates mix_and_pour->spot_inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension dilute_inoculum Dilute to Final Inoculum Density (10^4 CFU/spot) prep_inoculum->dilute_inoculum dilute_inoculum->spot_inoculate incubate Incubate 35°C for 24h spot_inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results

Caption: Workflow for Agar Dilution MIC Determination.

Etest_Workflow prep_plate Prepare 2% NaCl supplemented MHA Plate swab_plate Swab Plate for Confluent Growth prep_plate->swab_plate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->swab_plate apply_strip Apply Oxacillin E-test Strip swab_plate->apply_strip incubate Incubate 35°C for 24h apply_strip->incubate read_results Read MIC at Ellipse Intersection incubate->read_results

Caption: Workflow for Gradient Diffusion (E-test) MIC Determination.

References

Application of Methicillin Sodium in Bacterial Genetics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin, a narrow-spectrum β-lactam antibiotic, has historically played a pivotal role in bacterial genetics research, particularly in the study of antibiotic resistance. Although its clinical use has been largely discontinued due to widespread resistance, it remains a valuable tool in the laboratory for selecting and characterizing methicillin-resistant bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] The primary mechanism of methicillin resistance is the acquisition of the mecA gene, which is a key focus of genetic studies.[3][4] This document provides detailed application notes and experimental protocols for the use of methicillin sodium (and its more stable surrogate, oxacillin) in bacterial genetics research.

Mechanism of Action and Resistance

Methicillin, like other β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][5]

Resistance to methicillin in S. aureus is primarily mediated by the mecA gene.[3][4] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a low affinity for β-lactam antibiotics.[3][4][6] Consequently, in the presence of methicillin, PBP2a can continue to catalyze the transpeptidation reaction necessary for cell wall synthesis, allowing the bacteria to survive and proliferate.[4][7]

The mecA gene is located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[8][9] This element can be transferred between staphylococcal species, facilitating the spread of methicillin resistance.[10] The expression of mecA is regulated by the mecI and mecR1 genes, which are also located on the SCCmec.[6][11][12] MecR1 is a signal transducer that, in the presence of a β-lactam antibiotic, initiates a cascade leading to the inactivation of the MecI repressor, thereby allowing the transcription of mecA.[13][14]

Key Applications in Bacterial Genetics Research

  • Selective Agent: Methicillin is widely used as a selective agent to isolate and cultivate methicillin-resistant bacteria, particularly MRSA, from mixed populations.[15]

  • Genetic Transformation and Transduction: It is instrumental in selecting for successful transformants or transductants that have acquired plasmids or chromosomal DNA containing the mecA gene.[13][16]

  • Gene Expression Studies: Methicillin can be used to induce the expression of the mecA gene, allowing researchers to study the regulatory mechanisms of methicillin resistance.[6][12]

  • Drug Discovery: It serves as a benchmark antibiotic in screens for new compounds active against MRSA.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Oxacillin for Staphylococcus aureus Isolates

MIC (µg/mL)Percentage of Isolates (%)
≤0.0618.5
0.1221.1
0.2512.7
0.516.4
14.5
21.7
41.1
81.7
>822.2

Data synthesized from a European SENTRY study.[17]

Table 2: Common Working Concentrations of Oxacillin for Selection of MRSA

ApplicationMediumOxacillin Concentration (µg/mL)Reference
Agar Screen for MRSAMueller-Hinton Agar + 2% NaCl4 or 6[8][11]
Broth Microdilution MICMueller-Hinton Broth + 2% NaClVaries (serial dilutions)[18][19]
Selection of TransductantsBrain Heart Infusion (BHI) Agar6 (as cefoxitin)[13]

Experimental Protocols

Protocol 1: Preparation of Oxacillin Resistance Screening Agar (ORSA)

This protocol describes the preparation of a selective medium for the isolation of MRSA. Oxacillin is used as a more stable alternative to methicillin.

Materials:

  • Mueller-Hinton Agar (MHA) powder

  • Sodium Chloride (NaCl)

  • Oxacillin sodium salt

  • Sterile distilled water

  • Autoclave

  • Sterile Petri dishes

  • Water bath

Procedure:

  • Suspend the MHA powder in distilled water according to the manufacturer's instructions.

  • Add NaCl to a final concentration of 2% (w/v).[8]

  • Dissolve the components by heating with frequent agitation and boil for 1 minute to ensure complete dissolution.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Cool the autoclaved medium to 45-50°C in a water bath.

  • Aseptically add a stock solution of oxacillin to achieve a final concentration of 4 µg/mL or 6 µg/mL.[8][11]

  • Mix gently to ensure even distribution of the antibiotic.

  • Pour the agar into sterile Petri dishes and allow them to solidify at room temperature.

  • Store the plates at 2-8°C until use.

Protocol 2: Determination of Oxacillin Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of oxacillin for S. aureus.

Materials:

  • Mueller-Hinton Broth (MHB) supplemented with 2% NaCl

  • Oxacillin sodium salt stock solution

  • Sterile 96-well microtiter plates

  • S. aureus isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C)

Procedure:

  • Prepare Oxacillin Dilutions:

    • Perform two-fold serial dilutions of the oxacillin stock solution in MHB (supplemented with 2% NaCl) directly in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).[18][19]

    • Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hours) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[18]

  • Inoculation:

    • Add the diluted bacterial suspension to each well (except the sterility control) to a final volume of 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C for 16-20 hours.[18]

  • Reading Results:

    • The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the bacteria.

Protocol 3: Bacteriophage-Mediated Transduction of SCCmec

This protocol provides a general outline for the transfer of the SCCmec element between S. aureus strains using bacteriophage 80α.

Materials:

  • Donor S. aureus strain (MRSA)

  • Recipient S. aureus strain (methicillin-susceptible)

  • Bacteriophage 80α lysate

  • Brain Heart Infusion (BHI) broth and agar

  • Calcium Chloride (CaCl₂)

  • Sodium Citrate

  • Oxacillin (or Cefoxitin)

  • Novobiocin (for counter-selection if needed)

  • Incubator (30°C or 37°C)

Procedure:

  • Preparation of Phage Lysate:

    • Propagate bacteriophage 80α on the donor MRSA strain in BHI broth supplemented with 5 mM CaCl₂.

    • Harvest the phage lysate by centrifugation and filter sterilization.

  • Transduction:

    • Grow the recipient S. aureus strain to early exponential phase in BHI broth.

    • Mix the recipient cells with the phage lysate at a suitable multiplicity of infection (MOI).

    • Incubate the mixture to allow for phage adsorption and DNA injection.

  • Selection of Transductants:

    • Stop the transduction reaction by adding sodium citrate.

    • Plate the mixture onto BHI agar containing 6 µg/mL cefoxitin (as a surrogate for methicillin) to select for methicillin-resistant transductants.[13]

    • If the recipient strain has a different antibiotic resistance profile, novobiocin can be added for counter-selection.[13]

  • Incubation and Confirmation:

    • Incubate the plates at 30°C or 37°C for 48-72 hours.[13]

    • Purify single colonies by re-streaking on the selective medium.

    • Confirm the transductants by PCR for the mecA gene and other relevant markers.

Protocol 4: Electroporation of S. aureus with a mecA-Containing Plasmid

This protocol describes the introduction of a plasmid carrying the mecA gene into S. aureus via electroporation.

Materials:

  • S. aureus recipient strain (e.g., RN4220)

  • Plasmid DNA containing the mecA gene and a selectable marker (e.g., chloramphenicol resistance)

  • Tryptic Soy Broth (TSB)

  • 10% Glycerol (ice-cold)

  • Electroporation cuvettes (0.1 cm gap)

  • Electroporator

  • BHI agar plates with the appropriate selective antibiotic (e.g., chloramphenicol and oxacillin)

  • Incubator

Procedure:

  • Preparation of Electrocompetent Cells:

    • Grow an overnight culture of the recipient S. aureus strain in TSB.

    • Dilute the overnight culture into fresh TSB and grow to an OD₅₇₈ of approximately 0.5.[20]

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol.[20]

    • Resuspend the final cell pellet in a small volume of 10% glycerol to create a dense cell suspension.

  • Electroporation:

    • Mix a small aliquot of the electrocompetent cells with the plasmid DNA.

    • Transfer the mixture to a pre-chilled electroporation cuvette.

    • Apply a single electrical pulse using an electroporator.

  • Recovery and Selection:

    • Immediately add recovery medium (e.g., TSB with sucrose) to the cuvette and transfer the cell suspension to a microfuge tube.

    • Incubate at 37°C for 1-1.5 hours to allow for the expression of the antibiotic resistance genes.[20]

    • Plate the cell suspension on BHI agar containing the appropriate selective antibiotics (e.g., chloramphenicol to select for the plasmid and a suitable concentration of oxacillin to select for mecA expression).

  • Incubation and Confirmation:

    • Incubate the plates at the appropriate temperature until colonies appear.

    • Confirm the transformants by plasmid isolation and PCR for the mecA gene.

Visualizations

mecA_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MecR1 MecR1 (Sensor-Transducer) MecI MecI (Repressor) MecR1->MecI Initiates cleavage of mecA_promoter mecA Promoter MecI->mecA_promoter Represses mecA mecA gene mecA_promoter->mecA Allows transcription PBP2a PBP2a mecA->PBP2a Encodes BetaLactam β-Lactam Antibiotic BetaLactam->MecR1 Binds to Experimental_Workflow cluster_gen_manipulation Genetic Manipulation start Start: Bacterial Culture (e.g., S. aureus) transduction Transduction start->transduction transformation Transformation start->transformation selection Selection on Methicillin/Oxacillin Agar transduction->selection transformation->selection confirmation Confirmation of Resistant Colonies (PCR) selection->confirmation characterization Further Characterization (e.g., MIC testing, sequencing) confirmation->characterization end End: Genetically Modified Resistant Strain characterization->end

References

Application Notes and Protocols for Inoculum Preparation in Methicillin Sodium Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of standardized bacterial inocula for Methicillin Sodium susceptibility testing, a critical step for obtaining accurate and reproducible results. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

The accuracy of antimicrobial susceptibility testing (AST) is fundamentally dependent on the standardization of the bacterial inoculum. An inoculum that is too dense or too sparse can lead to erroneous results, potentially misclassifying a resistant strain as susceptible or vice versa.[1] The most widely accepted method for standardizing inocula is by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[2][3][4] This standard corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units per milliliter (CFU/mL).[2][5][6]

This document details two primary methods for inoculum preparation: the Direct Colony Suspension Method and the Growth Method (Log Phase Method). The Direct Colony Suspension Method is generally preferred for its speed and simplicity.[7][8]

Key Reagents and Equipment

  • Sterile saline (0.85% or 0.9% NaCl) or Mueller-Hinton Broth (MHB)[7]

  • Sterile loops, swabs, and pipettes

  • Vortex mixer[9]

  • Spectrophotometer or nephelometer (optional, for verification)[6]

  • 0.5 McFarland turbidity standard (prepared or commercial)

  • Fresh (18-24 hour) culture of the test organism on a non-selective agar plate (e.g., Trypticase Soy Agar, Blood Agar)[7][10]

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™)[7][11]

Quantitative Data Summary

For accurate and reproducible results, adherence to the following quantitative parameters is crucial.

ParameterStandard Value/RangeReference
McFarland Standard0.5[3][12]
Approximate Bacterial Concentration1.5 x 10⁸ CFU/mL[2][5][6]
Spectrophotometric Absorbance (OD) at 625 nm0.08 - 0.13[3][6]
Final Inoculum Concentration (Broth Microdilution)~5 x 10⁵ CFU/mL[12][13]
Inoculum Application TimeframeWithin 15 minutes of standardization[4][8][14]

Experimental Protocols

Protocol 1: Preparation and Quality Control of 0.5 McFarland Standard

This protocol describes the preparation of a barium sulfate turbidity standard. Commercially available latex particle standards are also acceptable and often have a longer shelf-life.[1][15]

Materials:

  • 1.175% w/v Barium Chloride (BaCl₂·2H₂O) solution

  • 1% v/v Sulfuric Acid (H₂SO₄) solution

  • Spectrophotometer

Procedure:

  • Add 0.5 mL of the 1.175% BaCl₂·2H₂O solution to 99.5 mL of the 1% H₂SO₄ solution.[1][3]

  • Mix the solution thoroughly on a vortex mixer.[9]

  • Transfer the suspension into a screw-cap tube of the same size as those used for preparing the bacterial inoculum.

  • Store the standard in the dark at room temperature. It should be stable for approximately six months.[4][9]

  • Quality Control: Before use, vigorously vortex the standard.[9] Measure the absorbance at 625 nm using a spectrophotometer with a 1 cm light path. The acceptable absorbance range is 0.08 to 0.13.[3][16]

Protocol 2: Inoculum Preparation by Direct Colony Suspension Method

This is the recommended method for many bacteria, including staphylococci.[8][14]

Procedure:

  • Using a sterile loop or swab, touch the tops of 3-5 well-isolated colonies of the same morphological type from an 18-24 hour culture on a non-selective agar plate.[10][13][17]

  • Transfer the growth to a tube containing 3-5 mL of sterile saline or Mueller-Hinton broth.[7]

  • Emulsify the colonies by rubbing them against the side of the tube to create a smooth suspension.[17]

  • Vortex the suspension to ensure it is homogenous.

  • Visually compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against a white background with contrasting black lines.[4][18]

  • Adjust the turbidity as needed:

    • If the suspension is too turbid, add more sterile saline or broth.[6][19]

    • If the suspension is not turbid enough, add more bacterial growth.[1][19]

  • The standardized inoculum should be used within 15 minutes of preparation to maintain the correct bacterial density.[4][8][14]

Protocol 3: Inoculum Preparation by Growth Method (Log Phase Method)

This method is an alternative, particularly for slower-growing organisms.

Procedure:

  • Select 4-5 well-isolated colonies and inoculate them into a tube containing 3-5 mL of a suitable broth medium (e.g., Trypticase Soy Broth).[7]

  • Incubate the broth culture at 35°C for 2-8 hours until the turbidity reaches or exceeds that of a 0.5 McFarland standard.[7]

  • Vortex the culture to ensure it is well-mixed.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding sterile saline or broth.[7]

  • The standardized inoculum should be used within 15 minutes.[4][8][14]

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in preparing the inoculum for this compound susceptibility testing.

Inoculum_Preparation_Workflow Workflow for Inoculum Preparation cluster_0 Starting Material cluster_1 Inoculum Preparation Methods cluster_1a Direct Colony Suspension cluster_1b Growth Method cluster_2 Standardization cluster_3 Final Inoculum cluster_4 Application start Select 3-5 isolated colonies (18-24h culture) direct_suspension Suspend colonies in sterile saline or broth start->direct_suspension Preferred Method growth_method Inoculate broth and incubate (2-8h) start->growth_method Alternative vortex1 Vortex to homogenize direct_suspension->vortex1 compare Compare turbidity to 0.5 McFarland Standard vortex1->compare vortex2 Vortex to homogenize growth_method->vortex2 vortex2->compare adjust Adjust turbidity if necessary compare->adjust final_inoculum Standardized Inoculum (~1.5 x 10^8 CFU/mL) adjust->final_inoculum application Use within 15 minutes for AST (e.g., disk diffusion) final_inoculum->application

Caption: General workflow for preparing a standardized bacterial inoculum.

QC_Workflow Quality Control for 0.5 McFarland Standard prep Prepare 0.5 McFarland Standard (BaCl2 + H2SO4) vortex Vortex vigorously before each use prep->vortex measure Measure Absorbance at 625 nm vortex->measure decision Is OD between 0.08 and 0.13? measure->decision pass Standard is acceptable for use decision->pass Yes fail Discard and prepare a new standard decision->fail No

Caption: Quality control check for a prepared 0.5 McFarland standard.

References

Application Notes and Protocols: A Comparative Overview of Intramuscular and Intravenous Administration of Methicillin Sodium in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of the intramuscular (IM) and intravenous (IV) administration of Methicillin Sodium in animal studies. The following sections summarize available pharmacokinetic data, outline detailed experimental protocols, and visualize key pathways and workflows to guide researchers in designing and interpreting their own studies.

Introduction

This compound, a narrow-spectrum beta-lactam antibiotic of the penicillin class, has historically been a cornerstone in combating penicillinase-producing Staphylococcus aureus infections. Understanding its pharmacokinetic and pharmacodynamic profiles following different parenteral routes of administration is critical for optimizing dosing regimens and ensuring therapeutic efficacy in preclinical animal models. This document focuses on the comparative aspects of intramuscular and intravenous delivery, providing researchers with essential data and methodologies.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound administered via intravenous and intramuscular routes in animal models. It is important to note that a direct comparative study in a single animal model was not identified in the available literature. Therefore, the data presented is a compilation from different studies and should be interpreted with caution.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Rabbits

ParameterValueAnimal ModelDosing RegimenSource
Peak Plasma Concentration (Cmax) Not explicitly statedNew Zealand White Rabbits20 mg/kg bolus q4h[1]
Time to Peak Concentration (Tmax) Not applicable (IV bolus)New Zealand White Rabbits20 mg/kg bolus q4h[1]
Area Under the Curve (AUC) Not explicitly statedNew Zealand White Rabbits20 mg/kg bolus q4h[1]
Elimination Half-life (t½) Not explicitly statedNew Zealand White Rabbits20 mg/kg bolus q4h[1]

Note: This study focused on comparing different IV dosing regimens and their impact on therapeutic efficacy rather than detailing single-dose pharmacokinetic parameters.

Table 2: Pharmacokinetic Parameters of Intramuscular this compound in Rabbits

ParameterValueAnimal ModelDosing RegimenSource
Peak Plasma Concentration (Cmax) Data not availableWhite New Zealand Rabbits42.5 and 85 mg/kg[2]
Time to Peak Concentration (Tmax) Data not availableWhite New Zealand Rabbits42.5 and 85 mg/kg[2]
Area Under the Curve (AUC) Data not availableWhite New Zealand Rabbits42.5 and 85 mg/kg[2]
Elimination Half-life (t½) 1.1 hWhite New Zealand Rabbits42.5 and 85 mg/kg[2]

Disclaimer: The data presented in Tables 1 and 2 are from separate studies and are not the result of a direct head-to-head comparison. Therefore, direct comparisons of pharmacokinetic parameters between the two routes should be made with caution. The absence of comprehensive pharmacokinetic data for the intramuscular route highlights a gap in the current literature.

Experimental Protocols

The following are detailed, representative methodologies for the intravenous and intramuscular administration of this compound in a rabbit model, synthesized from established veterinary procedures.

Protocol 1: Intravenous (IV) Administration of this compound

Objective: To administer a single intravenous bolus of this compound to rabbits for pharmacokinetic analysis.

Materials:

  • This compound for injection, USP

  • Sterile Water for Injection or 0.9% Sodium Chloride

  • Rabbit restrainer

  • Clippers

  • 70% Isopropyl alcohol swabs

  • 24-26 gauge catheter or butterfly needle

  • Syringes (appropriate sizes for reconstitution and administration)

  • Blood collection tubes (e.g., EDTA or heparinized)

Procedure:

  • Animal Preparation: Acclimatize New Zealand White rabbits (2-3 kg) to the laboratory environment. House individually with ad libitum access to food and water.

  • Drug Preparation: Reconstitute this compound powder with Sterile Water for Injection or 0.9% Sodium Chloride to the desired concentration (e.g., 100 mg/mL) immediately before use.

  • Restraint and Catheterization: Place the rabbit in a restrainer. Shave the fur over the marginal ear vein. Disinfect the area with an alcohol swab. Aseptically insert a 24-26 gauge catheter or butterfly needle into the vein.

  • Drug Administration: Administer the calculated dose of this compound solution as a slow bolus injection over 1-2 minutes.

  • Blood Sampling: Collect blood samples (approximately 0.5-1 mL) from the contralateral ear artery or a different vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-administration).

  • Sample Processing: Immediately transfer blood into appropriate anticoagulant tubes. Centrifuge to separate plasma and store at -80°C until analysis.

  • Analysis: Determine the concentration of methicillin in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Protocol 2: Intramuscular (IM) Administration of this compound

Objective: To administer a single intramuscular injection of this compound to rabbits for pharmacokinetic analysis.

Materials:

  • This compound for injection, USP

  • Sterile Water for Injection or 0.9% Sodium Chloride

  • Manual restraint by a trained handler or a restrainer

  • Clippers

  • 70% Isopropyl alcohol swabs

  • 23-25 gauge needles and syringes

  • Blood collection tubes (e.g., EDTA or heparinized)

Procedure:

  • Animal Preparation: Follow the same acclimatization and housing procedures as for IV administration.

  • Drug Preparation: Reconstitute this compound as described for IV administration.

  • Restraint and Injection Site Preparation: Manually restrain the rabbit. The injection site is typically the quadriceps or lumbar muscles. Shave the fur over the selected muscle group and disinfect the skin with an alcohol swab.

  • Drug Administration: Insert the needle deep into the muscle mass and aspirate to ensure a blood vessel has not been entered. Inject the calculated dose of the this compound solution. The volume should not exceed 0.5 mL per injection site.

  • Blood Sampling: Collect blood samples from the marginal ear vein or artery at predetermined time points (e.g., 0, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-administration).

  • Sample Processing: Process and store plasma samples as described for the IV protocol.

  • Analysis: Analyze plasma methicillin concentrations using a validated analytical method.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action of Methicillin and a typical experimental workflow for a pharmacokinetic study.

Methicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell Methicillin Methicillin PBP Penicillin-Binding Proteins (PBPs) Methicillin->PBP Inhibits Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Catalyzes WeakenedWall Weakened Cell Wall PBP->WeakenedWall CellWall Stable Cell Wall Transpeptidation->CellWall Lysis Cell Lysis WeakenedWall->Lysis

Mechanism of action of Methicillin.

Pharmacokinetic_Workflow Start Start PK Study AnimalPrep Animal Acclimatization & Preparation Start->AnimalPrep Dosing Drug Administration AnimalPrep->Dosing IV_Route Intravenous (IV) (Marginal Ear Vein) Dosing->IV_Route IM_Route Intramuscular (IM) (Quadriceps/Lumbar Muscle) Dosing->IM_Route BloodCollection Serial Blood Sampling (Predetermined Timepoints) IV_Route->BloodCollection IM_Route->BloodCollection SampleProcessing Plasma Separation & Storage (-80°C) BloodCollection->SampleProcessing Analysis HPLC Analysis of Methicillin Concentration SampleProcessing->Analysis DataAnalysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) Analysis->DataAnalysis End End of Study DataAnalysis->End

Experimental workflow for pharmacokinetic studies.

References

Application Note: PCR-Based Detection of mecA for Confirmation of Methicillin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of nosocomial and community-acquired infections worldwide.[1] The primary mechanism of methicillin resistance is the acquisition of the mecA gene, which is carried on a mobile genetic element called the staphylococcal cassette chromosome mec (SCCmec).[2][3] The mecA gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for β-lactam antibiotics, rendering them ineffective.[2][3] Rapid and accurate detection of the mecA gene is crucial for appropriate antimicrobial therapy, infection control measures, and epidemiological surveillance.[4] Polymerase chain reaction (PCR) offers a rapid, sensitive, and specific method for the direct detection of the mecA gene, overcoming the limitations of conventional phenotypic susceptibility testing methods.[5][6] This application note provides a detailed protocol for the PCR-based detection of the mecA gene for the confirmation of methicillin resistance in Staphylococcus aureus.

Principle of the Method

This protocol describes a conventional PCR assay for the amplification of a specific internal fragment of the mecA gene. The presence of a PCR product of the expected size indicates the presence of the mecA gene and confirms methicillin resistance. The protocol also includes the option for a duplex PCR to simultaneously detect the mecA gene and a S. aureus-specific gene, such as femA or nuc, to confirm both methicillin resistance and species identification.[3][4]

Data Presentation

Table 1: Oligonucleotide Primers for mecA and S. aureus-specific Gene Detection

Target GenePrimer NamePrimer Sequence (5' - 3')Amplicon Size (bp)Reference
mecA mecA-FGGGATCATAGCGTCATTATTC533[3][7]
mecA-RAACGATTGTGACACGATAGCC533[3][7]
mecA MR1GTAAAATGACTGAACGTCCG154[7]
MR2GATCAATGTATGGATAGCAAA154[7]
femA femA-FGCTAAAGTTGTAGCTGCACCA318[3]
femA-RCATTCACTTGTTATACGTCCA318[3]

Table 2: PCR Reaction Mixture

ComponentFinal ConcentrationVolume for 25 µL Reaction
10× PCR Buffer2.5 µL
dNTP Mix (10 mM each)200 µM0.5 µL
Forward Primer (10 µM)0.4 µM1.0 µL
Reverse Primer (10 µM)0.4 µM1.0 µL
Taq DNA Polymerase (5 U/µL)1.25 U0.25 µL
Template DNA1-100 ng2.0 µL
Nuclease-Free Water-to 25 µL

Table 3: PCR Cycling Conditions

StepTemperature (°C)TimeNumber of Cycles
Initial Denaturation944 minutes1
Denaturation9430 seconds30
Annealing5530 seconds
Extension721 minute
Final Extension7210 minutes1
Hold41

Experimental Protocols

DNA Extraction

This protocol describes a simple boiling lysis method for DNA extraction from bacterial colonies. For higher purity DNA, commercial DNA extraction kits are recommended.

  • Bacterial Culture: Streak the S. aureus isolate on a suitable agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.

  • Cell Suspension: Pick 3-4 colonies using a sterile loop and suspend them in 100 µL of sterile nuclease-free water or lysis buffer in a 1.5 mL microcentrifuge tube.[8]

  • Lysis: Vortex the suspension for 15 seconds and incubate at 95°C for 10 minutes.[8]

  • Centrifugation: Centrifuge the tube at 13,000 rpm for 5 minutes.[8]

  • Template Collection: Carefully transfer the supernatant containing the DNA to a new sterile tube. This supernatant will be used as the template for the PCR reaction. The DNA can be stored at -20°C for later use.[8]

PCR Amplification
  • Reaction Setup: Prepare the PCR reaction mixture in a sterile PCR tube on ice as described in Table 2. It is recommended to prepare a master mix for multiple reactions to ensure consistency.

  • Template Addition: Add 2 µL of the extracted DNA template to the reaction mixture.

  • Controls: Include a positive control (DNA from a known MRSA strain) and a negative control (nuclease-free water instead of template DNA) in each PCR run.

  • PCR Program: Place the PCR tubes in a thermal cycler and run the program as detailed in Table 3.

Gel Electrophoresis
  • Agarose Gel Preparation: Prepare a 1.5% (w/v) agarose gel in 1× TBE (Tris-borate-EDTA) or TAE (Tris-acetate-EDTA) buffer containing a fluorescent DNA stain (e.g., ethidium bromide or a safer alternative).

  • Sample Loading: Mix 5 µL of the PCR product with 1 µL of 6× DNA loading dye. Load the mixture into the wells of the agarose gel. Also, load a 100 bp DNA ladder to determine the size of the PCR products.[8]

  • Electrophoresis: Run the gel at 100 volts for 30-45 minutes or until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV illumination. The presence of a band of the expected size (e.g., 533 bp for the mecA gene using the mecA-F/R primers) in the sample lane and the positive control lane, and its absence in the negative control lane, indicates a positive result.[8]

Mandatory Visualization

experimental_workflow cluster_dna_extraction 1. DNA Extraction cluster_pcr 2. PCR Amplification cluster_analysis 3. Analysis bacterial_culture Bacterial Colony cell_suspension Cell Suspension bacterial_culture->cell_suspension lysis Boiling Lysis (95°C) cell_suspension->lysis centrifugation Centrifugation lysis->centrifugation dna_template DNA Template centrifugation->dna_template pcr_setup PCR Reaction Setup dna_template->pcr_setup Add Template thermal_cycling Thermal Cycling pcr_setup->thermal_cycling pcr_product PCR Product thermal_cycling->pcr_product gel_electrophoresis Agarose Gel Electrophoresis pcr_product->gel_electrophoresis Load Sample visualization UV Visualization gel_electrophoresis->visualization result Result Interpretation visualization->result

Caption: Experimental workflow for PCR-based mecA gene detection.

mecA_resistance_pathway cluster_antibiotic_action Susceptible S. aureus cluster_resistance_mechanism Resistant S. aureus (MRSA) beta_lactam_s β-lactam Antibiotic pbp_s Penicillin-Binding Proteins (PBPs) beta_lactam_s->pbp_s binds & inhibits cell_wall_synthesis_s Cell Wall Synthesis pbp_s->cell_wall_synthesis_s catalyzes cell_lysis_s Cell Lysis cell_wall_synthesis_s->cell_lysis_s inhibition leads to beta_lactam_r β-lactam Antibiotic pbp_r Penicillin-Binding Proteins (PBPs) beta_lactam_r->pbp_r binds & inhibits pbp2a PBP2a beta_lactam_r->pbp2a low affinity mecA mecA gene mecA->pbp2a encodes cell_wall_synthesis_r Cell Wall Synthesis pbp2a->cell_wall_synthesis_r bypasses inhibition, catalyzes resistance Resistance cell_wall_synthesis_r->resistance

Caption: Mechanism of mecA-mediated methicillin resistance.

Important Considerations

  • Aseptic Technique: It is critical to use sterile techniques and dedicated PCR workstations to prevent contamination, which can lead to false-positive results.

  • Controls: The inclusion of positive and negative controls is essential for validating the experimental run and ensuring the reliability of the results. An internal control can also be included to monitor for PCR inhibition.[9]

  • mecC Gene: A novel mecA homologue, mecC, has been identified in S. aureus and can also confer methicillin resistance.[10] If a sample tests negative for mecA but exhibits phenotypic resistance, further investigation for the presence of mecC may be warranted. Multiplex PCR assays capable of detecting both mecA and mecC are available.[8][10]

  • Real-Time PCR: For quantitative analysis and higher throughput, real-time PCR (qPCR) is a valuable alternative.[2][9][11] qPCR assays often utilize fluorescent probes (e.g., TaqMan® probes) for detection, eliminating the need for post-PCR gel electrophoresis.[9]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No PCR product in any lane (including positive control) - PCR inhibition- Errors in PCR reaction setup- Faulty thermal cycler- Dilute the DNA template.- Re-extract DNA using a purification kit.- Prepare fresh reagents and repeat the PCR setup.- Check the thermal cycler program.
PCR product in negative control lane - Contamination of reagents or workspace- Use filter tips and dedicated pipettes.- Prepare reagents in a clean environment.- Aliquot reagents to avoid multiple uses from the same stock tube.
Faint or no PCR product in sample lanes - Insufficient or poor-quality DNA template- Suboptimal annealing temperature- Quantify and check the purity of the DNA template.- Optimize the annealing temperature using a gradient PCR.
Non-specific bands - Primer-dimer formation- Non-specific primer binding- Optimize primer concentration.- Increase the annealing temperature.- Redesign primers if necessary.

References

Troubleshooting & Optimization

Methicillin Sodium solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Methicillin Sodium solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound salt should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] Under these conditions, it is stable for at least four years.[2] this compound is sensitive to light, so it is crucial to store it in a dark place or use light-blocking containers.[2][4]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in various solvents. For biological experiments, it can be dissolved in organic solvents like DMSO, ethanol, or DMF, or directly in aqueous buffers such as PBS.[1] It is recommended to purge organic solvents with an inert gas.[1] For aqueous solutions, sterile water for injection or 0.9% sodium chloride can be used.[4] If preparing a stock solution for cell culture, it should be sterilized by passing it through a 0.22 µm filter.[4]

Q3: How long is a this compound solution stable once prepared?

The stability of this compound in solution is significantly influenced by the solvent, temperature, and pH.[2][4][5] Aqueous solutions are considerably less stable than the solid form, and it is generally not recommended to store them for more than one day.[1][2] For in vivo experiments, it is best to prepare the working solution freshly on the same day of use.[6]

  • At Room Temperature: In sterile water or 0.9% sodium chloride (500 mg/mL), the solution is stable for 24 hours.[4] At lower concentrations (2-20 mg/mL) in various IV solutions, there is less than 10% activity loss in 8 hours.[4][5]

  • Refrigerated (2-8°C): A 500 mg/mL solution in sterile water or 0.9% sodium chloride is stable for 4 days.[4]

  • Frozen (-20°C): A 500 mg/mL solution in sterile water or 0.9% sodium chloride is stable for 4 weeks.[4] For long-term storage, freezing aliquots at -20°C or -80°C is recommended to preserve activity.[4][6] Avoid repeated freeze-thaw cycles.[2]

Q4: What is the optimal pH for this compound solution stability?

Methicillin is most stable in a pH range of 5 to 8.[4][5] Highly acidic or alkaline conditions will cause rapid hydrolysis of the β-lactam ring, leading to the inactivation of the antibiotic.[4]

Q5: Are there any visible signs of this compound degradation?

Yes, degradation of this compound solutions can sometimes be observed visually. Signs of degradation include a color change (e.g., yellowing) or the development of a hydrogen sulfide odor.[4][5] If you observe these changes, the solution should be discarded immediately and a fresh solution prepared.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate forms in the solution, especially after refrigeration. 1. The concentration of this compound may exceed its solubility at the storage temperature. 2. The solvent may have partially evaporated, leading to an increased concentration. 3. If using PBS, phosphate salts can sometimes precipitate at low temperatures.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. Ensure vials are tightly sealed to prevent solvent evaporation. 3. If precipitation in PBS persists after warming, consider preparing a fresh solution or filtering it before use.[4]
Solution appears discolored (e.g., yellowing) or has an unusual odor. Chemical degradation of this compound has occurred, which can be accelerated by improper storage temperature or prolonged storage.[4][5]Discard the solution immediately and prepare a fresh one from a reliable stock.[4]
Inconsistent or unexpected experimental results. 1. Inaccurate initial concentration due to incomplete dissolution of the powder. 2. Use of a degraded this compound stock solution. 3. Variability in the solution preparation protocol between experiments.1. Ensure the powdered this compound is completely dissolved before use. Sonication may aid dissolution.[6] 2. Prepare fresh solutions for each experiment or validate the potency of your stock solution regularly. 3. Adhere to a consistent and validated protocol for solution preparation.[4]

Data Presentation

Table 1: Solubility of this compound Salt

Solvent Solubility
Dimethyl sulfoxide (DMSO)~16 mg/mL[1], ≥ 100 mg/mL[7]
Dimethylformamide (DMF)~20 mg/mL[1]
Ethanol~2 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[1]
WaterSoluble[4]
MethanolFreely Soluble[4]

Table 2: Stability of this compound Salt in Aqueous Solutions

Solvent/Solution Concentration Storage Temperature Stability
Sterile Water for Injection or 0.9% Sodium Chloride500 mg/mLRoom TemperatureStable for 24 hours[4]
Sterile Water for Injection or 0.9% Sodium Chloride500 mg/mL2-8°CStable for 4 days[4]
Sterile Water for Injection or 0.9% Sodium Chloride500 mg/mL-20°CStable for 4 weeks[4]
Various IV Solutions (e.g., 5% Dextrose, 0.9% NaCl)2-20 mg/mLRoom TemperatureLess than 10% activity loss in 8 hours[4][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for use in various experiments.

Materials:

  • This compound salt (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Sterile Water for Injection

  • Sterile, light-protected (e.g., amber) microcentrifuge tubes or vials

  • 0.22 µm syringe filter (if preparing an aqueous solution for cell culture)

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • For DMSO stock: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL). Vortex thoroughly until the powder is completely dissolved.

    • For aqueous stock: Add the desired volume of Sterile Water for Injection. Vortex until fully dissolved.

  • Sterilization (for aqueous solutions): If the solution will be used in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a sterile container. This step is generally not required for DMSO stock solutions that will be significantly diluted in sterile media.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile, and light-protected tubes. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4][6] For immediate use, solutions can be kept on ice.

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the degradation kinetics of this compound in a specific solvent over time.

Materials:

  • HPLC system with a UV detector

  • C18 HPLC column

  • This compound solution (prepared in the solvent of interest)

  • Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer)

  • Incubator or water bath for temperature control

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to determine the initial peak area corresponding to intact Methicillin.

  • Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predefined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

  • Data Analysis: Record the peak area of the Methicillin peak at each time point. Calculate the percentage of Methicillin remaining relative to the initial (T=0) peak area.

  • Degradation Kinetics: Plot the percentage of remaining Methicillin versus time to determine the stability and degradation kinetics of the compound under the tested conditions.

Visualizations

Methicillin_Degradation_Pathway Methicillin Methicillin (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, Acid, or Base) Methicillin->Hydrolysis Inactive_Product Inactive Product (Penicilloic Acid Derivative) Hydrolysis->Inactive_Product Ring Opening

Caption: The primary degradation pathway of Methicillin involves the hydrolysis of the β-lactam ring.

Stock_Solution_Workflow start Start weigh Weigh Methicillin Sodium Powder start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve sterilize Filter Sterilize (if aqueous for cell culture) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: A standardized workflow for the preparation and storage of this compound stock solutions.

Troubleshooting_Tree issue Issue with Methicillin Solution? precipitate Precipitate Visible? issue->precipitate Visual Check no_issue No Apparent Issue issue->no_issue No discoloration Discoloration/Odor? precipitate->discoloration No warm_vortex Warm to RT and Vortex precipitate->warm_vortex Yes inconsistent_results Inconsistent Results? discoloration->inconsistent_results No discard_fresh Discard and Prepare Fresh discoloration->discard_fresh Yes review_protocol Review Protocol & Ensure Complete Dissolution inconsistent_results->review_protocol Yes inconsistent_results->no_issue No

Caption: A decision tree to troubleshoot common issues with this compound solutions.

References

Technical Support Center: Troubleshooting Methicillin Resistance Tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during methicillin resistance testing in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for obtaining a false-positive methicillin-resistant Staphylococcus aureus (MRSA) result in a PCR-based assay?

A1: False-positive results in PCR-based assays for MRSA are often due to the detection of a Staphylococcal Cassette Chromosome mec (SCCmec) element that does not contain the mecA gene.[1][2] Some commercial PCR tests target the junction between the SCCmec element and the S. aureus chromosome (orfX).[2][3] If the mecA gene has been lost from this cassette, the test will still be positive, leading to a false-positive result.[1][2] Another potential cause is the presence of methicillin-resistant coagulase-negative staphylococci (CoNS) in a mixed culture, which can lead to the detection of the mecA gene even if the S. aureus is susceptible.[3][4]

Q2: My phenotypic test (e.g., disk diffusion, automated system) indicates methicillin resistance, but the isolate is mecA-negative. What could be the cause?

A2: This discrepancy often points to a Borderline Oxacillin-Resistant S. aureus (BORSA) phenotype.[5][6] BORSA strains typically exhibit oxacillin minimum inhibitory concentrations (MICs) that are close to the resistance breakpoint and are often characterized by the hyperproduction of β-lactamase.[5][6][7] This can be confirmed by observing a significant increase in the inhibition zone diameter for oxacillin when tested in combination with a β-lactamase inhibitor like clavulanic acid.[6] Additionally, some automated susceptibility testing systems may have higher error rates for isolates with borderline MICs.[7]

Q3: Can PBP2a detection methods, like latex agglutination, give false-positive results?

A3: While generally reliable, PBP2a latex agglutination tests can occasionally produce false-positive results. This may be due to cross-reactions with non-capsular antigens present in other staphylococcal species, such as Staphylococcus epidermidis.[8] It is also important to ensure that the bacterial inoculum is appropriate, as a very heavy inoculum can sometimes lead to non-specific agglutination.

Q4: We are using a commercial rapid PCR test for MRSA screening and are seeing a high number of positive results that do not confirm by culture. Why might this be happening?

A4: A high proportion of non-confirming positive results from rapid commercial PCR tests can be due to the presence of S. aureus isolates carrying an SCCmec element that lacks the mecA gene.[1] One study found that 12.9% of patients identified as MRSA carriers by a rapid PCR test were actually colonized with such strains.[1] This leads to unnecessary decolonization treatments and infection control measures.[1]

Troubleshooting Guides

Issue 1: Discrepancy between Genotypic (PCR) and Phenotypic (Susceptibility) Results
Scenario Potential Cause Troubleshooting Steps
PCR Positive, Phenotype Susceptible Presence of an SCCmec element lacking the mecA gene.[1][2]1. Confirm the absence of the mecA gene using a PCR assay that specifically targets the mecA gene itself, rather than the SCCmec junction. 2. Sequence the SCCmec element to confirm the absence of mecA.
Heterogeneous expression of resistance.[9]1. Subculture the isolate on media containing an inducing agent like cefoxitin. 2. Re-test the subcultured isolate using standard phenotypic methods.
PCR Negative, Phenotype Resistant Borderline Oxacillin-Resistant S. aureus (BORSA) due to β-lactamase hyperproduction.[5][6]1. Perform oxacillin susceptibility testing with and without a β-lactamase inhibitor (e.g., clavulanic acid). A significant increase in susceptibility in the presence of the inhibitor suggests a BORSA phenotype.[6] 2. Determine the oxacillin MIC, as BORSA strains often have borderline values.[10]
Alterations in existing Penicillin-Binding Proteins (PBPs) other than PBP2a.[11]1. Sequence the genes encoding other PBPs to identify potential mutations.
Issue 2: Inconsistent Results from PBP2a Detection Assays
Problem Potential Cause Recommended Action
Weak positive or equivocal result Low-level expression of PBP2a.1. Pre-induce the isolate with cefoxitin before re-testing.[4] 2. Increase the incubation time for the assay if permitted by the manufacturer's instructions.[4]
False-positive agglutination Non-specific agglutination or cross-reactivity.[8]1. Ensure the correct inoculum density is used. 2. Test for autoagglutination using the control latex provided in the kit. 3. Confirm positive results with a mecA-specific PCR.

Experimental Protocols

Protocol 1: Confirmation of BORSA Phenotype using Clavulanic Acid

Objective: To differentiate β-lactamase-hyperproducing BORSA from true MRSA.

Methodology:

  • Prepare Inoculum: Prepare a suspension of the S. aureus isolate in sterile saline or Mueller-Hinton broth, adjusted to a 0.5 McFarland turbidity standard.

  • Disk Diffusion:

    • Inoculate a Mueller-Hinton agar plate with the bacterial suspension.

    • Place an oxacillin disk (1 µg) on the agar.

    • Place a combination disk of amoxicillin-clavulanic acid (20/10 µg) or perform a double-disk synergy test by placing an oxacillin disk and an amoxicillin-clavulanic acid disk approximately 20-30 mm apart.

    • Incubate at 35°C for a full 24 hours.[5]

  • Broth Microdilution:

    • Perform oxacillin MIC testing using standard broth microdilution methods.

    • Perform a parallel oxacillin MIC test in the presence of a fixed concentration of clavulanic acid (e.g., 4 µg/mL).[6]

  • Interpretation:

    • Disk Diffusion: A significant enhancement of the oxacillin inhibition zone in the presence of clavulanic acid is indicative of a BORSA phenotype.

    • Broth Microdilution: A decrease of >2-fold in the oxacillin MIC in the presence of clavulanic acid confirms the BORSA phenotype.[6]

Protocol 2: mecA Gene-Specific PCR

Objective: To confirm the presence or absence of the mecA gene, independent of the SCCmec element.

Methodology:

  • DNA Extraction:

    • Suspend 2-5 colonies of the isolate in 200 µL of sterile water.

    • Boil the suspension for 5 minutes at 95°C to release the DNA.[12]

    • Centrifuge to pellet the cell debris and use the supernatant as the DNA template.

  • PCR Amplification:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, PCR buffer, and mecA-specific primers.

    • Add the DNA template to the master mix.

    • Perform PCR with appropriate cycling conditions (annealing temperature will depend on the specific primers used).

  • Detection:

    • Analyze the PCR product by agarose gel electrophoresis.

    • The presence of a band of the expected size indicates a positive result for the mecA gene.

  • Controls:

    • Include a known mecA-positive S. aureus strain (e.g., ATCC 43300) as a positive control.

    • Include a known mecA-negative S. aureus strain (e.g., ATCC 25923) as a negative control.[12]

    • Include a no-template control (water) to check for contamination.

Visualizations

False_Positive_MRSA_PCR cluster_sample Clinical Sample cluster_pcr Single-Locus PCR Targeting SCCmec-orfX cluster_causes Potential Genotypes in Sample cluster_results Test Outcome Sample Nasal Swab / Clinical Isolate PCR PCR Amplification Sample->PCR Positive_Result Positive MRSA Result PCR->Positive_Result Amplicon Detected Negative_Result Negative MRSA Result PCR->Negative_Result No Amplicon True_MRSA S. aureus (SCCmec with mecA) True_MRSA->PCR Leads to Correct Positive False_Positive_SA S. aureus (SCCmec without mecA) False_Positive_SA->PCR Leads to False Positive False_Positive_CoNS Mixed Culture: mecA-neg S. aureus + mecA-pos CoNS False_Positive_CoNS->PCR Leads to False Positive

Caption: Workflow of a single-locus PCR for MRSA detection and causes of false-positive results.

Phenotypic_Troubleshooting Start Phenotypic Resistance Detected (e.g., Oxacillin Resistant) Check_mecA Perform mecA-specific PCR Start->Check_mecA True_MRSA True MRSA Check_mecA->True_MRSA mecA positive BORSA_Test Test for β-lactamase hyperproduction (e.g., with Clavulanic Acid) Check_mecA->BORSA_Test mecA negative BORSA BORSA Phenotype BORSA_Test->BORSA Positive Other Other Mechanism (e.g., PBP modification) BORSA_Test->Other Negative

Caption: Decision tree for troubleshooting phenotypic methicillin resistance in S. aureus.

References

Technical Support Center: Troubleshooting Precipitate Formation in Methicillin Sodium Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing and troubleshooting precipitate formation in Methicillin Sodium solutions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of precipitate formation in this compound solutions?

Precipitate formation in this compound solutions is primarily influenced by several factors:

  • Concentration Exceeding Solubility: The most common cause is preparing a solution with a concentration that exceeds the solubility of this compound in the chosen solvent at a given temperature.

  • Low Temperature: The solubility of this compound decreases at lower temperatures, which can cause it to precipitate out of the solution, especially during refrigeration or when placed on ice.

  • pH Shift: this compound is most stable in a neutral pH range (approximately 6.0-7.5).[1] Acidic or alkaline conditions can lead to the rapid degradation of the β-lactam ring, and the degradation products may be less soluble, leading to precipitation.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of this compound, leading to precipitation.

  • Incompatible Excipients: Certain components in complex media or formulations can interact with this compound to form insoluble salts. For instance, high concentrations of divalent cations like calcium and magnesium can sometimes contribute to the precipitation of penicillin salts.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The choice of solvent depends on the desired concentration and the experimental application. For high-concentration stock solutions, organic solvents are often used. For direct use in biological assays, aqueous solutions are prepared.

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) can dissolve this compound at higher concentrations than aqueous solutions.[2]

  • Aqueous Solutions: For biological experiments, sterile water, phosphate-buffered saline (PBS), or 0.9% sodium chloride are commonly used.[2] However, aqueous solutions are less stable and should ideally be prepared fresh.[1]

Q3: How should I store this compound solutions to prevent precipitation?

Proper storage is critical to maintaining the stability and solubility of this compound solutions:

  • Short-term Storage: For use within a day, aqueous solutions should be stored at 2-8°C.[1]

  • Long-term Storage: For longer-term storage, it is recommended to prepare aliquots of the stock solution in an appropriate solvent (like DMSO) and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can promote degradation.[1]

  • Light Protection: this compound is light-sensitive.[2] All solutions should be stored in amber vials or wrapped in foil to protect them from light.

Q4: Can I use a buffer to improve the stability of my this compound solution?

Yes, using a buffer to maintain a neutral pH can significantly improve the stability of aqueous this compound solutions. Citrate buffers have been shown to enhance the stability of penicillins.[1] It is recommended to prepare the buffer at the desired pH before adding the this compound.

Troubleshooting Guide

This guide addresses common issues related to precipitate formation in this compound solutions.

Issue Possible Cause(s) Recommended Action(s)
Precipitate forms immediately upon adding this compound to the solvent. - The concentration exceeds the solubility limit at that temperature.- The solvent is of poor quality or contains impurities.- Prepare a more dilute solution.- Gently warm the solution while stirring to aid dissolution (avoid excessive heat).- Use a high-purity, sterile solvent.
Precipitate appears after the solution is refrigerated or placed on ice. - The solubility of this compound has decreased at the lower temperature.- Allow the solution to warm to room temperature and gently agitate to see if the precipitate redissolves.- If the precipitate persists, it may be necessary to filter the solution before use, but this will reduce the effective concentration.- For future preparations, consider preparing a more dilute solution if it needs to be stored at low temperatures.
Precipitate forms over time in a solution stored at room temperature. - Chemical degradation of this compound, leading to the formation of less soluble degradation products.- Solvent evaporation, leading to an increase in concentration.- Discard the solution and prepare a fresh one. Aqueous solutions are not recommended for storage at room temperature for more than 24 hours.- Ensure vials are tightly sealed to prevent evaporation.
A cloudy or hazy appearance develops in the solution. - This can be an early sign of precipitation or degradation.- Monitor the solution closely. If a visible precipitate forms, follow the recommendations above.- Consider preparing a fresh solution, especially if the experiment is sensitive to the exact concentration of active this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)≥ 100[3]
Dimethylformamide (DMF)~20[2]
Water~100
Ethanol~2[2]
Phosphate-Buffered Saline (PBS), pH 7.2~10[2]

Table 2: Stability of this compound in Aqueous Solutions

Storage TemperatureStability
Room Temperature (20-25°C)Significant degradation can occur within 24 hours.
Refrigerated (2-8°C)Stable for up to 24 hours.
Frozen (-20°C or -80°C)Stable for several weeks to months when aliquoted to avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, high-purity

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile amber vial.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex the vial until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Analysis of Precipitate by High-Performance Liquid Chromatography (HPLC)

Objective: To determine if a precipitate is composed of intact this compound or its degradation products.

Materials:

  • Precipitated this compound solution

  • Supernatant from the precipitated solution

  • Methanol or other suitable solvent to dissolve the precipitate

  • HPLC system with a C18 column

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer like phosphate or acetate, pH adjusted to be within the stability range of Methicillin)

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • Carefully separate the supernatant from the precipitate by centrifugation.

    • Dissolve a small, known amount of the precipitate in a suitable solvent (e.g., methanol).

    • Dilute the supernatant and the dissolved precipitate solution to a concentration suitable for HPLC analysis.

    • Prepare a standard solution of this compound at a known concentration.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and the chosen mobile phase. The flow rate is typically around 1 mL/min.

    • Set the UV detector to a wavelength of 280 nm.

    • Inject the standard solution, the supernatant sample, and the dissolved precipitate sample.

  • Data Analysis:

    • Compare the chromatograms of the samples with the standard.

    • The presence of a peak at the same retention time as the standard indicates the presence of intact this compound.

    • The presence of other peaks suggests the presence of degradation products. By comparing the peak areas, a semi-quantitative analysis of the composition of the precipitate and the remaining concentration in the supernatant can be performed.

Visualizations

Troubleshooting_Precipitate_Formation cluster_observation Observation cluster_causes Potential Causes cluster_solutions Troubleshooting Actions observe Precipitate Observed in this compound Solution cause1 Concentration > Solubility observe->cause1 leads to cause2 Low Temperature observe->cause2 leads to cause3 Incorrect pH observe->cause3 leads to cause4 Solvent Evaporation observe->cause4 leads to solution1 Prepare a more dilute solution cause1->solution1 address with solution2 Warm solution gently cause1->solution2 address with solution5 Prepare fresh solution cause1->solution5 if unresolved cause2->solution2 address with cause2->solution5 if unresolved solution3 Use a pH buffer (6.0-7.5) cause3->solution3 address with cause3->solution5 if unresolved solution4 Ensure proper sealing of vials cause4->solution4 address with cause4->solution5 if unresolved

Caption: Troubleshooting workflow for precipitate formation.

Methicillin_Degradation_Pathway cluster_conditions Degradation Conditions Methicillin This compound (Stable) Degradation Degradation Products (Potentially Insoluble) Methicillin->Degradation Hydrolysis of β-lactam ring Acid Acidic pH (<6.0) Acid->Degradation Alkali Alkaline pH (>7.5) Alkali->Degradation Heat Elevated Temperature Heat->Degradation Light UV Light Exposure Light->Degradation

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Optimizing NaCl for Methicillin Resistance Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of sodium chloride (NaCl) in culture-based methods for detecting methicillin resistance in Staphylococcus aureus (MRSA). Accurate detection is critical for both clinical diagnostics and research settings. This resource offers troubleshooting advice and answers to frequently asked questions to help you navigate the nuances of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of NaCl in methicillin resistance detection?

A1: Sodium chloride enhances the expression of the mecA gene, which is responsible for methicillin resistance. The addition of NaCl to testing media, such as Mueller-Hinton agar, creates a hypertonic environment that promotes the growth of the resistant subpopulation of S. aureus, making detection more reliable.[1]

Q2: What is the optimal concentration of NaCl to use?

A2: The optimal NaCl concentration depends on the specific testing method. For agar-based methods like agar dilution and Etest, a 2% NaCl supplementation in Mueller-Hinton agar is recommended for improving the detection of methicillin resistance.[2][3][4] For oxacillin screen plates, the CDC recommends using Mueller-Hinton agar supplemented with 4% NaCl.[5] However, for enrichment broths used in MRSA screening, a concentration not exceeding 2.5% NaCl is suggested to avoid inhibiting the growth of some MRSA strains.[6][7]

Q3: Can the wrong NaCl concentration lead to erroneous results?

A3: Yes. Using a suboptimal NaCl concentration can lead to both false-positive and false-negative results. For instance, using 5% NaCl in agar can result in false-positive resistance for some mecA-negative S. aureus strains and false-negative results for mecA-positive coagulase-negative staphylococci.[2] Conversely, the absence of supplemental NaCl in agar-based methods can lead to very major error rates in detecting resistance.[4]

Q4: Should I add NaCl to the medium for a disk diffusion test?

A4: No, it is not recommended to add NaCl to the medium for disk diffusion tests.[4]

Q5: My results are inconsistent. What could be the issue?

A5: Inconsistent results can arise from several factors beyond NaCl concentration. These include the incubation temperature (temperatures above 35°C may not detect all MRSA), the inoculum size, and the specific strain of S. aureus being tested.[1][5] Accurate and standardized methodologies are crucial for reproducible results.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
False-Positive MRSA Detection NaCl concentration is too high (e.g., 5% in agar).Reduce the NaCl concentration to the recommended level for your specific assay (e.g., 2% for agar dilution, 4% for oxacillin screen plates).[2][5]
Contamination with other salt-tolerant bacteria.Ensure aseptic techniques during sample processing and plating.
False-Negative MRSA Detection NaCl concentration is too low or absent in agar-based tests.Supplement Mueller-Hinton agar with 2% NaCl for agar dilution or Etest methods.[3][4]
NaCl concentration in enrichment broth is too high (inhibiting MRSA growth).Use an enrichment broth with no more than 2.5% NaCl.[6][7]
Incubation temperature is too high.Incubate plates at a maximum of 35°C for a full 24 hours.[8]
Heteroresistance (a subpopulation of cells expresses resistance).Ensure optimal growth conditions, including appropriate NaCl concentration and incubation time, to allow for the expression of resistance.
No Growth or Poor Growth of Isolates The specific MRSA strain is susceptible to high salt concentrations.For enrichment cultures, lower the NaCl concentration to 2.5% or less.[6][7][9]
Inoculum size is too low.Prepare the inoculum to the recommended turbidity standard (e.g., 0.5 McFarland).

Quantitative Data Summary

The following table summarizes the impact of different NaCl concentrations on the accuracy of methicillin resistance detection across various testing methods.

NaCl ConcentrationTesting MethodOrganism(s)Key Findings
0% Agar Dilution & EtestStaphylococciVery major error rates of 18.2% to 20.2% (false negatives).[4]
2% Agar Dilution & EtestStaphylococciSignificantly reduces very major error rates to <1%.[4] Recommended for improved detection.[2][3]
4% Oxacillin Screen AgarS. aureusRecommended by the CDC for this screening method.[5]
5% Agar DiffusionS. aureus & S. epidermidisCan lead to 3% false-positive results in mecA-negative S. aureus and 5% false-negative results in mecA-positive S. epidermidis.[2]
>2.5% Enrichment BrothMRSACan inhibit the growth of some MRSA strains, particularly with low inocula.[6][7]
6.5% - 7.5% Mannitol Salt Agar/BrothStaphylococciTraditionally used for staphylococcal selection, but may inhibit some MRSA strains.[6][10] The MIC90 of NaCl for some MRSA strains is 6.5%.[6][7]

Experimental Protocols

Oxacillin Susceptibility Testing using Agar Dilution

This protocol is adapted from standard clinical microbiology procedures for determining the Minimum Inhibitory Concentration (MIC) of oxacillin.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sodium Chloride (NaCl)

  • Oxacillin powder

  • Sterile petri dishes

  • Staphylococcus aureus isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator at 35°C

Procedure:

  • Prepare Media: Prepare Mueller-Hinton Agar according to the manufacturer's instructions. Add NaCl to a final concentration of 2% (w/v). Autoclave to sterilize and cool to 45-50°C.

  • Prepare Oxacillin Plates: Prepare a stock solution of oxacillin and perform serial dilutions to achieve the desired final concentrations in the agar plates. Add the appropriate volume of each oxacillin dilution to the molten MHA with 2% NaCl. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: From a pure culture of S. aureus grown overnight, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Inoculate the prepared MHA plates with the bacterial suspension. A multipoint inoculator is often used for this purpose.

  • Incubation: Incubate the plates at 35°C for a full 24 hours.

  • Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.

MRSA Screening using Oxacillin Screen Agar

This protocol is based on CDC recommendations for MRSA screening.[5]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sodium Chloride (NaCl)

  • Oxacillin powder

  • Sterile petri dishes

  • Staphylococcus aureus isolates for testing

  • Sterile swabs

  • Sterile saline or broth

  • Incubator at 35°C

Procedure:

  • Prepare Screen Plates: Prepare Mueller-Hinton Agar and supplement it with 4% (w/v) NaCl. Add oxacillin to a final concentration of 6 µg/ml. Pour into petri dishes and allow to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the inoculum and press it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Interpretation: Any growth on the plate after 24 hours is considered indicative of methicillin resistance.

Visualizations

MRSA_Detection_Workflow cluster_sample Sample Collection & Preparation cluster_testing Phenotypic Testing cluster_incubation Incubation cluster_results Results & Confirmation Sample Clinical or Research Sample Isolation Isolate S. aureus Sample->Isolation Inoculum Prepare 0.5 McFarland Inoculum Isolation->Inoculum Agar_Dilution Agar Dilution (2% NaCl) Inoculum->Agar_Dilution Disk_Diffusion Disk Diffusion (No added NaCl) Inoculum->Disk_Diffusion Screen_Plate Oxacillin Screen Plate (4% NaCl) Inoculum->Screen_Plate Incubate Incubate at 35°C for 24h Agar_Dilution->Incubate Disk_Diffusion->Incubate Screen_Plate->Incubate Interpretation Interpret Growth/ Inhibition Zones Incubate->Interpretation Genotypic Genotypic Confirmation (e.g., mecA PCR) Interpretation->Genotypic Resistant Methicillin-Resistant Genotypic->Resistant Susceptible Methicillin-Susceptible Genotypic->Susceptible

Caption: Workflow for MRSA Detection

Troubleshooting_Logic Start Inconsistent MRSA Results Check_NaCl Verify NaCl Concentration for Assay Type Start->Check_NaCl Check_Temp Confirm Incubation Temp ≤ 35°C Check_NaCl->Check_Temp Check_Inoculum Standardize Inoculum (0.5 McFarland) Check_Temp->Check_Inoculum Review_Strain Consider Strain-Specific Salt Sensitivity Check_Inoculum->Review_Strain False_Positive Potential False Positive Review_Strain->False_Positive High NaCl? False_Negative Potential False Negative Review_Strain->False_Negative Low/No NaCl? Adjust_Protocol Adjust Protocol & Re-test False_Positive->Adjust_Protocol False_Negative->Adjust_Protocol

Caption: Troubleshooting Logic for Inconsistent Results

References

Technical Support Center: Methicillin Resistance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter discrepant results between genotypic tests for methicillin resistance (mecA PCR) and phenotypic susceptibility testing in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What does a "mecA PCR positive but phenotype susceptible" result mean?

A1: This result indicates that the Staphylococcus aureus isolate possesses the mecA gene, the primary determinant of methicillin resistance, but standard laboratory tests show it is susceptible to oxacillin or cefoxitin. This phenomenon is often referred to as oxacillin-susceptible MRSA (OS-MRSA) or "stealth" MRSA.[1][2][3] It poses a significant challenge for diagnosis and treatment, as these strains may be misidentified as methicillin-susceptible S. aureus (MSSA) using conventional methods.[1]

Q2: Why is the mecA gene sometimes not expressed, leading to a susceptible phenotype?

A2: Several molecular mechanisms can lead to the lack of phenotypic resistance despite the presence of the mecA gene:

  • Mutations in the mecA gene: Insertions, deletions, or point mutations within the mecA gene can result in a non-functional or truncated PBP2a protein, the product of the mecA gene that confers resistance.[1][3][4] For example, a single base-pair insertion can cause a frameshift mutation and premature termination of the protein.[1][4]

  • Mutations in regulatory elements: The expression of mecA is controlled by regulatory genes. Mutations in the promoter region or in regulatory genes like mecI and mecR1 can significantly reduce or prevent the transcription of mecA and subsequent production of PBP2a.[5][6]

  • Heteroresistance: In a heteroresistant population, only a small subpopulation of the bacteria expresses the resistance phenotype, while the majority remain susceptible.[7][8][9][10] Standard susceptibility testing may not detect this resistant subpopulation, leading to a susceptible result. However, exposure to β-lactam antibiotics can select for the resistant subpopulation.[1][2]

Q3: Can these "susceptible" mecA-positive strains become resistant?

A3: Yes. This is a critical clinical and research concern. Strains of OS-MRSA can revert to a resistant phenotype when exposed to sub-inhibitory concentrations of β-lactam antibiotics, both in vitro and during patient treatment.[1][2][3] This can lead to therapeutic failure if the initial susceptibility results are relied upon for treatment decisions.

Q4: How reliable are phenotypic susceptibility tests for detecting mecA-mediated resistance?

A4: While essential, phenotypic tests can have limitations. Cefoxitin is generally a better inducer of mecA expression than oxacillin and is recommended for predicting mecA-mediated resistance.[1][11] However, even with cefoxitin, some OS-MRSA strains may test as susceptible.[1][4] The Clinical and Laboratory Standards Institute (CLSI) provides specific guidelines for interpreting susceptibility results.[1][12] Discrepancies between genotypic and phenotypic results highlight the importance of using a combination of methods for accurate characterization of MRSA.[1][13]

Troubleshooting Guide: mecA PCR Positive, Phenotype Susceptible

If you encounter this discrepancy, the following troubleshooting steps and investigative workflow can help determine the underlying cause.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for discrepant mecA PCR and phenotype results.
Summary of Discrepant Results in Published Studies

The frequency of mecA-positive, phenotypically susceptible S. aureus can vary. The table below summarizes findings from a study that compared mecA PCR with phenotypic tests.

Phenotypic TestNumber of IsolatesmecA PositivemecA NegativeDiscrepancy Rate
Oxacillin Disk Diffusion 31 (initially characterized as MRSA)131858%
E-test (MIC < 2 µg/ml) 93633.3%
E-test (MIC 2-4 µg/ml) 1431178.6%
E-test (MIC ≥ 64 µg/ml) 87112.5%
Data adapted from a study on discrepancies between mecA PCR and conventional tests.[13]

Key Experimental Protocols

mecA Gene PCR

This protocol outlines the essential steps for the polymerase chain reaction (PCR) to detect the mecA gene.

A. DNA Extraction:

  • Culture S. aureus on a suitable medium (e.g., Tryptic Soy Agar) overnight at 37°C.

  • Suspend a single colony in 100 µL of sterile, nuclease-free water.

  • Lyse the cells by heating at 100°C for 10 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Use 5 µL of the supernatant as the DNA template for the PCR reaction.

B. PCR Amplification:

  • Prepare a PCR master mix containing:

    • 10x PCR Buffer

    • dNTPs

    • Forward Primer (e.g., mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3')

    • Reverse Primer (e.g., mecA-R: 5'-TTGCGTCGTAATTTTGTCTTG-3')

    • Taq DNA Polymerase

    • Nuclease-free water

  • Add 5 µL of the DNA template to the master mix.

  • Perform PCR with the following cycling conditions:

    • Initial denaturation: 94°C for 5 minutes.

    • 30 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 55°C for 30 seconds.

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 7 minutes.

C. Gel Electrophoresis:

  • Run the PCR products on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualize the DNA bands under UV light. A band of the expected size (e.g., ~310 bp for the primers above) indicates a positive result for the mecA gene.[14]

Cefoxitin Disk Diffusion Test

This method is recommended for predicting mecA-mediated resistance.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Uniformly streak the inoculum onto a Mueller-Hinton agar plate.

  • Aseptically place a 30 µg cefoxitin disk on the agar surface.

  • Invert the plate and incubate at 35°C for 16-18 hours (or 24 hours for S. aureus to detect heteroresistance).

  • Measure the diameter of the zone of inhibition.

  • Interpret the results based on CLSI guidelines: For S. aureus, a zone of inhibition ≤ 21 mm is considered resistant, and ≥ 22 mm is considered susceptible.[11][12]

PBP2a Latex Agglutination Assay

This test directly detects the protein product of the mecA gene.

  • Grow the S. aureus isolate on a non-selective agar plate.

  • Suspend several colonies in the extraction reagent provided in the commercial kit.

  • Boil the suspension for 3 minutes, then cool and centrifuge.

  • Mix one drop of the supernatant with one drop of sensitized latex particles (coated with anti-PBP2a antibodies) on a test card.

  • Mix another drop of the supernatant with control latex particles.

  • Gently rock the card for up to 3 minutes and observe for agglutination.

  • Visible agglutination with the test latex and no agglutination with the control latex indicates the presence of PBP2a.[15][16]

Genetic and Biochemical Basis of Resistance and Discrepancy

The following diagram illustrates the central role of the mecA gene and its product, PBP2a, in methicillin resistance and highlights the points where disruptions can lead to a susceptible phenotype despite a positive mecA PCR result.

digraph "MecA_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Pathway from mecA gene to resistance and points of failure.

References

Degradation of Methicillin Sodium in different laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and degradation of methicillin sodium in common laboratory solvents. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound? A1: To prepare a stock solution, dissolve this compound salt in an appropriate solvent like DMSO, DMF, or sterile water to your desired concentration.[1] For organic solvents, it is recommended to purge the solvent with an inert gas to remove oxygen, which can contribute to degradation.[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]

Q2: Can I store this compound solutions at room temperature? A2: It is not recommended to store methicillin solutions at room temperature for extended periods. In aqueous solutions, methicillin can lose significant activity within 24 hours.[1] For short-term use during an experiment (a few hours), it is best to keep the solution on ice.[1][2]

Q3: What is the optimal pH for methicillin stability? A3: Methicillin is most stable in a pH range of 5 to 8.[1] Solutions that are too acidic or alkaline will cause rapid hydrolysis of the β-lactam ring, leading to the inactivation of the antibiotic.[1][2] The highest stability for many penicillins is observed between pH 6.0 and 7.5.[2]

Q4: Is this compound sensitive to light? A4: Yes, this compound salt is light-sensitive.[1][2] It is best practice to store both the powdered form and prepared solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[1]

Q5: How can I tell if my methicillin solution has degraded? A5: Visual signs of degradation can include a color change (e.g., yellowing) or the presence of an odor in the solution.[1] Another indication is the formation of a precipitate that does not redissolve upon gentle warming.[1] Inconsistent or unexpected experimental results are also a strong indicator that your methicillin stock may have degraded.[1]

Q6: How long can I store solid this compound powder? A6: When stored at -20°C and protected from light, solid this compound salt is stable for at least four years.[2]

Data Presentation: Solubility and Stability

The stability of methicillin is crucial for reliable experimental outcomes. The following tables summarize the solubility and stability of this compound salt in common laboratory solvents based on available data.

Table 1: Solubility of this compound Salt

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~16 mg/mL[1][3]
Dimethylformamide (DMF)~20 mg/mL[1][3]
Ethanol~2 mg/mL[1][3]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[1][3]
WaterSoluble[1]
MethanolFreely Soluble[1]

Table 2: Stability of this compound Salt in Solution

Solvent/SolutionConcentrationStorage TemperatureStabilityReference
Sterile Water or 0.9% NaCl500 mg/mLRoom TemperatureStable for 24 hours[1]
Sterile Water or 0.9% NaCl500 mg/mL2-8°CStable for 4 days[1]
Sterile Water or 0.9% NaCl500 mg/mL-20°CStable for 4 weeks[1]
Various IV Solutions (e.g., 5% Dextrose, 0.9% NaCl)2-20 mg/mLRoom Temperature<10% activity loss in 8 hours[1]
PBS, pH 7.2Not SpecifiedNot SpecifiedNot recommended for storage >1 day[1][3]
Organic Solvents (DMSO, DMF)Stock Concentrations-20°C or -80°CPrepare fresh; if stored, use aliquots[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with methicillin solutions.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in the solution, especially after refrigeration. 1. The concentration exceeds its solubility at the storage temperature.[1]2. The solvent has partially evaporated, increasing the concentration.[1]3. For PBS, phosphate salts can precipitate at low temperatures.[1]1. Warm the solution gently to room temperature and vortex to redissolve.[1]2. Ensure vials are tightly sealed to prevent evaporation.[1]3. If using PBS, consider preparing it fresh or filtering the solution before use if precipitation persists after warming.[1]
Inconsistent experimental results. 1. Inaccurate initial concentration due to incomplete dissolution.[1]2. Use of a degraded methicillin stock solution.[1]3. Variability in solution preparation between experiments.[1]1. Ensure the powdered methicillin is fully dissolved before use.2. Always use a fresh or properly stored stock solution. Discard any solution suspected of degradation.3. Use a consistent and validated protocol for solution preparation.[1]
Solution has changed color (e.g., yellowing) or has an odor. 1. Chemical degradation of methicillin has occurred, especially at room temperature or with light exposure.[1]1. Discard the solution immediately.[1]2. Prepare a fresh solution from a new stock, ensuring it is protected from light and stored at the correct temperature.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing sterile, aliquoted stock solutions for use in experiments.

  • Weighing: Aseptically weigh the required amount of this compound salt powder in a sterile container.

  • Dissolution: Add the desired volume of a suitable solvent (e.g., sterile DMSO, DMF, or water) to the powder. For organic solvents, it's recommended to use a solvent that has been purged with an inert gas like argon or nitrogen.[1]

  • Mixing: Vortex or sonicate the solution until the this compound salt is completely dissolved. Visually inspect to ensure no particulates remain.

  • Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell culture, sterilize it by passing it through a 0.22 µm syringe filter.[1] This is not typically necessary for organic stock solutions that will be highly diluted in sterile media.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile, and light-protected (e.g., amber) tubes.[1] This minimizes contamination and avoids repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1] For immediate use, solutions can be kept on ice.

Protocol 2: General Method for Assessing Methicillin Stability by HPLC

This is a generalized protocol for monitoring the degradation of methicillin in a specific solvent over time.

  • Solution Preparation: Prepare a solution of methicillin in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to determine the initial peak area corresponding to intact methicillin.[1] This serves as your baseline.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.[1]

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot of the solution and inject it into the HPLC system under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of remaining methicillin at each time point by comparing the peak area to the peak area at T=0. Plot the percentage of remaining methicillin versus time to determine the degradation rate.

Visualizations

G cluster_workflow Workflow: this compound Stock Solution Preparation A Weigh Powder B Add Solvent (e.g., DMSO, Water) A->B C Vortex/Sonicate to Completely Dissolve B->C D Filter Sterilize (Aqueous Only, 0.22 µm) C->D E Aliquot into Light-Protected Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing and storing methicillin stock solutions.

G cluster_troubleshooting Troubleshooting Logic: Inconsistent Experimental Results Start Inconsistent Results Observed Q1 Was the solution prepared fresh? Start->Q1 A1_Yes Review Experimental Parameters Q1->A1_Yes Yes A1_No Check Stock Solution Age & Storage Q1->A1_No No Q2 Stored at -20°C/-80°C in single-use aliquots? A1_No->Q2 A2_No Degradation Likely. Prepare Fresh Stock. Q2->A2_No No Q3 Any visual signs of degradation (color, precipitate)? Q2->Q3 Yes A3_Yes Degradation Confirmed. Discard and Prepare Fresh. Q3->A3_Yes Yes A3_No Consider other factors: pH, contamination, etc. Q3->A3_No No A3_No->A1_Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Light sensitivity of Methicillin Sodium and proper handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methicillin Sodium

This center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of this compound, with a specific focus on its light sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its light sensitivity a major concern?

A1: this compound is a narrow-spectrum, semi-synthetic β-lactam antibiotic of the penicillin class.[1][2] Like many pharmaceutical compounds, it is susceptible to degradation upon exposure to light, a process known as photodegradation. This degradation is a critical concern because it can lead to a loss of antibiotic potency, the formation of potentially toxic byproducts, and changes in the solution's physical properties (e.g., color), ultimately compromising experimental integrity and reproducibility.[3] Product information sheets specifically list this compound as a light-sensitive compound.[4][5]

Q2: How can I visually detect if my this compound solution has degraded?

A2: A common sign of degradation in penicillin-class antibiotics is a change in color. A freshly prepared this compound solution should be clear. The development of a yellow or brownish tint often indicates that chemical degradation has occurred. While color change is a useful indicator, significant loss of potency can occur even before discoloration is visible. Therefore, proper handling is crucial regardless of the solution's appearance.

Q3: What are the definitive storage conditions for this compound to prevent degradation?

A3: To ensure long-term stability and prevent degradation from light and other factors, adhere to the following storage guidelines.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Notes
Solid Powder -20°C ≥ 4 years Store in a tightly closed, light-proof container in a dry environment.[4][5]
Stock Solution (in organic solvent) -80°C Up to 6 months Use amber vials or wrap vials in aluminum foil. Aliquot to avoid freeze-thaw cycles.[1]
-20°C Up to 1 month Use amber vials or wrap vials in aluminum foil. Aliquot to avoid freeze-thaw cycles.[1]

| Aqueous Solution (e.g., in PBS) | 2-8°C | ≤ 24 hours | Aqueous solutions are less stable and should be prepared fresh before each experiment.[5] Protect from light. |

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue 1: My experimental results are inconsistent, or the antibiotic appears to have lost potency.

This is a frequent problem when working with light-sensitive compounds. The logical workflow below can help you troubleshoot the potential cause.

Troubleshooting Workflow for Potency Issues

G cluster_0 Troubleshooting Workflow start Inconsistent Results / Low Potency Observed prep Review Solution Preparation Protocol start->prep handling Assess Experimental Handling Procedures start->handling storage Verify Storage Conditions start->storage light_prep Was solution prepared under subdued light? prep->light_prep light_exp Was experiment conducted with light protection? handling->light_exp temp_storage Was stock stored at -20°C or -80°C? storage->temp_storage container_prep Was an amber or foil-wrapped vial used? light_prep->container_prep Yes remedy ACTION: - Discard suspect solution. - Prepare fresh stock using  light-protective protocols. - Re-run experiment. light_prep->remedy No container_prep->handling Yes container_prep->remedy No duration_exp Was the solution used promptly after preparation? light_exp->duration_exp Yes light_exp->remedy No duration_exp->storage Yes duration_exp->remedy No powder_storage Was powder stored correctly (dry, dark, cold)? temp_storage->powder_storage Yes temp_storage->remedy No powder_storage->remedy No ok Potential issue is not degradation-related. Consider other variables. powder_storage->ok Yes

Caption: Troubleshooting workflow for this compound degradation.

Issue 2: My this compound solution turned yellow after preparation or during an experiment.

A yellow discoloration indicates significant degradation. The solution should be discarded immediately as its potency is compromised, and it may contain unknown degradation products. To prevent this, follow the strict handling protocols outlined below.

Experimental Protocols & Methodologies

Protocol 1: Proper Handling and Preparation of this compound Solutions

This protocol minimizes light exposure during the preparation of experimental solutions.

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing this compound solutions.

Protocol 2: General Photostability Testing

For professionals needing to quantify the light sensitivity of their specific formulation, a forced degradation study based on ICH Q1B guidelines is recommended.[6][7] This establishes a baseline for handling procedures.

Objective: To evaluate the impact of controlled light exposure on the stability of a this compound solution.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent.

    • Dilute the stock to the final experimental concentration in the desired buffer or medium.

    • Prepare at least three sets of samples:

      • Light-Exposed Sample: Placed in a chemically inert, transparent container.

      • Dark Control: Placed in an identical container but wrapped completely in aluminum foil to protect from light.

      • Control Sample: Stored at the recommended temperature away from the test chamber.

  • Light Exposure:

    • Place the "Light-Exposed" and "Dark Control" samples in a calibrated photostability chamber.

    • Expose the samples according to ICH Q1B guidelines, which specify a minimum total illumination.

Table 2: Summary of ICH Q1B Photostability Testing Conditions

Light Source Minimum Overall Exposure Notes
Cool White Fluorescent Lamp Not less than 1.2 million lux hours Simulates indoor lighting conditions.[8]
Near UV Fluorescent Lamp Not less than 200 watt-hours / square meter Simulates UV exposure from indoor/outdoor light.[8]

The guideline provides options for light sources, including xenon or metal halide lamps, as long as the specified exposure levels are met.[6][8]

  • Analysis:

    • At predetermined time points, withdraw aliquots from all sample sets.

    • Analyze the samples for potency and the presence of degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for this analysis.

    • Compare the results from the light-exposed sample to both the dark control (to assess light-specific degradation) and the stored control (to assess overall stability).

References

Impact of incubation time on methicillin susceptibility test results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical impact of incubation time on methicillin susceptibility test results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for accurate methicillin susceptibility testing of Staphylococcus aureus?

For most standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), a full 24-hour incubation period is recommended.[1][2] This ensures the detection of slow-growing and heteroresistant strains of Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3]

Q2: What are the risks of incubating for less than the recommended 24 hours?

Incubating for shorter periods, such as 16-20 hours, can lead to false-susceptible results.[2] Some MRSA strains express resistance heterogeneously, meaning only a subpopulation of the bacteria expresses the resistance phenotype, and these may not be detectable with shorter incubation times.[3] Studies have shown that the sensitivity of MRSA detection can be significantly lower with overnight incubation (16-18 hours) compared to a full 24 hours.[2][4]

Q3: Is it ever acceptable to extend incubation to 48 hours?

While extending incubation to 48 hours may occasionally detect very slow-growing MRSA strains, it is generally not recommended for routine testing.[2][4][5] Prolonged incubation can lead to a significant increase in false-positive results due to the breakthrough growth of non-MRSA organisms.[2][5] This can result in unnecessary confirmatory testing and delays in reporting.[4][5] One study found that interpreting oxacillin disk diffusion tests after 48 hours resulted in an unacceptably high rate of false resistance.[6]

Q4: How does incubation temperature affect methicillin susceptibility test results?

Incubation temperature is a critical factor. For reliable detection of methicillin resistance, it is recommended to incubate at a temperature that does not exceed 35°C.[7][8][9] Temperatures above 35°C may suppress the expression of the mecA gene, which is responsible for methicillin resistance, leading to false-susceptible results.[3][7][9]

Q5: My cefoxitin disk diffusion test is resistant, but the oxacillin test is susceptible. Which result should I trust?

Troubleshooting Guide

IssuePossible CauseRecommended Action
No growth or poor growth on the screening plate. - Inadequate specimen collection or inoculation.- Use of expired or improperly stored media.- Ensure proper specimen collection and streaking technique for isolated colonies.[2]- Verify the expiration date and storage conditions of the media.
Suspected false-negative result (e.g., clinical suspicion of MRSA, but test is susceptible). - Incubation time was too short (less than 24 hours).[2]- Incubation temperature was too high (above 35°C).[3][7]- Re-incubate the plate for the full 24 hours.- Verify the incubator temperature is set at or below 35°C.[7][8]
Suspected false-positive result on chromogenic agar (e.g., characteristic colored colonies are present, but confirmatory tests are negative). - Incubation time was too long (e.g., 48 hours), allowing for the growth of non-target organisms that can produce similar colored colonies.[2][5]- Adhere strictly to a 24-hour incubation period.[5]- Perform confirmatory tests such as PBP2a latex agglutination or PCR for the mecA gene on presumptive positive colonies.[2]
Difficulty interpreting zone edges in disk diffusion tests. - Inoculum density is incorrect.- Mixed culture.- Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.[10]- Confirm the purity of the culture before performing the susceptibility test.[3]

Quantitative Data Summary

Table 1: Impact of Incubation Time on MRSA Detection Using Chromogenic Agar

Incubation TimeSensitivitySpecificityReference
16-18 hours51% or lessNot specified[4]
16-23 hours48.6% (increased to 71.3% at 22-24 hours)High and equivalent to 24-hour incubation[4]
18-24 hours78.3%~97%[11]
24 hours98.3%98.2%[5][12]
42 hours75-82%Not specified[4]
48 hours87.6%94%[11]

Experimental Protocols

Cefoxitin Disk Diffusion Method (CLSI)
  • Inoculum Preparation: Prepare a direct colony suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, evenly swab the surface of a Mueller-Hinton agar plate with the standardized inoculum.

  • Disk Application: Aseptically apply a 30 µg cefoxitin disk to the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours. For S. aureus, a full 24-hour incubation may be necessary to detect some resistant strains.[3]

  • Interpretation: Measure the diameter of the zone of inhibition. For S. aureus, a zone size of ≤ 21 mm is considered resistant, and ≥ 22 mm is considered susceptible.[9]

Oxacillin Broth Microdilution Method (CLSI)
  • Inoculum Preparation: Prepare a standardized inoculum in cation-adjusted Mueller-Hinton broth with 2% NaCl.

  • Inoculation: Inoculate a microdilution panel containing serial twofold dilutions of oxacillin with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Cover the panel and incubate at 33-35°C for a full 24 hours.[1]

  • Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of oxacillin that completely inhibits visible growth. For S. aureus, an oxacillin MIC of ≤ 2 µg/mL is considered susceptible, and ≥ 4 µg/mL is considered resistant.

Visualizations

Experimental_Workflow_Disk_Diffusion Workflow for Cefoxitin Disk Diffusion Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting start Start: Isolate pure S. aureus culture prep_inoculum Prepare 0.5 McFarland inoculum suspension in saline start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton agar plate prep_inoculum->inoculate_plate apply_disk Apply 30 µg cefoxitin disk inoculate_plate->apply_disk incubate Incubate at 35°C for 24 hours apply_disk->incubate measure_zone Measure zone of inhibition incubate->measure_zone interpret Interpret results based on CLSI breakpoints measure_zone->interpret report_susceptible Report as Susceptible (≥ 22 mm) interpret->report_susceptible Zone ≥ 22 mm report_resistant Report as Resistant (≤ 21 mm) interpret->report_resistant Zone ≤ 21 mm

Caption: Workflow for Cefoxitin Disk Diffusion Susceptibility Testing.

Incubation_Time_Impact Logical Relationships of Incubation Time on MRSA Detection cluster_time Incubation Duration cluster_outcome Test Outcome short_incubation < 24 hours (e.g., 16-18 hours) false_susceptible Increased Risk of False-Susceptible Results short_incubation->false_susceptible optimal_incubation 24 hours accurate_detection Optimal Detection of MRSA optimal_incubation->accurate_detection prolonged_incubation > 24 hours (e.g., 48 hours) false_positive Increased Risk of False-Positive Results prolonged_incubation->false_positive

Caption: Impact of Incubation Time on MRSA Detection Accuracy.

References

Adjusting Methicillin Sodium concentration for different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methicillin Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound concentrations for different bacterial strains. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of methicillin resistance in Staphylococcus aureus?

A1: The primary mechanism of resistance to methicillin in Staphylococcus aureus is the acquisition of the mecA gene.[1] This gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for methicillin and other β-lactam antibiotics.[1] In susceptible strains (MSSA), methicillin binds to PBPs, inhibiting the cross-linking of peptidoglycan in the bacterial cell wall, which ultimately leads to cell lysis.[1] In resistant strains (MRSA), PBP2a continues to function even in the presence of methicillin, allowing for cell wall synthesis and conferring resistance.[1]

Q2: Why is oxacillin or cefoxitin now used for susceptibility testing instead of methicillin?

A2: While the term "methicillin-resistant" is still widely used, methicillin is no longer commercially available for routine susceptibility testing in many regions, including the United States.[1] Oxacillin is preferred because it is more stable than methicillin during storage and is more likely to detect heteroresistant strains.[1] Cefoxitin is also recommended as it is a more potent inducer of mecA gene expression, leading to more reliable detection of resistance.[2][3]

Q3: What are the CLSI-recommended oxacillin MIC breakpoints for Staphylococcus aureus?

A3: The Clinical and Laboratory Standards Institute (CLSI) provides interpretive criteria for Minimum Inhibitory Concentration (MIC) tests to categorize bacterial strains. For Staphylococcus aureus and Staphylococcus lugdunensis, the oxacillin MIC breakpoints are critical for distinguishing between MSSA and MRSA. An oxacillin MIC of ≥ 4 µg/mL defines methicillin resistance in S. aureus.[4]

Q4: My MIC results for the same strain are inconsistent between experiments. What could be the cause?

A4: Inconsistent methicillin/oxacillin MIC results can arise from several factors. The heterogeneous expression of resistance in some MRSA strains can lead to variability.[5] Minor deviations in experimental conditions are a common cause of inconsistent results. Key factors to control are:

  • Incubation Temperature: Testing at temperatures above 35°C may fail to detect some methicillin-resistant strains.[2][5] The recommended temperature is 35°C (± 2°C).[5]

  • Incubation Duration: A full 24-hour incubation is required to reliably detect resistance. Shorter periods (16-20 hours) may be insufficient.[5]

  • Medium Composition: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2% (w/v) NaCl is required for dilution methods as the salt is essential for the optimal expression of resistance.[5]

Q5: How should I prepare and store this compound stock solutions?

A5: Proper preparation and storage of this compound stock solutions are crucial for accurate and reproducible results.[6]

  • Preparation: Dissolve this compound salt in a suitable solvent like DMSO or sterile water to the desired concentration.[7] For aqueous solutions, it is recommended to prepare them fresh as they can lose significant activity within 24 hours.[7]

  • Storage: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[7] For solutions in DMSO, storage at -20°C for up to 1 month or at -80°C for up to 6 months is recommended.[6][8] this compound is also light-sensitive, so solutions and the solid compound should be protected from light.[7]

Troubleshooting Guides

Issue 1: Discrepancy between Cefoxitin Disk Diffusion and Oxacillin MIC Results

Symptom Possible Cause Troubleshooting Steps
Cefoxitin disk diffusion indicates resistance, but the oxacillin MIC is in the susceptible range.Cefoxitin is a better inducer of the mecA gene.[2] The strain may exhibit heteroresistance, where only a subpopulation of cells expresses resistance.[2]1. Confirm Isolate Purity: Ensure the culture is a pure S. aureus isolate.[2]2. Verify Test Conditions: Double-check that all incubation and media conditions followed CLSI guidelines precisely.[2]3. Trust the Cefoxitin Result: For routine susceptibility, CLSI recommends using cefoxitin as the surrogate for predicting methicillin resistance.[2]

Issue 2: Difficulty Interpreting MIC Endpoints (Trailing)

Symptom Possible Cause Troubleshooting Steps
Faint or hazy growth is observed in wells at concentrations above the apparent MIC after 24 hours of incubation.This "trailing" phenomenon can occur with some MRSA strains.1. Read Plates Carefully: Ensure you are reading the MIC as the lowest concentration that completely inhibits visible growth.2. Adhere to Incubation Time: Do not extend incubation beyond the recommended 24 hours, as this can exacerbate trailing.3. Confirm with an Alternative Method: If interpretation is consistently difficult, confirm the result using a cefoxitin disk diffusion test or a PBP2a latex agglutination test.[2]

Data Presentation

Table 1: Properties of this compound

ParameterValueNotes
Molecular Weight 402.4 g/mol For this compound salt.[6]
Solubility ~10 mg/mL in PBS (pH 7.2)[6]~16 mg/mL in DMSO[6]~20 mg/mL in DMF[6]Aqueous solutions are not recommended for storage for more than one day.[6]
Storage (Solid) -20°C, protected from lightStable for ≥ 4 years.[6]
Storage (Stock Solution) -20°C for up to 1 month-80°C for up to 6 monthsIn an appropriate solvent like DMSO.[6][8]
Optimal pH Stability 5 to 8Acidic or alkaline conditions can lead to rapid degradation.[7]

Table 2: CLSI Oxacillin MIC Breakpoints for Staphylococcus aureus

InterpretationMIC (µg/mL)Implied Phenotype
Susceptible ≤ 2MSSA
Resistant ≥ 4MRSA

Data based on CLSI guidelines.[6]

Table 3: Typical Oxacillin MIC Ranges for MSSA and MRSA

Strain TypeTypical Oxacillin MIC Range (µg/mL)Notes
MSSA ≤ 2The majority of MSSA strains have an oxacillin MIC of ≤ 0.5 µg/mL.
MRSA ≥ 4MIC values can be very high (e.g., >256 µg/mL). Some community-associated MRSA (CA-MRSA) strains may exhibit lower-level resistance.[8]

Experimental Protocols

Protocol: Broth Microdilution for Oxacillin MIC Determination

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of oxacillin against S. aureus, based on CLSI guidelines.

1. Media Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a 4% (w/v) NaCl solution in sterile deionized water.

  • Add the sterile NaCl solution to the CAMHB to achieve a final concentration of 2% NaCl. For example, add 50 mL of 4% NaCl to 50 mL of 2x concentrated CAMHB and bring the final volume to 100 mL with sterile water.[5]

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.[1][5]

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][5]

  • Dilute this adjusted suspension in the 2% NaCl-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][5]

3. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of oxacillin.

  • In a 96-well microtiter plate, perform two-fold serial dilutions of oxacillin in the 2% NaCl-supplemented CAMHB to achieve the desired concentration range. The final volume in each well after adding the inoculum should be 100 µL.[1]

  • Include a growth control well (no antibiotic, with inoculum) and a sterility control well (no antibiotic, no inoculum).[1][5]

4. Inoculation and Incubation:

  • Within 15-30 minutes of preparation, add 50 µL of the final diluted inoculum to each well (except the sterility control).[5]

  • Incubate the plate at 35°C ± 2°C for a full 24 hours in ambient air.[5]

5. Result Interpretation:

  • After incubation, examine the plate for visible bacterial growth (indicated by turbidity or a cell pellet).

  • The MIC is the lowest concentration of oxacillin that completely inhibits visible growth.[5]

  • The growth control well must show distinct turbidity, and the sterility control well must remain clear.[5]

  • Interpret the MIC value according to the CLSI breakpoints provided in Table 2.

Visualizations

Experimental_Workflow_MIC_Determination Workflow for Determining Correct Methicillin/Oxacillin Concentration cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_outcome Outcome prep_media Prepare 2% NaCl supplemented CAMHB inoculate Inoculate Microplate (Final: 5x10^5 CFU/mL) prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->inoculate prep_antibiotic Prepare Serial Dilutions of Oxacillin prep_antibiotic->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic interpret Interpret Results using CLSI Breakpoints read_mic->interpret mssa MSSA (Susceptible, ≤2 µg/mL) interpret->mssa MIC ≤ 2 µg/mL mrsa MRSA (Resistant, ≥4 µg/mL) interpret->mrsa MIC ≥ 4 µg/mL

Caption: Workflow for MIC determination and strain classification.

Troubleshooting_MIC Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results check_temp Was incubation at 35°C ± 2°C? start->check_temp check_time Was incubation for a full 24 hours? check_temp->check_time Yes adjust_temp Adjust Temperature and Repeat check_temp->adjust_temp No check_medium Was CAMHB supplemented with 2% NaCl? check_time->check_medium Yes adjust_time Increase Incubation Time and Repeat check_time->adjust_time No check_inoculum Was inoculum density correct (0.5 McFarland)? check_medium->check_inoculum Yes adjust_medium Use Correct Medium and Repeat check_medium->adjust_medium No adjust_inoculum Standardize Inoculum and Repeat check_inoculum->adjust_inoculum No end_node Consistent Results check_inoculum->end_node Yes adjust_temp->check_temp adjust_time->check_time adjust_medium->check_medium adjust_inoculum->check_inoculum

Caption: Logical steps for troubleshooting inconsistent MIC results.

References

Technical Support Center: Staphylococcus aureus Methicillin Resistance Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with heteroresistance in Staphylococcus aureus methicillin testing.

Frequently Asked Questions (FAQs)

Q1: What is heteroresistance to methicillin in Staphylococcus aureus?

Heteroresistance is a phenomenon where a bacterial population, although genetically identical, contains a small subpopulation of cells that exhibit resistance to an antibiotic, while the majority of the population remains susceptible. In the context of methicillin-resistant Staphylococcus aureus (MRSA), all cells may carry the genetic information for resistance (the mecA gene), but only a small fraction express this resistance in vitro. These resistant subpopulations grow more slowly than the susceptible cells, making them difficult to detect with standard laboratory methods.

Q2: Why is heteroresistance a problem in methicillin susceptibility testing?

The low frequency and slower growth of the resistant subpopulation can lead to false-susceptible results in routine antimicrobial susceptibility tests. This misclassification can result in therapeutic failures, as the resistant subpopulation can proliferate under antibiotic pressure. Accurate detection of this heteroresistant phenotype is crucial for appropriate patient management and infection control.

Q3: Which antibiotic is currently recommended for the detection of methicillin resistance in S. aureus?

Cefoxitin is the preferred agent for detecting mecA-mediated methicillin resistance. It is a more potent inducer of the mecA gene compared to oxacillin, leading to more reliable and reproducible results, especially in cases of heteroresistance. While oxacillin was historically used, cefoxitin provides better differentiation between methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains.

Q4: My PCR for the mecA gene is positive, but the phenotypic test (e.g., cefoxitin disk diffusion) is susceptible. What could be the reason for this discrepancy?

This phenomenon, sometimes referred to as "oxacillin-susceptible MRSA" (OS-MRSA), can occur due to several factors:

  • Low-level expression of mecA : The mecA gene may be present but expressed at very low levels under standard laboratory conditions.

  • Mutations in regulatory genes : Mutations in genes that regulate mecA expression, such as mecI or mecR1, can affect the level of resistance.

  • Incomplete Staphylococcal Cassette Chromosome mec (SCCmec) element : The isolate might carry a partial or defective SCCmec element.

  • Mutations within the mecA gene itself : Nucleotide repeats within the mecA gene can lead to mutations that result in a susceptible phenotype, which can revert to resistance upon antibiotic exposure.

In such cases, the isolate should be considered potentially MRSA, and this information is critical for patient management.

Troubleshooting Guides

Issue 1: Difficulty interpreting cefoxitin disk diffusion results.
  • Problem: Indistinct or fuzzy zone edges, or the presence of colonies within the zone of inhibition.

  • Cause: This is a common manifestation of heteroresistance.

  • Troubleshooting Steps:

    • Re-examine the plate after a full 24 hours of incubation: Heteroresistant strains may require longer incubation to visualize the resistant subpopulation.

    • Ensure proper incubation conditions: Incubate at 33-35°C. Temperatures above 35°C may inhibit the growth of the resistant subpopulation.

    • Verify inoculum density: An incorrect inoculum can affect the test outcome.

    • Confirm with an alternative method: If results remain ambiguous, confirm with a PBP2a latex agglutination test or by detecting the mecA gene via PCR.

Issue 2: Oxacillin screen agar plates show inconsistent growth.
  • Problem: Some colonies grow at 24 hours, while others do not, making interpretation difficult.

  • Cause: This is a classic presentation of heteroresistance.

  • Troubleshooting Steps:

    • Prolonged incubation: Incubate the plates for a full 48 hours to allow the slow-growing resistant subpopulation to become visible.

    • Confirm isolate purity: Ensure the culture is not mixed.

    • Corroborate with another method: Use cefoxitin disk diffusion or mecA PCR to confirm the resistance profile.

Issue 3: Discrepancy between automated susceptibility testing system results and a reference method.
  • Problem: An automated system, such as Vitek, reports an isolate as oxacillin-resistant, but a confirmatory test (e.g., mecA PCR) is negative.

  • Cause: Some automated systems may yield false-positive resistance results. This can be due to the specific test card or algorithm used.

  • Troubleshooting Steps:

    • Confirm with a reference method: Always confirm unexpected resistance patterns with a reliable method like mecA PCR or cefoxitin disk diffusion.

    • Review system specifications: Be aware of the known limitations and performance characteristics of the specific automated system and test cards being used.

Data Presentation

Table 1: CLSI Breakpoints for Cefoxitin Disk Diffusion Testing of S. aureus

Test AgentDisk ContentZone Diameter (mm) - SusceptibleZone Diameter (mm) - Resistant
Cefoxitin30 µg≥ 22≤ 21

Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 2: CLSI Breakpoints for Oxacillin MIC Testing of S. aureus

Test AgentMIC (µg/mL) - SusceptibleMIC (µg/mL) - Resistant
Oxacillin≤ 2≥ 4

Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Protocols

Protocol 1: Cefoxitin Disk Diffusion Test
  • Inoculum Preparation: Prepare a direct colony suspension in Mueller-Hinton broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application: Aseptically apply a 30 µg cefoxitin disk to the center of the inoculated plate.

  • Incubation: Invert the plate and incubate at 33-35°C for 16-20 hours (a full 24 hours may be necessary for some heteroresistant strains).

  • Interpretation: Measure the diameter of the zone of inhibition to the nearest millimeter and interpret the results based on CLSI guidelines (see Table 1).

Protocol 2: Population Analysis Profile (PAP)

The PAP method is considered the "gold standard" for detecting heteroresistance but is labor-intensive.

  • Overnight Culture: Grow the S. aureus isolate in Tryptic Soy Broth (TSB) overnight.

  • Serial Dilutions: Prepare serial 10-fold dilutions of the overnight culture in sterile saline.

  • Plating: Plate 100 µL of each dilution onto Brain Heart Infusion (BHI) agar plates containing varying concentrations of a glycopeptide antibiotic (e.g., vancomycin, though the principle applies to beta-lactams).

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Colony Counting: Count the number of colonies on each plate to determine the number of colony-forming units (CFU) per milliliter that are capable of growing at each antibiotic concentration.

  • Data Analysis: Plot the log10 CFU/mL against the antibiotic concentration. The area under the curve (AUC) can be calculated and compared to that of a known heteroresistant control strain (e.g., Mu3 for hVISA). An AUC ratio of ≥0.9 is often used to define heteroresistance.

Visualizations

Experimental_Workflow_for_MRSA_Detection Workflow for Investigating Potential Heteroresistance cluster_initial_testing Initial Susceptibility Testing cluster_interpretation Result Interpretation cluster_outcomes Outcomes & Confirmatory Testing cluster_confirmatory Confirmatory Steps for Equivocal Results cluster_final_report Final Reporting start S. aureus Isolate cefoxitin_dd Cefoxitin Disk Diffusion start->cefoxitin_dd result Interpret Zone Diameter at 18-24h cefoxitin_dd->result susceptible Susceptible (MSSA) (Zone ≥ 22mm) result->susceptible Clear Zone resistant Resistant (MRSA) (Zone ≤ 21mm) result->resistant No/Small Zone equivocal Equivocal/Discordant Result (e.g., colonies in zone) result->equivocal Ambiguous Result mecA_pcr mecA PCR equivocal->mecA_pcr pbp2a_latex PBP2a Latex Agglutination equivocal->pbp2a_latex report_mrsa Report as MRSA mecA_pcr->report_mrsa Positive report_mssa Report as MSSA mecA_pcr->report_mssa Negative pbp2a_latex->report_mrsa Positive pbp2a_latex->report_mssa Negative

Caption: Workflow for MRSA detection and confirmation.

mecA_Regulation_and_Resistance Simplified mecA Regulation Pathway cluster_sccmec SCCmec Element cluster_products Gene Products mecI mecI (Repressor) mecA mecA mecI->mecA Represses transcription mecR1 mecR1 (Sensor/Transducer) mecR1->mecI Inactivates PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA->PBP2a Encodes resistance Methicillin Resistance PBP2a->resistance Confers beta_lactam β-lactam Antibiotic (e.g., Cefoxitin) beta_lactam->mecR1 Binds to & activates

Caption: Regulation of mecA and methicillin resistance.

Validation & Comparative

A Head-to-Head Comparison: Methicillin Sodium vs. Oxacillin for In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in vitro determination of antimicrobial susceptibility is a cornerstone of preclinical research and clinical diagnostics. This guide provides an objective comparison of two historically significant penicillinase-resistant penicillins, Methicillin Sodium and Oxacillin, for in vitro testing, with a focus on their performance, underlying mechanisms, and current best practices.

While both methicillin and oxacillin belong to the same class of β-lactam antibiotics, oxacillin has largely superseded methicillin for routine in vitro susceptibility testing of Staphylococcus aureus. This shift is primarily due to oxacillin's superior stability during storage and incubation, which leads to more reliable and reproducible results. Methicillin, while historically important as the basis for the term "Methicillin-Resistant Staphylococcus aureus" (MRSA), is no longer commercially available in the United States for this purpose.

Mechanism of Action and Resistance

Both methicillin and oxacillin exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They specifically target and bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and eventual cell lysis.[1]

The primary mechanism of resistance to both agents in Staphylococcus aureus is the acquisition of the mecA gene.[2] This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for β-lactam antibiotics.[1][2] In the presence of methicillin or oxacillin, PBP2a can continue to catalyze the necessary cell wall cross-linking, rendering the bacterium resistant to the antibiotic's effects.

Data Presentation: Performance in Susceptibility Testing

The following tables summarize the key differences and performance metrics for methicillin and oxacillin in in vitro susceptibility testing. It is important to note that direct comparative studies are often older, as oxacillin has been the standard for many years.

Table 1: General Comparison of this compound and Oxacillin

FeatureThis compoundOxacillin
Primary Use in Testing Historical standard for detecting MRSACurrent standard for in vitro susceptibility testing of Staphylococci
Stability Less stable, can degrade during storage and incubationMore stable, providing more reliable and reproducible results
Commercial Availability (for testing) No longer commercially available in the USReadily available
Potency against MSSA Generally less potent than oxacillinMore potent against methicillin-susceptible S. aureus (MSSA)

Table 2: Interpretive Criteria for Oxacillin Susceptibility Testing (CLSI Guidelines)

Test MethodOrganismSusceptibleIntermediateResistant
Broth Microdilution (MIC in µg/mL) Staphylococcus aureus≤ 2-≥ 4
Coagulase-Negative Staphylococci≤ 0.25-≥ 0.5
Disk Diffusion (Zone Diameter in mm) Staphylococcus aureus (using a 1 µg oxacillin disk)≥ 1311 - 12≤ 10
Coagulase-Negative Staphylococci (using a 1 µg oxacillin disk)≥ 18-≤ 17

Note: Cefoxitin is now often used as a surrogate for oxacillin in disk diffusion tests for S. aureus due to clearer zone interpretation and better induction of mecA expression.[3][4]

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing relies on standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these methods.

Broth Microdilution MIC Testing Protocol

This method determines the minimum inhibitory concentration (MIC) of an antibiotic that prevents the visible growth of a bacterium.

  • Prepare Inoculum: From a pure, 18-24 hour culture, select 3-5 colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of oxacillin in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculate Plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions, as well as to a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For staphylococci, a full 24-hour incubation is recommended to detect oxacillin resistance.

  • Read Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Testing Protocol

This qualitative method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Apply Antibiotic Disk: Aseptically apply a 1 µg oxacillin disk to the surface of the agar. Ensure the disk is in firm contact with the agar.

  • Incubate: Invert the plate and incubate at 35°C ± 2°C for 24 hours for Staphylococcus spp.[5]

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

  • Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by CLSI (see Table 2).

Mandatory Visualizations

Signaling Pathway for Methicillin Resistance

The expression of the mecA gene, which is central to methicillin and oxacillin resistance, is controlled by a regulatory system. In the absence of a β-lactam antibiotic, the MecI repressor protein binds to the operator region of the mecA gene, preventing its transcription. When a β-lactam is present, it is sensed by the MecR1 signal transducer protein, which then initiates a cascade that leads to the inactivation of MecI, allowing for the transcription of mecA and the production of PBP2a.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam MecR1 MecR1 Beta-Lactam->MecR1 binds to MecI MecI MecR1->MecI inactivates mecA_gene mecA gene MecI->mecA_gene represses PBP2a PBP2a mecA_gene->PBP2a transcribed & translated Peptidoglycan Synthesis Peptidoglycan Synthesis PBP2a->Peptidoglycan Synthesis catalyzes Resistance Resistance Peptidoglycan Synthesis->Resistance

Caption: Signaling pathway of mecA-mediated resistance.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

G A Prepare 0.5 McFarland Bacterial Suspension B Dilute Suspension to ~5x10^5 CFU/mL A->B D Inoculate Microplate with Diluted Bacterial Suspension B->D C Prepare Serial Dilutions of Oxacillin in Microplate C->D E Incubate at 35°C for 16-24 hours D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Broth Microdilution MIC Testing.

Logical Relationship in Resistance Determination

The detection of the mecA gene is the gold standard for identifying methicillin/oxacillin resistance. Phenotypic tests, such as MIC determination and disk diffusion, are used to infer the presence of this genetic determinant.

G mecA mecA Gene Present PBP2a PBP2a Produced mecA->PBP2a encodes Phenotypic_Resistance Phenotypic Resistance (High MIC / Small Zone) PBP2a->Phenotypic_Resistance confers

Caption: Relationship between mecA, PBP2a, and resistance.

References

A Comparative Guide to MRSA Detection Methods Validated Against a Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate and rapid detection of Methicillin-resistant Staphylococcus aureus (MRSA) is critical for effective patient management, infection control, and the development of new antimicrobial agents. This guide provides an objective comparison of commonly used MRSA detection methods, with their performance validated against the recognized reference standard: Polymerase Chain Reaction (PCR) for the mecA gene.

The mecA gene encodes for the penicillin-binding protein 2a (PBP2a), which confers resistance to methicillin and other β-lactam antibiotics.[1] Therefore, the presence of this gene is a definitive marker for MRSA.[2][3] This guide presents quantitative data from various studies, details the experimental protocols for key methods, and provides a visual workflow for the validation process.

Data Presentation: Performance of MRSA Detection Methods

The following table summarizes the performance of various phenotypic methods for MRSA detection in comparison to the gold standard, mecA gene PCR. The data, including sensitivity and specificity, have been compiled from multiple studies to provide a comprehensive overview.

Detection MethodSensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)Reference(s)
Cefoxitin Disk Diffusion 97.2 - 10078.6 - 10097.2100[3][4][5]
Oxacillin Disk Diffusion 80 - 9010010087.5[2][6]
Chromogenic Agar 80 - 10078.6 - 99.598.6100[4][7]
Oxacillin MIC 91.6100Not ReportedNot Reported[2]
Vitek-2 97.210010093.3[4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results. Below are the protocols for the reference standard and commonly used phenotypic methods.

Reference Standard: mecA Gene PCR

Polymerase Chain Reaction (PCR) for the detection of the mecA gene is considered the gold standard for MRSA identification.[2][3]

a. DNA Extraction:

  • Bacterial colonies are suspended in a lysis buffer.

  • The suspension is incubated to break open the bacterial cells and release the DNA.

  • The mixture is then centrifuged to pellet cellular debris, and the supernatant containing the DNA is collected.[2]

b. PCR Amplification:

  • A PCR master mix is prepared containing DNA polymerase, primers specific for the mecA gene, deoxynucleotide triphosphates (dNTPs), and a reaction buffer.

  • The extracted DNA template is added to the master mix.

  • The reaction undergoes cycles of denaturation (to separate DNA strands), annealing (for primers to bind to the target sequence), and extension (for DNA polymerase to synthesize new DNA strands).[8][9]

c. Detection of Amplified Product:

  • The amplified DNA is visualized using gel electrophoresis. A band of the expected size indicates the presence of the mecA gene, confirming the isolate as MRSA.[8]

Cefoxitin Disk Diffusion

This method is recommended by the Clinical and Laboratory Standards Institute (CLSI) as a reliable phenotypic test for MRSA detection.[1]

a. Inoculum Preparation:

  • A suspension of the S. aureus isolate is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

b. Inoculation:

  • A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

c. Disk Application and Incubation:

  • A 30 µg cefoxitin disk is placed on the inoculated agar surface.

  • The plate is incubated at 33-35°C for 16-18 hours.[10]

d. Interpretation:

  • The diameter of the zone of inhibition around the disk is measured. An inhibition zone of ≤ 21 mm is interpreted as methicillin-resistant (S. aureus is considered MRSA).[11][12]

Oxacillin Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of oxacillin that inhibits the visible growth of the S. aureus isolate.

a. Inoculum Preparation:

  • A standardized inoculum of the S. aureus isolate is prepared as described for the disk diffusion method.

b. Inoculation and Incubation:

  • A series of tubes or microplate wells containing serial dilutions of oxacillin in broth are inoculated with the bacterial suspension.

  • The tubes or plates are incubated at 33-35°C for 16-20 hours.[13]

c. Interpretation:

  • The MIC is the lowest concentration of oxacillin at which there is no visible bacterial growth. An oxacillin MIC of ≥ 4 µg/mL indicates methicillin resistance.[11][13]

Chromogenic Agar

Chromogenic agars are selective and differential media that allow for the direct identification of MRSA.

a. Inoculation:

  • A patient specimen (e.g., nasal swab) or a suspension of a bacterial isolate is streaked directly onto the chromogenic agar plate.[14]

b. Incubation:

  • The plate is incubated aerobically at 35-37°C for 18-24 hours.[14]

c. Interpretation:

  • MRSA colonies typically appear as a specific color (e.g., mauve or pink) due to the enzymatic activity of the bacteria on the chromogenic substrates in the medium. The appearance of colonies of other colors or no growth suggests the absence of MRSA.[15]

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the validation of MRSA detection methods.

MRSA_Detection_Validation_Workflow cluster_Sample Sample Collection & Processing cluster_Methods Detection Methods cluster_Results Results & Comparison cluster_Validation Validation Metrics Sample Clinical Isolate (e.g., S. aureus) Phenotypic Phenotypic Tests (Cefoxitin Disk, MIC, etc.) Sample->Phenotypic Genotypic Genotypic Test (Gold Standard) (mecA PCR) Sample->Genotypic Pheno_Result Phenotypic Result (Resistant/Susceptible) Phenotypic->Pheno_Result Geno_Result Genotypic Result (mecA Positive/Negative) Genotypic->Geno_Result Comparison Compare Results Pheno_Result->Comparison Geno_Result->Comparison Metrics Calculate: - Sensitivity - Specificity - PPV - NPV Comparison->Metrics

Caption: Workflow for validating MRSA detection methods against the gold standard.

Signaling_Pathway_Placeholder cluster_Resistance Mechanism of Methicillin Resistance mecA mecA gene PBP2a Penicillin-Binding Protein 2a (PBP2a) mecA->PBP2a encodes CellWall Bacterial Cell Wall Synthesis PBP2a->CellWall facilitates Resistance Resistance PBP2a->Resistance leads to BetaLactam β-lactam Antibiotics (e.g., Methicillin, Oxacillin) BetaLactam->PBP2a has low affinity for BetaLactam->CellWall inhibits (in susceptible strains)

Caption: Simplified pathway of mecA-mediated methicillin resistance in S. aureus.

References

Cross-Resistance Between Methicillin Sodium and Other Beta-Lactams: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles between methicillin sodium and other beta-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts targeting antimicrobial resistance.

Introduction to Methicillin Resistance

Methicillin resistance in Staphylococcus aureus is a significant global health challenge, rendering a wide array of beta-lactam antibiotics ineffective. The primary mechanism of this resistance is the acquisition and expression of the mecA gene, which is located on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[1][2] The mecA gene encodes a modified Penicillin-Binding Protein, PBP2a, which has a low affinity for most beta-lactam antibiotics.[1][3][4] In the presence of these drugs, PBP2a takes over the essential functions of cell wall synthesis, allowing the bacteria to survive and proliferate.[3][4] Consequently, MRSA exhibits cross-resistance to virtually all beta-lactams, including penicillins, cephalosporins, and carbapenems.[4][5] A secondary mechanism of resistance involves the production of β-lactamase, an enzyme that inactivates certain penicillins.[1][3]

Comparative In Vitro Activity of Beta-Lactams against MRSA

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of methicillin (represented by oxacillin, as methicillin is no longer routinely used in clinical testing) and other beta-lactams against MRSA isolates from various studies.[4] MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: MIC Values of Penicillins against MRSA

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Oxacillin>128>256[5]
Penicillin G32>256[6][7]
Ampicillin256>256[6]
Amoxicillin256>256[6]

Table 2: MIC Values of Cephalosporins against MRSA

AntibioticGenerationMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
CefazolinFirst64>128[8]
CefuroximeSecond>64>64[1]
CeftriaxoneThird>64>64[1]
CefepimeFourth>32>32[1]
CeftarolineFifth11[4]

Table 3: MIC Values of Carbapenems against MRSA

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Imipenem>32>32[9]
Meropenem>32>32[9]
Doripenem>32>32[3]
Ertapenem>16>16[10]

Table 4: MIC Values of Beta-Lactam/Beta-Lactamase Inhibitor Combinations against MRSA

Antibiotic CombinationMIC50 (µg/mL)MIC90 (µg/mL)Source(s)
Amoxicillin-Clavulanate>32/16>32/16[11]
Ampicillin-Sulbactam>32/16>32/16[11]
Piperacillin-Tazobactam>128/4>128/4[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[12]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Materials:

  • MRSA isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agents (e.g., methicillin, other beta-lactams)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the MRSA isolate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Dilution: Prepare serial twofold dilutions of each beta-lactam antibiotic in CAMHB in the 96-well microtiter plates. The concentration range should be appropriate to determine the MIC for the tested organism.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Signaling Pathways and Mechanisms of Resistance

mecA Gene Regulation

The expression of the mecA gene is controlled by a regulatory system consisting of mecI and mecR1, which are located upstream of mecA. In the absence of a beta-lactam, the MecI protein acts as a repressor, binding to the operator region of mecA and preventing its transcription. When a beta-lactam antibiotic is present, it is sensed by the transmembrane protein MecR1, which initiates a signal transduction cascade leading to the inactivation of MecI and subsequent transcription of mecA.

mecA_regulation cluster_no_beta_lactam No Beta-Lactam Present cluster_beta_lactam Beta-Lactam Present MecI MecI mecA_promoter mecA promoter MecI->mecA_promoter mecA_gene mecA gene Beta_Lactam Beta-Lactam MecR1 MecR1 (Sensor) Beta_Lactam->MecR1 Activates MecI_inactive Inactive MecI MecR1->MecI_inactive Inactivates mecA_promoter2 mecA promoter mecA_gene2 mecA gene mecA_promoter2->mecA_gene2 Transcription PBP2a PBP2a mecA_gene2->PBP2a Translation

Caption: Regulation of mecA gene expression in the absence and presence of beta-lactam antibiotics.

Mechanism of PBP2a-Mediated Resistance

Standard Penicillin-Binding Proteins (PBPs) are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. Beta-lactam antibiotics mimic the structure of the D-Ala-D-Ala terminus of the peptidoglycan precursor and covalently bind to the active site of PBPs, thereby inhibiting their function and leading to cell lysis. In MRSA, PBP2a has a structurally altered active site that reduces its affinity for beta-lactams. This allows PBP2a to continue synthesizing the cell wall even when other PBPs are inactivated by the antibiotic.

PBP2a_mechanism cluster_susceptible Susceptible Staphylococcus aureus (MSSA) cluster_resistant Methicillin-Resistant Staphylococcus aureus (MRSA) Beta_Lactam_S Beta-Lactam PBP Penicillin-Binding Protein (PBP) Beta_Lactam_S->PBP Binds & Inhibits Cell_Wall_Synthesis_S Cell Wall Synthesis PBP->Cell_Wall_Synthesis_S Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Beta_Lactam_R Beta-Lactam PBP_R Penicillin-Binding Protein (PBP) Beta_Lactam_R->PBP_R Binds & Inhibits PBP2a PBP2a Beta_Lactam_R->PBP2a Low Affinity Cell_Wall_Synthesis_R Cell Wall Synthesis PBP2a->Cell_Wall_Synthesis_R Catalyzes Bacterial_Survival Bacterial Survival Cell_Wall_Synthesis_R->Bacterial_Survival Leads to

Caption: Comparison of beta-lactam action in susceptible and resistant S. aureus.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-resistance of a panel of beta-lactam antibiotics against MRSA isolates.

experimental_workflow Start Start: Isolate Collection Isolate_ID Isolate Identification (e.g., MALDI-TOF, 16S rRNA) Start->Isolate_ID MRSA_Confirm MRSA Confirmation (e.g., cefoxitin disk, mecA PCR) Isolate_ID->MRSA_Confirm Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) MRSA_Confirm->Inoculum_Prep MIC_Testing Broth Microdilution MIC Testing (CLSI M07) Inoculum_Prep->MIC_Testing Data_Analysis Data Analysis (Determine MIC50, MIC90) MIC_Testing->Data_Analysis End End: Report Generation Data_Analysis->End

Caption: Workflow for determining beta-lactam cross-resistance in MRSA.

Conclusion

The data presented in this guide clearly demonstrate the extensive cross-resistance of MRSA to a wide range of beta-lactam antibiotics, with the notable exception of the fifth-generation cephalosporin, ceftaroline. This broad resistance is primarily mediated by the expression of PBP2a. The provided experimental protocols and diagrams offer a foundational understanding for researchers engaged in the study of antimicrobial resistance and the development of novel therapeutics to combat MRSA infections.

References

A Head-to-Head Battle in the Petri Dish: Methicillin Sodium Versus Vancomycin for MSSA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro efficacy of antibiotics against Methicillin-Susceptible Staphylococcus aureus (MSSA) is critical for preclinical assessment and foundational to the development of effective therapeutic strategies. This guide provides a comparative analysis of methicillin sodium and vancomycin, focusing on their direct impact on MSSA in a laboratory setting, supported by quantitative data and detailed experimental protocols.

While beta-lactam antibiotics, like methicillin and its more stable successors oxacillin and nafcillin, are traditionally considered the treatment of choice for MSSA infections, the pervasive use of vancomycin for empirical therapy, particularly when Methicillin-Resistant S. aureus (MRSA) is suspected, necessitates a clear understanding of its comparative efficacy. This guide synthesizes available in vitro data to illuminate the performance of these two antibiotic classes against MSSA.

Quantitative Efficacy: A Tale of Two Antibiotics

The in vitro efficacy of an antibiotic is primarily assessed through two key metrics: the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, and time-kill assays, which measure the rate and extent of bacterial killing over time.

Efficacy ParameterMethicillin (Oxacillin/Nafcillin)VancomycinKey Observations
MIC Range for MSSA 0.25 to 1.0 µg/ml[1]1.0 to 3.0 µg/ml[1]Beta-lactams generally exhibit lower MICs against MSSA compared to vancomycin, indicating higher potency.
Time-Kill Assay (24h) 2.5 to 3.5 log₁₀ CFU/ml reduction[1][2]2.5 to 3.5 log₁₀ CFU/ml reduction[1][2]While the overall killing at 24 hours can be comparable, the rate at which this is achieved often differs.
Bactericidal Activity Generally rapid bactericidal activity.[3][4]Slower bactericidal activity compared to beta-lactams.[2][5]Nafcillin has been shown to be bactericidal against MSSA, while vancomycin alone was not in the same timeframe.[3][4]

Experimental Protocols: The Foundation of Comparative Data

The data presented is derived from standardized laboratory procedures designed to ensure reproducibility and comparability across studies. The primary methods employed are the broth microdilution for MIC determination and time-kill kinetic assays.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[6][7]

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the MSSA isolate, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL), is prepared in a sterile saline solution. This is further diluted in CAMHB to a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Antibiotic Dilution Antibiotic Dilution Inoculation Inoculation Antibiotic Dilution->Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation 16-20h at 35°C Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for MIC determination.
Time-Kill Kinetic Assay

Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time.

  • Inoculum Preparation: An exponential-phase culture of the MSSA isolate is diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Exposure to Antibiotic: The bacterial suspension is exposed to the antibiotic at a specified concentration (often a multiple of the MIC).

  • Sampling Over Time: Aliquots of the suspension are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification of Viable Bacteria: The removed aliquots are serially diluted and plated on agar. After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable bacteria at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[8]

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling & Plating Start Start Inoculum Prep Prepare MSSA Inoculum (~5x10^5 CFU/mL) Start->Inoculum Prep Add Antibiotic Introduce Antibiotic (e.g., 4x MIC) Inoculum Prep->Add Antibiotic Incubate Incubate at 37°C Add Antibiotic->Incubate Sample_T0 T=0h Incubate->Sample_T0 Sample_T4 T=4h Incubate->Sample_T4 Sample_T8 T=8h Incubate->Sample_T8 Sample_T24 T=24h Incubate->Sample_T24 Quantify Incubate Plates & Quantify CFU/mL Sample_T0->Quantify Sample_T4->Quantify Sample_T8->Quantify Sample_T24->Quantify Analyze Plot Time-Kill Curve Quantify->Analyze

Generalized Time-Kill Assay Workflow.

Concluding Remarks

The in vitro evidence consistently demonstrates that while both methicillin (represented by oxacillin and nafcillin) and vancomycin are effective against MSSA, beta-lactams generally exhibit greater potency, as indicated by lower MIC values. Furthermore, time-kill studies often reveal a more rapid bactericidal effect from beta-lactams compared to the slower killing kinetics of vancomycin.[2][5] These findings are crucial for informing the selection of appropriate antibiotics in a clinical setting once MSSA has been identified and for guiding the development of new anti-staphylococcal agents. The synergy of beta-lactams and vancomycin has also been explored, showing enhanced activity against MRSA and hVISA strains, though this effect was not observed with MSSA.[3][4][9] For MSSA, the superiority of beta-lactams in terms of bactericidal activity is a key takeaway from in vitro studies.[3][4]

References

The Gold Standard and Its Challengers: A Comparative Guide to Methicillin Resistance Detection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of genotypic (mecA) and phenotypic methods for determining methicillin resistance in Staphylococcus aureus, providing researchers, scientists, and drug development professionals with a comprehensive overview of current methodologies, their performance, and underlying principles.

The accurate and rapid detection of methicillin-resistant Staphylococcus aureus (MRSA) is a cornerstone of clinical microbiology and infection control. Methicillin resistance is primarily mediated by the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[1][2][3][4] The presence of the mecA gene is considered the gold standard for identifying MRSA.[5][6][7][8] However, a variety of phenotypic methods are routinely used in clinical laboratories due to their lower cost and ease of implementation.[9] This guide provides a detailed comparison of the performance of these phenotypic methods against the genotypic standard, supported by experimental data and protocols.

Performance of Phenotypic Methods Compared to mecA Gene Detection

The correlation between the presence of the mecA gene and phenotypic resistance can be strong, but discrepancies exist.[2][10][11] These can arise from factors such as heterogeneous expression of the mecA gene, the presence of the mecA homolog mecC, or hyper-production of β-lactamases in borderline oxacillin-resistant S. aureus (BORSA) strains.[1][12] The following table summarizes the performance of various phenotypic tests in comparison to PCR-based mecA gene detection.

Phenotypic TestSensitivity (%)Specificity (%)Study Population/Notes
Cefoxitin Disk Diffusion 100100220 S. aureus isolates[6]
100100S. aureus isolates from patients and healthcare workers[8]
Oxacillin E-strip 9891112 MRSA isolates identified by cefoxitin disk diffusion[5]
CHROMagar™ MRSA 98.13100220 S. aureus isolates[6]
96.0382112 MRSA isolates identified by cefoxitin disk diffusion[5]
Oxacillin Disk Diffusion 95.45100220 S. aureus isolates[6]
92.1-93.3100S. aureus isolates from patients and healthcare workers[8]
7510050 patients with pyogenic infections[9]
Oxacillin Screen Agar 97.22Not specified220 S. aureus isolates[6]
100100S. aureus isolates from healthcare workers[8]
83.310050 patients with pyogenic infections[9]
VITEK® 2 (Oxacillin) 85.57Not specified (88% accuracy)118 S. aureus isolates[12]
VITEK® 2 (Cefoxitin) 100Not specified (82% accuracy)118 S. aureus isolates[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results. The following are generalized protocols for the key experiments cited in the comparison.

Genotypic Method: mecA Gene Detection by PCR

This method is considered the gold standard for MRSA identification.

  • DNA Extraction: Bacterial DNA is extracted from cultured S. aureus isolates using methods such as rapid cell lysis or commercial DNA extraction kits.

  • PCR Amplification:

    • Primers: Specific primers targeting a conserved region of the mecA gene are used. Some studies also include primers for S. aureus-specific genes like nuc or femA for species confirmation in the same reaction (multiplex PCR).[13]

    • Reaction Mixture: A standard PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primers is prepared.

    • Cycling Conditions: The PCR is run in a thermal cycler with optimized parameters for denaturation, annealing, and extension to amplify the target DNA sequence.

  • Detection of Amplified Product: The presence of the amplified mecA gene product is typically visualized by agarose gel electrophoresis, where a band of the expected size indicates a positive result. Real-time PCR with melting curve analysis can also be used for detection.[14]

Phenotypic Method: Cefoxitin Disk Diffusion

This is a widely recommended phenotypic method due to its high accuracy and ability to induce mecA expression.[6]

  • Inoculum Preparation: A standardized suspension of the S. aureus isolate, equivalent to a 0.5 McFarland standard, is prepared in sterile saline or broth.

  • Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: A cefoxitin disk (typically 30 µg) is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35°C for 16-18 hours.

  • Interpretation: The diameter of the zone of inhibition around the disk is measured. The isolate is classified as resistant or susceptible based on established clinical breakpoints (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines).

Phenotypic Method: Oxacillin Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of oxacillin.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for disk diffusion.

  • Serial Dilutions: Serial twofold dilutions of oxacillin are prepared in Mueller-Hinton broth, typically in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of oxacillin that completely inhibits visible bacterial growth. The isolate is categorized as resistant or susceptible based on established MIC breakpoints.

Visualizing the Workflow and Underlying Principles

The following diagrams illustrate the experimental workflow for comparing genotypic and phenotypic methods and the logical relationship between the mecA gene and the expression of methicillin resistance.

experimental_workflow cluster_sample Sample Preparation cluster_genotypic Genotypic Method cluster_phenotypic Phenotypic Methods cluster_comparison Comparison start S. aureus Isolate culture Culture on appropriate media start->culture suspension Prepare standardized inoculum (0.5 McFarland) culture->suspension dna_extraction DNA Extraction suspension->dna_extraction disk_diffusion Disk Diffusion (Cefoxitin/Oxacillin) suspension->disk_diffusion mic Broth Microdilution (Oxacillin) suspension->mic pcr PCR for mecA gene dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel result_geno mecA Positive/Negative gel->result_geno compare Correlate Results (Calculate Sensitivity & Specificity) result_geno->compare result_pheno Resistant/Susceptible disk_diffusion->result_pheno mic->result_pheno result_pheno->compare

Caption: Experimental workflow for comparing genotypic and phenotypic methicillin resistance testing.

logical_relationship cluster_genotype Genotype cluster_expression Gene Expression & Protein Synthesis cluster_phenotype Phenotype cluster_discrepancies Factors Leading to Discrepancies mecA mecA gene present transcription Transcription & Translation mecA->transcription leads to no_mecA mecA gene absent no_pbp2a No PBP2a production no_mecA->no_pbp2a results in pbp2a PBP2a production transcription->pbp2a resistance Methicillin Resistance pbp2a->resistance confers susceptibility Methicillin Susceptibility no_pbp2a->susceptibility factors Heterogeneous expression mecC gene presence Hyper-β-lactamase production factors->resistance can lead to factors->susceptibility can appear as

Caption: Logical relationship between the mecA gene and methicillin resistance phenotype.

References

A Comparative Analysis of Commercial Methicillin Susceptibility Tests for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid determination of methicillin resistance in Staphylococcus aureus (MRSA) is paramount for effective patient management, infection control, and the development of new antimicrobial agents. A variety of commercial systems are available, each employing different methodologies with inherent advantages and limitations. This guide provides a comparative analysis of prominent commercial methicillin susceptibility tests, supported by performance data and detailed experimental protocols to aid in the selection of the most appropriate method for specific research and clinical needs.

Performance of Commercial Methicillin Susceptibility Tests

The performance of various commercial systems for detecting methicillin resistance in S. aureus is summarized below. The data is compiled from multiple studies and presented as sensitivity, specificity, and categorical agreement where available. The gold standard for comparison is typically the detection of the mecA gene by polymerase chain reaction (PCR), which is the genetic determinant of methicillin resistance.

Test Method/SystemPrincipleSensitivity (%)Specificity (%)Categorical Agreement (%)Key Findings
Automated Systems
Vitek 2 (bioMérieux)Broth microdilution97.3 - 99.597.2 - 99.590.7 - 99.8High performance for both mecA and mecC-mediated resistance.[1][2][3][4] Some studies note a tendency to undercall vancomycin MICs.[5]
MicroScan WalkAway (Beckman Coulter)Broth microdilution96.4 - >95100-Equivalent performance to Vitek 2 for mecC-MRSA detection.[1][2] May produce higher vancomycin MICs compared to reference methods.[6]
BD Phoenix (BD Diagnostics)Broth microdilution75 - 99.810089.6 - 99.8Performance for mecA-MRSA is high, but significantly lower for mecC-MRSA.[1][2][4] Shows high categorical agreement for vancomycin susceptibility.[6]
Molecular Assays
LightCycler MRSA Advanced (Roche)Real-time PCR84.3898.52-Faster and requires less hands-on time compared to some other PCR methods.[7][8]
Detect-Ready MRSA (Molzym)PCR57.6999.59-Higher specificity and positive predictive value than LightCycler in one study, but lower sensitivity.[7][8]
IDI-MRSA (BD)Real-time PCR90 - 9495 - 99-Demonstrated high sensitivity, particularly with nasal swabs.
Chromogenic Agar
CHROMagar MRSA (BD)Selective and differential culture---Considered a reference system in some comparative studies for screening.[7] Can reliably report negative cultures.[9]
Latex Agglutination
MRSA-Screen (Denka Seiken)PBP2a detection98 - 10098 - 99.1-Performance approaches the accuracy of PCR and is considered superior to single phenotype-based methods.[3][10][11]
Other Phenotypic Methods
Cefoxitin Disk DiffusionAgar disk diffusion100100-Considered a reliable substitute for molecular methods when they are not accessible.[12] Better inducer of mecA expression than oxacillin.
Oxacillin Agar ScreenAgar dilution99.098.1-A widely applied method for MRSA detection.[3][10]

Experimental Protocols

Detailed methodologies for key methicillin susceptibility tests are outlined below. These protocols are based on established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution (Automated Systems)
  • Inoculum Preparation : A standardized inoculum of the S. aureus isolate is prepared to a 0.5 McFarland turbidity standard.[13]

  • Inoculation : The standardized bacterial suspension is used to inoculate a test card or panel containing various antibiotics at different concentrations.

  • Incubation : The inoculated panel is incubated at 33-35°C for a specified period (typically 16-20 hours), allowing for bacterial growth.[13]

  • Reading and Interpretation : Automated systems monitor bacterial growth in the presence of the antibiotics. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that inhibits visible growth. The system's software then interprets the MIC value to categorize the isolate as susceptible, intermediate, or resistant based on established breakpoints.

Real-Time PCR for mecA Gene Detection
  • Sample Preparation : DNA is extracted from the S. aureus isolate or directly from a clinical specimen.

  • PCR Amplification : The extracted DNA is added to a PCR reaction mixture containing primers and probes specific for the mecA gene.

  • Detection : The reaction is performed in a real-time PCR instrument that monitors the amplification of the target DNA in real-time. The detection of an amplification signal indicates the presence of the mecA gene and thus methicillin resistance.

Cefoxitin Disk Diffusion
  • Inoculum Preparation : A standardized inoculum (0.5 McFarland) of the S. aureus isolate is prepared.

  • Inoculation : A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disk Application : A cefoxitin disk (30 µg) is placed on the surface of the inoculated agar.

  • Incubation : The plate is incubated at 33-35°C for 16-18 hours.

  • Interpretation : The diameter of the zone of inhibition around the disk is measured. The isolate is classified as resistant or susceptible based on CLSI interpretive criteria.

Visualizing Methodologies

The following diagrams illustrate the general workflow for methicillin susceptibility testing and a logical comparison of the different testing categories.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation Isolate Bacterial Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Genotypic Genotypic Test (e.g., PCR for mecA) Isolate->Genotypic Phenotypic Phenotypic Test (e.g., Disk Diffusion, Broth Microdilution) Inoculum->Phenotypic Incubation Incubation (16-24 hours) Phenotypic->Incubation Interpretation Interpretation (Susceptible/Resistant) Genotypic->Interpretation Direct Detection Measurement Measurement (Zone Diameter or MIC) Incubation->Measurement Measurement->Interpretation

Caption: General experimental workflow for methicillin susceptibility testing.

Logical_Comparison cluster_phenotypic Phenotypic Methods cluster_genotypic Genotypic Methods Automated Automated Systems (Vitek 2, MicroScan, Phoenix) Manual Manual Methods (Disk Diffusion, Agar Screen) Automated->Manual Different Throughput Latex Latex Agglutination (PBP2a Detection) PCR PCR Assays (Real-time, Conventional) PCR->Latex Different Targets Method_Type Methicillin Susceptibility Testing Methods Method_Type->Automated Measures Growth Method_Type->Manual Measures Growth Method_Type->Latex Detects Protein Method_Type->PCR Detects Gene

Caption: Logical comparison of different methicillin susceptibility testing methods.

References

Synergistic Effects of Methicillin Sodium with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antibiotic resistance, combination therapy has emerged as a critical strategy to enhance efficacy and overcome resistance mechanisms. This guide provides a comparative analysis of the synergistic effects of methicillin sodium, and the closely related oxacillin, with other antibiotics against various bacterial strains, particularly focusing on Staphylococcus aureus. The data presented is compiled from multiple research studies and is intended for researchers, scientists, and drug development professionals.

Synergistic Combinations and Efficacy

The synergistic potential of methicillin and oxacillin has been evaluated in combination with several classes of antibiotics. The primary quantitative measure of synergy is the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 typically indicates synergy.

Methicillin/Oxacillin in Combination with β-Lactamase Inhibitors

Combinations of β-lactams like methicillin and penicillin G with β-lactamase inhibitors such as sulbactam have demonstrated synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA).[1] One study found that combinations of methicillin and penicillin G with sulbactam showed synergistic effects against 50% and 68% of the tested MRSA strains, respectively.[1] Interestingly, this synergy may not solely be due to β-lactamase inhibition but could involve other mechanisms that suppress MRSA-specific resistance.[1]

Antibiotic CombinationTarget OrganismPercentage of Synergistic StrainsReference
Methicillin + SulbactamMRSA50%[1]
Penicillin G + SulbactamMRSA68%[1]
Penicillin G + Clavulanic AcidMRSASynergistic[1]
Methicillin/Oxacillin in Combination with Aminoglycosides

The combination of β-lactam antibiotics with aminoglycosides has also been shown to produce synergistic effects against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA.[2][3] One study reported that combining plectasin (a defensin antimicrobial peptide) with aminoglycosides like gentamicin, neomycin, or amikacin resulted in synergistic effects in 76-78% of MSSA and MRSA strains.[2][3] Similarly, combinations with β-lactams such as penicillin, amoxicillin, or flucloxacillin showed synergy in 87-89% of MSSA and MRSA strains when combined with plectasin.[2][3]

Antibiotic CombinationTarget OrganismPercentage of Synergistic StrainsReference
Plectasin + Gentamicin/Neomycin/AmikacinMSSA & MRSA76-78%[2][3]
Plectasin + Penicillin/Amoxicillin/FlucloxacillinMSSA & MRSA87-89%[2][3]
Oxacillin in Combination with Other Antibiotics against MRSA

A broader screening of antibiotic combinations against an MRSA strain (ATCC 43300) revealed several synergistic pairings involving oxacillin.[4][5][6] These combinations often lead to a significant reduction in the minimum inhibitory concentration (MIC) of each antibiotic.

Antibiotic CombinationTarget OrganismFIC IndexReference
Oxacillin + LevofloxacinMRSA (ATCC 43300)Synergistic (ε ~ < -0.5)[4][5][6]
Oxacillin + VancomycinMRSA (ATCC 43300)Synergistic (ε ~ < -0.5)[4][5][6]
Oxacillin + GentamicinMRSA (ATCC 43300)Synergistic (ε ~ < -0.5)[4][5][6]
Oxacillin + ClindamycinMRSA (ATCC 43300)Synergistic (ε ~ < -0.5)[4][5][6]
Baicalin + Oxacillin SodiumMRSA (USA300)0.5[7]

Experimental Protocols

The assessment of antibiotic synergy in research primarily relies on two key in vitro methods: the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index.[8][9][10]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration that is a multiple of the highest concentration to be tested (e.g., 4x).[8] Perform serial twofold dilutions of each antibiotic in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns) and the other along the y-axis (rows).[9]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture.[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9][11]

  • Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35°C for 18-24 hours.[9]

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.[11] The FIC index is calculated using the formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).[9][10]

    • Synergy: FIC index ≤ 0.5

    • Indifference/Additive: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assay Protocol

Time-kill assays assess the bactericidal activity of antibiotic combinations over time.[12][13]

  • Preparation: Prepare flasks containing cation-adjusted Mueller-Hinton broth (CAMHB) with the desired concentrations of each antibiotic alone and in combination. Common concentrations tested are sub-inhibitory (e.g., 0.25x MIC) and supra-inhibitory (e.g., 2x MIC).[13]

  • Inoculation: Inoculate the flasks with a mid-logarithmic phase bacterial culture to a final density of approximately 5 x 10^5 to 10^6 CFU/mL.[13][14]

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 35-37°C.[15][14] At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

  • Quantification: Perform serial dilutions of the samples and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).[15]

  • Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[15]

Mechanisms of Synergy

The synergistic interactions between methicillin/oxacillin and other antibiotics are often attributed to complementary mechanisms of action.

// Connections Methicillin -> PBP [label="Inhibits", color="#4285F4"]; PBP -> CellWall [label="Essential for", color="#202124"]; BLI -> BetaLactamase [label="Inhibits", color="#34A853"]; BetaLactamase -> Methicillin [label="Inactivates", color="#EA4335", style=dashed]; Aminoglycoside -> Ribosome [label="Inhibits", color="#FBBC05"]; Vancomycin -> CellWall [label="Inhibits", color="#EA4335"]; Methicillin -> CellPermeability [label="May increase", color="#4285F4", style=dashed]; CellPermeability -> Aminoglycoside [label="Enhances uptake of", color="#202124"]; } dot Mechanisms of Antibiotic Synergy with Methicillin

// Workflow Connections Strain -> Inoculum; Antibiotics -> Checkerboard; Antibiotics -> TimeKill; Inoculum -> Checkerboard; Inoculum -> TimeKill; Checkerboard -> FIC; TimeKill -> KillCurve; } dot Workflow for In Vitro Synergy Testing

References

Navigating the Maze of Methicillin Susceptibility Testing: A Head-to-Head Comparison of Automated Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the rapid and accurate determination of methicillin susceptibility in Staphylococcus aureus is paramount. The choice of an automated system can significantly impact workflow efficiency, therapeutic decisions, and infection control measures. This guide provides an objective comparison of the performance of leading automated systems, supported by experimental data, to aid in the selection of the most appropriate platform for your laboratory's needs.

The landscape of automated methicillin susceptibility testing is dominated by both phenotype-based systems, which assess bacterial growth in the presence of antibiotics, and molecular-based systems, which detect the genetic determinants of resistance. This guide will delve into the performance characteristics of prominent systems in both categories.

Phenotypic Powerhouses: VITEK 2, MicroScan, and BD Phoenix

Phenotypic methods remain a cornerstone of clinical microbiology for their ability to provide a direct measure of bacterial resistance. The VITEK 2 (bioMérieux), MicroScan WalkAway (Beckman Coulter), and BD Phoenix (Becton, Dickinson and Company) are among the most widely adopted automated systems. Their performance in detecting methicillin-resistant S. aureus (MRSA), particularly challenging strains like those carrying the mecC gene, has been the subject of numerous studies.

A comparative study evaluating the detection of mecC-positive MRSA revealed that the VITEK 2 and MicroScan systems demonstrated equivalent and high performance, with detection rates exceeding 95%.[1][2] In contrast, the Phoenix system showed a lower detection rate of 75% for these strains.[1] For the more common mecA-mediated resistance, both the BD Phoenix and VITEK 2 systems have been shown to have high categorical agreement with reference methods, at 99.8% and 99.7% respectively, especially with the inclusion of cefoxitin in their testing panels.[3][4]

The choice between these systems may also hinge on workflow and time-to-result. One study found that the VITEK 2 system required less manual manipulation and had a shorter time to result compared to the Phoenix system.[5]

The Molecular Revolution: GeneXpert and Other PCR-Based Assays

Molecular assays offer the advantage of rapid turnaround times and the direct detection of resistance genes, bypassing the need for bacterial culture. The GeneXpert MRSA/SA assay (Cepheid) is a widely used real-time PCR system that can deliver results in about an hour.[6][7]

Performance evaluations of the GeneXpert MRSA/SA assay have consistently demonstrated high sensitivity and specificity. One study reported an overall sensitivity of 90% and a specificity of 97% for the detection of MRSA from various clinical specimens.[8] For nasal swabs, the sensitivity and specificity were even higher, at 95% and 98%, respectively.[8] Another meta-analysis highlighted the robust performance of the Xpert assay for detecting both methicillin-sensitive S. aureus (MSSA) and MRSA, with sensitivities and specificities generally exceeding 90% across different sample types.[7]

Other fully-automated real-time PCR systems, such as the QIAGEN artus MRSA/SA QS-RGQ and the BD MAX MRSA assay, have also been evaluated for MRSA screening. A comparative study found similar sensitivity (80%) for both systems, with the QIAGEN system showing slightly higher specificity (95.8% vs. 90.0%).[9]

The Rise of AI and Imaging: The BD Kiestra TLA System

A newer frontier in automated susceptibility testing involves the integration of artificial intelligence and imaging. The BD Kiestra Total Lab Automation (TLA) system, coupled with the MRSA Application (MRSA App), uses AI to interpret colorimetric changes on chromogenic agar, indicative of MRSA growth. A multi-site study of this system reported a high sensitivity of 98.15% and a specificity of 96.69% for MRSA detection from anterior nares specimens, demonstrating performance comparable to manual reading by laboratory technologists.[10][11]

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the performance data of the discussed automated systems based on published studies.

Table 1: Performance of Phenotypic Automated Systems for Methicillin Susceptibility Testing

SystemOrganism/Resistance MechanismSensitivity (%)Specificity (%)Categorical Agreement (%)Reference
VITEK 2 mecC-positive MRSA>95--[1][2]
mecA-positive MRSA99.597.299.7[3][4][12]
MicroScan mecC-positive MRSA>95--[1][2]
BD Phoenix mecC-positive MRSA75--[1]
mecA-positive MRSA--99.8[3][4]

Table 2: Performance of Molecular and Imaging-Based Automated Systems for MRSA Detection

SystemSample TypeSensitivity (%)Specificity (%)Positive Predictive Value (%)Negative Predictive Value (%)Reference
GeneXpert MRSA/SA All clinical specimens90978698[8]
Nasal swabs95989099[8]
QIAGEN artus MRSA/SA QS-RGQ Clinical swabs8095.833.399.5[9]
BD MAX MRSA Clinical swabs8090.017.499.4[9]
BD Kiestra TLA with MRSA App Anterior nares specimens98.1596.6988.1199.52[10][11]

Experimental Protocols: A Glimpse into the Methodology

The evaluation of these automated systems typically involves a rigorous comparison against a "gold standard" or reference method. For phenotypic systems, this is often broth microdilution (BMD) as per Clinical and Laboratory Standards Institute (CLSI) guidelines. For molecular systems, the reference method is typically culture-based identification and susceptibility testing, sometimes supplemented with PCR for confirmation of resistance genes.

A common experimental workflow for evaluating an automated system involves the following steps:

  • Isolate Collection: A diverse panel of clinical S. aureus isolates, including both methicillin-susceptible and resistant strains with various genetic backgrounds (e.g., different SCCmec types), is collected.

  • Reference Method Testing: All isolates are tested using the reference method (e.g., BMD for phenotypic systems, culture and PCR for molecular systems) to establish their true susceptibility profile.

  • Automated System Testing: The same set of isolates is then tested on the automated system(s) being evaluated, following the manufacturer's instructions.

  • Data Analysis: The results from the automated system are compared to the reference method results to calculate performance metrics such as sensitivity, specificity, categorical agreement, and error rates (very major, major, and minor errors).

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow for performance evaluation and the logical interpretation of results.

Experimental_Workflow cluster_setup Preparation cluster_analysis Analysis Isolates Clinical S. aureus Isolates (MSSA & MRSA) Ref_Method Reference Method Testing (e.g., Broth Microdilution, PCR) Isolates->Ref_Method Auto_System Automated System Testing (e.g., VITEK 2, GeneXpert) Isolates->Auto_System Comparison Result Comparison Ref_Method->Comparison Auto_System->Comparison Performance Performance Metrics Calculation (Sensitivity, Specificity, etc.) Comparison->Performance

Caption: A typical experimental workflow for evaluating automated methicillin susceptibility testing systems.

Result_Interpretation cluster_phenotypic Phenotypic System cluster_molecular Molecular System Pheno_Input Growth Detected? Pheno_Resistant Resistant (MRSA) Pheno_Input->Pheno_Resistant Yes Pheno_Susceptible Susceptible (MSSA) Pheno_Input->Pheno_Susceptible No Mol_Input mecA/mecC Gene Detected? Mol_Resistant Resistant (MRSA) Mol_Input->Mol_Resistant Yes Mol_Susceptible Susceptible (MSSA) Mol_Input->Mol_Susceptible No

Caption: Logical interpretation of results from phenotypic and molecular automated systems.

References

Dawn of a New Era in Antimicrobial Warfare: Novel Compounds Challenge Methicillin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, researchers are making significant strides in developing novel compounds that demonstrate potent in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a notorious superbug responsible for a substantial burden of hospital- and community-acquired infections. This guide provides a comparative analysis of the in vitro efficacy of several new chemical entities against MRSA, benchmarked against the conventional β-lactam antibiotic, Methicillin Sodium. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals in the quest for next-generation antimicrobial agents.

Comparative In Vitro Activity: A Quantitative Overview

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following table summarizes the MIC values of several novel compounds against various MRSA strains, juxtaposed with the activity of comparator antibiotics. It is important to note that oxacillin is often used as a surrogate for methicillin in susceptibility testing.[1][2]

Compound/DrugMRSA Strain(s)MIC (µg/mL)Comparator DrugComparator MIC (µg/mL)
Novel Oxindole Compounds
KS156 Clinical Isolates4.5 - 9.7OxacillinHighly Resistant
KS166 Clinical Isolates4.5 - 9.7OxacillinHighly Resistant
KS176 Clinical Isolates4.5 - 9.7OxacillinHighly Resistant
KS196 Clinical Isolates4.5 - 9.7OxacillinHighly Resistant
KS206 Clinical Isolates4.5 - 9.7OxacillinHighly Resistant
Nitroimidazole Derivative
Compound 8gStandard and Clinical Strains1Metronidazole32 - 64
Acylphloroglucinol Derivative
Compound A5Gram-positive bacteria0.98Vancomycin4 - 8
Natural Compound
MC21-A10 Clinical Isolates1 - 2Vancomycin<0.25 - 2[3]
Melittin (Antimicrobial Peptide)
Melittin6 Clinical Isolates0.625 - 5OxacillinResistant (Geometric Mean: 16)[4]

Delving into the Mechanism of Action

Understanding how these novel compounds exert their antimicrobial effect is paramount for their development as therapeutic agents. While research is ongoing, initial studies have elucidated the mechanisms for some of these promising molecules.

For instance, the acylphloroglucinol derivative A5 is believed to induce its anti-MRSA effect through membrane damage and the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] This dual-action mechanism can be particularly effective in overcoming resistance.

In a different approach, Tarocins A and B act as inhibitors of wall teichoic acid biosynthesis.[6] Wall teichoic acids are crucial components of the gram-positive bacterial cell wall, and their inhibition can restore the susceptibility of MRSA to β-lactam antibiotics.[6]

The antimicrobial peptide melittin acts by disrupting the integrity of the bacterial cell membrane, leading to cell death.[4]

cluster_A5 Acylphloroglucinol A5 Mechanism A5 Compound A5 Membrane MRSA Cell Membrane A5->Membrane ROS ROS Production A5->ROS Damage Membrane Damage Membrane->Damage Death Bacterial Cell Death Damage->Death Stress Oxidative Stress ROS->Stress Stress->Death

Figure 1: Proposed mechanism of action for Acylphloroglucinol A5 against MRSA.

Experimental Protocols

The determination of in vitro activity of the novel compounds was primarily conducted using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Bacterial Strain Preparation: MRSA strains are cultured on appropriate agar plates, and a single colony is used to inoculate a sterile broth medium. The culture is incubated until it reaches the exponential growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard.

  • Compound Dilution: The novel compounds and comparator antibiotics are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Each well of the microtiter plate, containing the diluted compounds, is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The inoculated plates are incubated at a controlled temperature, typically 35-37°C, for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate Wells with MRSA Suspension A->C B Serial Dilution of Novel Compounds & Methicillin in 96-Well Plate B->C D Incubate Plate (35-37°C, 16-24h) C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Figure 2: Experimental workflow for MIC determination.

Conclusion

The emergence of novel compounds with significant in vitro activity against MRSA offers a beacon of hope in the fight against antimicrobial resistance. The diverse mechanisms of action, ranging from membrane disruption to inhibition of essential cellular pathways, provide multiple avenues for therapeutic intervention. The data presented in this guide underscores the potential of these new chemical entities to be developed into effective treatments for MRSA infections. Further preclinical and clinical studies are warranted to fully assess their therapeutic potential.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Methicillin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

The meticulous management of chemical and biological materials is paramount for ensuring the safety of laboratory personnel and protecting the environment. Adherence to established disposal protocols for antibiotics like Methicillin Sodium is critical to prevent the environmental dissemination of antibiotic residues, which contributes to the growing threat of antimicrobial resistance (AMR).[1][2] This guide provides essential, step-by-step procedures for the safe and effective disposal of methicillin, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

This compound should be treated as hazardous chemical waste.[1][3] All personnel involved in the disposal process must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][4] Handling should occur in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.[4]

Step-by-Step Disposal Procedures

The appropriate disposal method for methicillin depends on its form—whether it is a concentrated stock solution, present in used culture media, or contaminating laboratory equipment.[1]

Concentrated Methicillin Stock Solutions and Unused Product

High-concentration methicillin solutions are considered hazardous chemical waste and must not be disposed of down the drain.[1][4]

  • Collection : Collect all concentrated methicillin waste, including expired or unused solutions, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4]

  • Chemical Inactivation (Recommended) : Before collection by environmental health and safety (EHS) personnel, chemical degradation is a highly effective method to inactivate the β-lactam ring.[1] After inactivation, the resulting solution must still be collected in a hazardous waste container and disposed of through your institution's EHS program.[1]

  • Reagent Preparation : Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Inactivation : In a suitable container within a chemical fume hood, mix the concentrated methicillin solution with an equal volume of the 1 M NaOH solution (1:1 volume ratio).[1]

  • Incubation : Allow the mixture to stand for at least 4 hours at room temperature to ensure complete degradation of the β-lactam ring.[1]

  • Disposal : Following the incubation period, transfer the inactivated solution to a designated hazardous waste container for collection by EHS.

Used Cell Culture Media Containing Methicillin

This liquid waste requires decontamination to degrade the antibiotic before disposal.

  • Decontamination : The recommended method is steam autoclaving, which uses saturated steam and pressure for effective decontamination and hydrolysis of the heat-labile β-lactam antibiotic.[1][5]

  • Post-Autoclave Disposal : After autoclaving and cooling, the decontaminated media can typically be disposed of down the sanitary sewer, provided no other hazardous chemicals are present.[1] However, always consult and adhere to your institution's specific guidelines, as local regulations may vary.[1][5]

  • Preparation : Collect liquid waste in an autoclavable container (e.g., a loosely capped borosilicate glass bottle). Do not seal the container tightly to avoid pressure buildup.

  • Autoclaving : Process the waste in a steam autoclave at 121°C (250°F) and approximately 15 psi for a minimum of 30 minutes.[1]

  • Cooling & Disposal : Allow the container to cool completely before handling. Once cooled, dispose of the liquid according to institutional policy.[1]

Contaminated Laboratory Equipment

Proper decontamination of all labware (e.g., glassware, pipette tips, plates) that has contacted methicillin is crucial.[1]

  • Solid Waste (Disposable) :

    • Collection : Collect items like contaminated gloves, pipette tips, and plates in designated biohazard or chemical waste containers.[1]

    • Decontamination : Autoclave the solid waste at 121°C for at least 30 minutes.[1]

    • Disposal : After autoclaving and cooling, the waste can typically be disposed of in the regular laboratory trash, in accordance with institutional policy.[1]

  • Reusable Equipment (e.g., Glassware) :

    • Decontamination : Submerge reusable glassware and equipment in a 1 M NaOH solution for at least 4 hours to inactivate any residual methicillin.[1]

    • Cleaning : After chemical inactivation, proceed with standard laboratory cleaning and sterilization procedures before reuse.[1]

Summary of Methicillin Inactivation Parameters

The following table summarizes the recommended operational parameters for methicillin inactivation.[1]

Waste TypeInactivation MethodReagent/ParametersTimeEfficacy
Concentrated Methicillin Solutions Chemical HydrolysisReagent : 1 M Sodium Hydroxide (NaOH)Volume Ratio : 1:1 (NaOH:Methicillin)≥ 4 hours at room temperatureComplete degradation of the β-lactam ring.[1]
Used Culture Media & Liquid Waste Steam AutoclavingTemperature : 121°C (250°F)Pressure : ~15 psi≥ 30 minutesEffective for biological decontamination and degradation of methicillin.[1]
Contaminated Labware (Solid & Reusable) Steam Autoclaving or Chemical InactivationAutoclave : 121°C for ≥ 30 minutesChemical : Soak in 1 M NaOH≥ 4 hours (Chemical)Renders materials safe for final disposal or reuse.[1]

Methicillin Disposal Workflow

The diagram below illustrates the decision-making process for the proper disposal of different forms of methicillin waste in a laboratory setting.[1]

MethicillinDisposal start Methicillin Waste Generated waste_type Identify Waste Type start->waste_type stock Concentrated Stock or Unused Product waste_type->stock  Concentrated media Used Culture Media (Liquid Waste) waste_type->media  Liquid labware Contaminated Labware (Solid/Reusable) waste_type->labware  Solid collect_stock Collect in Labeled Hazardous Waste Container stock->collect_stock autoclave_media Steam Autoclave: 121°C for 30+ min media->autoclave_media labware_type Solid or Reusable? labware->labware_type inactivate Chemical Inactivation: 1M NaOH for 4+ hours collect_stock->inactivate Recommended ehs_disposal Dispose via EHS Program collect_stock->ehs_disposal Direct Disposal inactivate->ehs_disposal drain_disposal Dispose via Sanitary Sewer (per institutional policy) autoclave_media->drain_disposal solid_waste Solid Waste (e.g., tips, plates) labware_type->solid_waste  Solid reusable_waste Reusable Equipment (e.g., glassware) labware_type->reusable_waste  Reusable autoclave_solid Autoclave Solid Waste solid_waste->autoclave_solid soak_reusable Soak in 1M NaOH for 4+ hours reusable_waste->soak_reusable trash_disposal Dispose in Regular Lab Trash (post-decontamination) autoclave_solid->trash_disposal clean_reuse Standard Cleaning & Sterilization soak_reusable->clean_reuse

Decision workflow for the safe disposal of methicillin waste.

References

Essential Safety and Operational Guide for Handling Methicillin Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Methicillin Sodium, a penicillinase-resistant β-lactam antibiotic. Following these procedural steps is critical for mitigating risks and ensuring a safe laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance. Understanding its potential dangers is the first step in safe handling. Key hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory and Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled. It can also cause an allergic skin reaction.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3]

  • Hand Protection: Use chemical-resistant, disposable gloves. Gloves must be inspected before use, and hands should be washed thoroughly after handling.[1][4]

  • Body Protection: A lab coat is required to protect skin and clothing.[1] For tasks with a higher risk of exposure, impervious clothing may be necessary.[5]

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[1][2] If ventilation is inadequate, wear respiratory protection, such as a particle filter respirator.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

  • Preparation and Engineering Controls:

    • Ensure adequate ventilation at the workstation. All procedures that may generate dust or aerosols should be conducted in a chemical fume hood.[1][2]

    • Before starting, ensure all necessary PPE is available and in good condition.

    • Ensure that eyewash stations and safety showers are close to the workstation location.[2]

  • Handling the Compound:

    • Avoid the formation of dust when handling the solid form.[1][2]

    • Do not allow the substance to come into contact with eyes, skin, or clothing.[1][3][6]

    • Avoid ingestion and inhalation.[1][3][6]

  • Storage:

    • Store this compound in a tightly closed container in a well-ventilated area.[1][4]

    • For long-term stability, it is often recommended to store it in a freezer at -20°C.[1][3][6]

  • Accidental Spills:

    • In case of a spill, ensure the area is well-ventilated and evacuate personnel if necessary.[1]

    • Wearing appropriate PPE, cover the spill with an absorbent material.[1]

    • Carefully sweep up the material, place it in a suitable, closed container for disposal, and avoid generating dust.[1][2]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and the spread of antibiotic resistance.

  • Waste Collection: All this compound waste, including unused product and contaminated disposables (gloves, wipes, etc.), should be collected in a designated, properly labeled, and sealed container for chemical waste.[1][5]

  • Disposal Method: Dispose of the waste through an approved waste disposal plant or licensed contractor.[1][2][4] Do not dispose of this compound down the drain or in the regular trash.[1][3]

  • Decontamination: Autoclaving may be used for used media, but stock solutions are considered hazardous chemical waste and must be disposed of accordingly.[1] Always consult your institution's specific guidelines for antibiotic waste.[1]

Quantitative Data for Inactivation

For effective decontamination, specific operational parameters are recommended.

Waste TypeInactivation MethodOperational ParametersPurpose
Concentrated Methicillin SolutionsChemical InactivationAdd an equal volume of 1 M NaOH and stir for ≥ 4 hours.Renders the antibiotic inactive before disposal.
Used Cell Culture MediaSteam Autoclaving121°C for a minimum of 30 minutes.Decontaminates and hydrolyzes the antibiotic.
Contaminated Labware (Solid)Steam Autoclaving121°C for a minimum of 30 minutes.Renders materials safe for regular disposal.
Contaminated Labware (Reusable)Chemical DecontaminationSoak in 1 M NaOH for a minimum of 4 hours.Renders materials safe for reuse.

Experimental Protocols

Chemical Inactivation of Concentrated this compound Solutions:

  • Ensure all necessary PPE is worn, including safety goggles, gloves, and a lab coat.

  • In a designated chemical fume hood, add an equal volume of 1 M Sodium Hydroxide (NaOH) solution to the concentrated methicillin solution.

  • Stir the resulting mixture at ambient temperature for at least 4 hours to ensure complete degradation of the β-lactam ring.[5]

  • After inactivation, collect the solution in a clearly labeled hazardous waste container for disposal through your institution's environmental health and safety program.[5]

Decontamination of Used Cell Culture Media Containing Methicillin:

  • Collect all liquid waste containing methicillin in a leak-proof, autoclavable container.

  • Autoclave the liquid waste at 121°C for a minimum of 30 minutes.[5]

  • After autoclaving and allowing the liquid to cool, it can be disposed of according to institutional guidelines.

Visual Workflow for Safe Handling of this compound

start Start: Handling this compound prep 1. Preparation & Engineering Controls - Ensure proper ventilation (fume hood) - Verify availability of PPE - Check eyewash/safety shower start->prep handling 2. Handling the Compound - Avoid dust formation - Prevent contact with skin, eyes, clothing - Avoid inhalation and ingestion prep->handling storage 3. Storage - Tightly closed container - Well-ventilated area - Freezer (-20°C) for long-term handling->storage spill Accidental Spill handling->spill disposal_prep 4. Waste Collection & Segregation - Collect all waste in a labeled, sealed hazardous waste container handling->disposal_prep storage->handling spill_response Spill Response - Evacuate if necessary - Wear PPE - Cover with absorbent material - Collect in sealed container spill->spill_response spill_response->disposal_prep disposal_method 5. Disposal - Approved waste disposal facility - Do NOT dispose in regular trash or drain disposal_prep->disposal_method end End: Process Complete disposal_method->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Methicillin Sodium
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。